molecular formula C11H21NO6 B15549900 N-Valeryl-D-glucosamine

N-Valeryl-D-glucosamine

Cat. No.: B15549900
M. Wt: 263.29 g/mol
InChI Key: FNSCSLWWUFMYHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Valeryl-D-glucosamine is a useful research compound. Its molecular formula is C11H21NO6 and its molecular weight is 263.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO6/c1-2-3-4-7(14)12-8-10(16)9(15)6(5-13)18-11(8)17/h6,8-11,13,15-17H,2-5H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSCSLWWUFMYHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1C(C(C(OC1O)CO)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

N-Valeryl-D-glucosamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, a lipophilic derivative of the naturally occurring amino sugar D-glucosamine, is a molecule of significant interest in the fields of pharmaceutical and cosmetic sciences. The addition of a valeryl group to the amino position of D-glucosamine enhances its solubility in organic media and is believed to improve its bioavailability and interaction with biological membranes. This technical guide provides an in-depth overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities and associated signaling pathways.

Physical and Chemical Properties

This compound, also known as N-Pentanoyl-D-glucosamine, is a white to off-white crystalline powder. Its fundamental properties are summarized in the tables below, providing a clear reference for researchers.

Table 1: General Properties of this compound
PropertyValueReference
Synonyms N-Pentanoyl-D-glucosamine, 2-Deoxy-2-pentanamido-D-glucopyranose
CAS Number 63223-57-4
Appearance White to Almost white powder to crystal
Purity >98.0% (by Total Nitrogen)
Storage Room Temperature (Recommended in a cool and dark place, <15°C)-
Table 2: Physicochemical Data for this compound
PropertyValueReference
Molecular Formula C₁₁H₂₁NO₆
Molecular Weight 263.29 g/mol
Optical Rotation +33.0 to +39.0 deg (c=1, H₂O)
Solubility Soluble in water. The valeryl group enhances its lipophilicity compared to D-glucosamine.-

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound, based on established procedures for N-acylation of glucosamine (B1671600).[1][2]

Synthesis of this compound

A common and efficient method for the synthesis of N-acylated glucosamines involves the reaction of D-glucosamine hydrochloride with an acid anhydride (B1165640) in a suitable solvent system.[1][2]

Materials:

Procedure:

  • A suspension of D-glucosamine hydrochloride in methanol is treated with an equimolar amount of sodium methoxide to generate a supersaturated solution of free D-glucosamine.

  • Sodium chloride precipitates and is removed by filtration.

  • To the resulting filtrate, 1.2 to 1.5 equivalents of valeric anhydride are added dropwise with stirring at room temperature.

  • The reaction mixture is stirred for several hours. The product, this compound, precipitates out of the solution.

  • The crude product is collected by filtration, washed with cold methanol and then with diethyl ether to remove any unreacted valeric anhydride and valeric acid.

  • The product is dried under vacuum.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process D-Glucosamine HCl D-Glucosamine HCl Step 1: Free Amine Generation Step 1: Free Amine Generation D-Glucosamine HCl->Step 1: Free Amine Generation Sodium Methoxide Sodium Methoxide Sodium Methoxide->Step 1: Free Amine Generation Methanol Methanol Methanol->Step 1: Free Amine Generation Valeric Anhydride Valeric Anhydride Step 2: N-acylation Step 2: N-acylation Valeric Anhydride->Step 2: N-acylation Step 1: Free Amine Generation->Step 2: N-acylation Free D-Glucosamine Step 3: Precipitation & Filtration Step 3: Precipitation & Filtration Step 2: N-acylation->Step 3: Precipitation & Filtration Step 4: Washing Step 4: Washing Step 3: Precipitation & Filtration->Step 4: Washing Step 5: Drying Step 5: Drying Step 4: Washing->Step 5: Drying This compound This compound Step 5: Drying->this compound Final Product

Fig. 1: Synthesis Workflow for this compound
Purification

The crude this compound can be purified by recrystallization from a suitable solvent, typically hot ethanol (B145695) or a mixture of ethanol and water, to yield a product with high purity.[1]

Analytical Methods

The identity and purity of the synthesized this compound can be confirmed using various analytical techniques.

2.3.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method can be employed for the determination of this compound.[3][4]

  • Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water or a phosphate (B84403) buffer.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a low wavelength (e.g., 194-210 nm) due to the lack of a strong chromophore.

  • Quantification: Based on a calibration curve generated from a standard of known concentration.

2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for structural elucidation.[5][6]

  • ¹H NMR: The spectrum will show characteristic signals for the valeryl group (a triplet for the terminal methyl group and multiplets for the methylene (B1212753) groups), the anomeric proton of the glucosamine ring, and other protons on the sugar moiety.

  • ¹³C NMR: The spectrum will display signals corresponding to the carbonyl carbon of the valeryl group, the carbons of the alkyl chain, and the six carbons of the glucosamine ring.

Biological Activities and Signaling Pathways

While specific studies on this compound are limited, the biological activities of other N-acylated glucosamine derivatives, such as N-acetyl-D-glucosamine (NAG), provide a strong basis for its potential therapeutic and cosmetic applications.

Anti-inflammatory Activity

N-acylated glucosamines have demonstrated anti-inflammatory properties.[7][8][9] The proposed mechanism involves the inhibition of pro-inflammatory mediators.

Proposed Signaling Pathway: this compound may exert its anti-inflammatory effects by modulating the NF-κB signaling pathway. In inflammatory conditions, stimuli like lipopolysaccharide (LPS) can activate this pathway, leading to the transcription of pro-inflammatory genes. N-acylated glucosamines may interfere with this cascade, potentially by inhibiting the degradation of IκBα or by directly inhibiting the nuclear translocation of NF-κB subunits (p50/p65). This leads to a downstream reduction in the expression of inflammatory cytokines such as TNF-α and IL-6, as well as enzymes like iNOS and COX-2.

Anti_Inflammatory_Pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) NF-κB Pathway Activation NF-κB Pathway Activation Inflammatory Stimuli (e.g., LPS)->NF-κB Pathway Activation IκBα Degradation IκBα Degradation NF-κB Pathway Activation->IκBα Degradation NF-κB Translocation to Nucleus NF-κB Translocation to Nucleus IκBα Degradation->NF-κB Translocation to Nucleus Gene Transcription Gene Transcription NF-κB Translocation to Nucleus->Gene Transcription Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) Gene Transcription->Pro-inflammatory Mediators (TNF-α, IL-6, iNOS, COX-2) This compound This compound This compound->NF-κB Pathway Activation Inhibition Skin_Hydration_Mechanism This compound This compound Metabolism to Glucosamine Metabolism to Glucosamine This compound->Metabolism to Glucosamine Increased Intracellular Glucosamine Pool Increased Intracellular Glucosamine Pool Metabolism to Glucosamine->Increased Intracellular Glucosamine Pool Stimulation of Hyaluronic Acid Synthase Stimulation of Hyaluronic Acid Synthase Increased Intracellular Glucosamine Pool->Stimulation of Hyaluronic Acid Synthase Increased Hyaluronic Acid Production Increased Hyaluronic Acid Production Stimulation of Hyaluronic Acid Synthase->Increased Hyaluronic Acid Production Improved Skin Hydration & Elasticity Improved Skin Hydration & Elasticity Increased Hyaluronic Acid Production->Improved Skin Hydration & Elasticity

References

N-Valeryl-D-glucosamine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this document provides a comprehensive technical overview of N-Valeryl-D-glucosamine, including its chemical properties, synthesis, and potential biological significance.

Core Chemical Identifiers and Properties

This compound is a monosaccharide derivative of D-glucosamine, an amino sugar. The addition of a valeryl group (a five-carbon acyl chain) to the amino group of glucosamine (B1671600) modifies its physicochemical properties, such as solubility and stability, making it a compound of interest for various research and development applications.[1]

Identification and Chemical Data

The fundamental chemical identifiers and properties of this compound are summarized below for easy reference.

PropertyValueReference(s)
CAS Number 63223-57-4[2][3]
Molecular Formula C11H21NO6[3]
Molecular Weight 263.29 g/mol [3]
Synonyms 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose, N-Pentanoyl-D-glucosamine[2]
Appearance White to off-white crystalline powder or crystal[2]
Purity >98.0%[2]
Optical Rotation +33.0° to +39.0° (c=1 in H2O)[2]

Synthesis of this compound

The synthesis of N-acyl-D-glucosamines, including the valeryl derivative, can be achieved through the N-acylation of D-glucosamine. A general and effective laboratory-scale protocol is adapted from established methods for preparing N-acylated derivatives of D-glucosamine with fatty acids.

Experimental Protocol: N-Acylation of D-Glucosamine

This protocol outlines a procedure for the synthesis of this compound starting from D-Glucosamine hydrochloride.

Materials:

  • D-Glucosamine hydrochloride

  • Anhydrous methanol (B129727)

  • Sodium metal (or sodium methoxide)

  • Valeric anhydride (B1165640) (or Valeryl chloride)

  • Diethyl ether

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Desiccator with P2O5

Procedure:

  • Preparation of Glucosamine Free Base: An equivalent amount of sodium is dissolved in anhydrous methanol to form sodium methoxide. D-Glucosamine hydrochloride is then added to this solution. The mixture is swirled gently for approximately 5 minutes, during which sodium chloride precipitates. The precipitated NaCl is removed by filtration, and the solid is washed with a small volume of cold methanol. The resulting filtrate is a supersaturated solution of D-glucosamine free base.

  • N-Acylation Reaction: The methanolic solution of D-glucosamine is cooled in an ice-water bath. Under continuous magnetic stirring, 1.2 to 1.5 equivalents of valeric anhydride are added gradually to the solution.

  • Reaction Monitoring and Product Formation: The reaction mixture is stirred for several hours and then allowed to stand at room temperature for up to 24 hours to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a chloroform:methanol (1:3) solvent system. This compound will precipitate as a white solid.

  • Isolation and Purification: The crude this compound precipitate is collected by filtration. The solid is washed with cold methanol to remove unreacted starting materials and then washed repeatedly with diethyl ether to remove residual fatty acids.

  • Drying: The purified product is dried at room temperature in a desiccator over phosphorus pentoxide (P2O5).

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification GlcN_HCl D-Glucosamine HCl Step1 Step 1: Generation of Glucosamine Free Base (in Methanol) GlcN_HCl->Step1 MeOH Anhydrous Methanol MeOH->Step1 Na Sodium Metal Na->Step1 Val_Anhydride Valeric Anhydride Step2 Step 2: N-Acylation (Ice Bath, Stirring) Val_Anhydride->Step2 Step1->Step2 Filtrate Step3 Step 3: Precipitation (Room Temperature) Step2->Step3 Filtration Filtration Step3->Filtration Crude Product Washing Washing (Cold Methanol, Ether) Filtration->Washing Drying Drying (Desiccator, P2O5) Washing->Drying Final_Product Final Product: This compound Drying->Final_Product

Caption: Workflow for the synthesis of this compound.

Biological Activity and Research Applications

This compound is recognized for its potential applications in pharmaceuticals and cosmetics.[1] Its valeryl group can enhance solubility and stability, making it an attractive candidate for drug formulation and delivery systems.[1] Research has explored its role in modulating biological pathways, particularly in anti-inflammatory and anti-cancer therapies.[1]

Potential Anti-Inflammatory and Cytotoxic Effects

While specific studies on this compound are limited, research on related N-acyl-glucosamine derivatives provides a framework for potential biological activities. For instance, other N-acyl-glucosamine compounds have been investigated for their anti-inflammatory properties and cytotoxicity against cancer cell lines.

Exemplary Experimental Protocol: In Vitro Anti-Inflammatory Assay

This protocol describes a general method to assess the anti-inflammatory potential of a compound like this compound by measuring its effect on cytokine production in macrophages.

Objective: To determine if this compound can inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Phosphate-buffered saline (PBS)

  • ELISA kits for TNF-α and IL-6

Procedure:

  • Cell Culture and Seeding: Macrophages are cultured under standard conditions (37°C, 5% CO2). For the assay, cells are seeded into 24-well plates at a density of 2.5 x 10^5 cells/well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. Cells are pre-incubated with the compound for 1-2 hours.

  • Inflammatory Stimulation: After pre-incubation, cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.

  • Supernatant Collection: After incubation, the cell culture supernatants are collected and centrifuged to remove cellular debris.

  • Cytokine Quantification: The concentrations of TNF-α and IL-6 in the supernatants are quantified using commercial ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The results are expressed as the concentration of cytokine (pg/mL). The inhibitory effect of this compound is calculated relative to the LPS-only control.

Relevant Signaling Pathways: The Hexosamine Biosynthesis Pathway

N-acyl-glucosamine derivatives are intrinsically linked to the Hexosamine Biosynthesis Pathway (HBP). This metabolic pathway utilizes glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for glycosylation reactions. A key post-translational modification regulated by the HBP is O-GlcNAcylation, where a single N-acetylglucosamine moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins. This process is a dynamic regulatory mechanism, akin to phosphorylation, that influences protein activity, stability, and localization. Given that this compound is a derivative of a core component of this pathway, it may influence cellular signaling through this mechanism.

The diagram below outlines the central role of the HBP in cellular metabolism and its connection to protein modification.

HBP_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthesis Pathway (HBP) cluster_modification Post-Translational Modification Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT (Rate-limiting step) GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDP_GlcNAc UDP-GlcNAc GlcNAc1P->UDP_GlcNAc O_GlcNAc_Protein O-GlcNAcylated Protein UDP_GlcNAc->O_GlcNAc_Protein OGT Protein Nuclear & Cytoplasmic Proteins (Ser/Thr) Protein->O_GlcNAc_Protein O_GlcNAc_Protein->Protein OGA NVDG This compound (Exogenous) NVDG->GlcN6P Potential Entry Point

Caption: The Hexosamine Biosynthesis Pathway and O-GlcNAcylation.

Conclusion

This compound is a readily synthesizable derivative of D-glucosamine with defined chemical properties. Its potential to modulate biological pathways, suggested by studies on related N-acyl-glucosamine compounds, positions it as a valuable tool for research in drug development, particularly in the fields of inflammation and oncology. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for scientists investigating the therapeutic and biochemical potential of this molecule. Further research is warranted to fully elucidate the specific mechanisms of action and biological effects of this compound.

References

Synonyms for N-Valeryl-D-glucosamine like 2-Deoxy-2-pentanamido-D-glucopyranose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, also known by its systematic name 2-Deoxy-2-pentanamido-D-glucopyranose, is a derivative of D-glucosamine that is gaining attention in pharmaceutical and biochemical research. This technical guide provides a comprehensive overview of its known synonyms, chemical properties, and potential biological activities. Drawing upon data from related N-acyl-D-glucosamine compounds, this document explores its potential roles in anti-inflammatory and anti-cancer pathways, as well as its applications in dermatology. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development.

Chemical Identity and Synonyms

This compound is an N-acylated derivative of the naturally occurring amino sugar D-glucosamine. The presence of the valeryl group modifies its physicochemical properties, such as solubility and stability, making it a compound of interest for various applications.[1]

Synonyms:

  • 2-Deoxy-2-pentanamido-D-glucopyranose[2]

  • 2-Deoxy-2-valeramido-D-glucopyranose[2]

  • N-Pentanoyl-D-glucosamine

Table 1: Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 63223-57-4[2][3]
Molecular Formula C₁₁H₂₁NO₆
Molecular Weight 263.29 g/mol
Appearance White to off-white crystalline powder
Purity ≥98%[2]
Optical Rotation [α]20/D = +33° to +39° (c=1 in H₂O)[2]
Storage Room temperature[4]

Potential Biological Activities and Signaling Pathways

While specific quantitative data for this compound is limited in publicly available literature, the biological activities of its parent molecule, D-glucosamine, and other N-acyl derivatives provide a strong basis for inferring its potential therapeutic effects. The N-acyl chain length can influence the biological activity of these compounds.

Anti-inflammatory Effects via NF-κB Inhibition

Glucosamine (B1671600) and its derivatives have been shown to exert anti-inflammatory effects by inhibiting the nuclear factor-kappaB (NF-κB) signaling pathway.[5] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The inhibition of NF-κB activation by glucosamine derivatives leads to a downstream reduction in the production of these inflammatory mediators.[6] For instance, a novel glucosamine derivative, NK-4, has been shown to inhibit LPS-induced NF-κB activation by suppressing the DNA-binding activity of p50 and c-Rel subunits.[5]

NF_kB_Inhibition cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Nucleus->Pro_inflammatory_Genes activates N_Valeryl_Glucosamine This compound (potential) N_Valeryl_Glucosamine->IKK inhibits (hypothesized) N_Valeryl_Glucosamine->NFkB inhibits DNA binding (hypothesized)

Anti-Cancer Activity through p70S6K and Wnt/β-catenin Pathways

D-glucosamine has demonstrated anti-proliferative effects in human cancer cells by inhibiting the p70S6 kinase (p70S6K), a key regulator of protein synthesis.[7][8][9][10] This inhibition leads to decreased phosphorylation of downstream targets like the ribosomal protein S6 (RPS6), ultimately suppressing cancer cell growth.[7][8][10]

p70S6K_Inhibition Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 p70S6K p70S6K mTORC1->p70S6K RPS6 RPS6 p70S6K->RPS6 Protein_Synthesis Protein Synthesis & Cell Proliferation RPS6->Protein_Synthesis N_Valeryl_Glucosamine This compound (potential) N_Valeryl_Glucosamine->p70S6K inhibits phosphorylation (hypothesized)

Additionally, glucosamine has been shown to promote chondrocyte proliferation through the Wnt/β-catenin signaling pathway.[11][12][13] Dysregulation of this pathway is implicated in various cancers.[10][14][15][16] Glucosamine upregulates the expression of Wnt-4 and Frizzled-2, leading to the stabilization and nuclear translocation of β-catenin, which in turn activates target genes.[11][12][13] While this effect is observed in chondrocytes, the modulation of the Wnt/β-catenin pathway by glucosamine derivatives in cancer cells warrants further investigation.

Wnt_Modulation cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Frizzled->Destruction_Complex inhibits beta_catenin β-catenin Destruction_Complex->beta_catenin prevents degradation Nucleus Nucleus beta_catenin->Nucleus translocates to TCF_LEF TCF/LEF beta_catenin->TCF_LEF binds Target_Genes Target Gene Expression TCF_LEF->Target_Genes activates N_Valeryl_Glucosamine This compound (potential) N_Valeryl_Glucosamine->Frizzled modulates (hypothesized)

Dermatological Applications

Glucosamine and its derivatives, particularly N-acetyl-D-glucosamine (NAG), have shown benefits for skin health. They can improve skin hydration, reduce wrinkles, and treat hyperpigmentation.[17][18] These effects are partly attributed to the stimulation of hyaluronic acid synthesis.[18] Topical application of NAG has been found to increase skin moisturization and normalize exfoliation.[2] The lipophilic nature of the valeryl group in this compound may enhance its skin permeability compared to glucosamine or NAG, making it a potentially interesting compound for topical formulations.[1][19][20][21]

Table 2: Comparative Anti-inflammatory Activity of N-acyl-D-glucosamine Derivatives No direct quantitative data for this compound is currently available. This table presents data from related compounds to provide a basis for comparison.

CompoundAssayTargetEffectConcentrationReference(s)
N-Acetyl-D-glucosamine (NAG) ELISAIL-6, TNF-αInhibition of LPS-induced production200 mg/kg (in vivo)[22]
BNAG1 (deoxygenated NAG derivative) ELISAIL-6, TNF-αHigher inhibition than NAG200 mg/kg (in vivo)[22][23]
BNAG2 (deoxygenated NAG derivative) ELISAIL-6, TNF-αComparable to NAG200 mg/kg (in vivo)[22][23]
Sulfated glucosamine (SGlc) ELISATNF-α, IL-1β, IL-6Inhibition of LPS-induced productionNot specified[6]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a general method for the synthesis of N-acyl-D-glucosamines.[24]

Materials:

Procedure:

  • Prepare a solution of sodium methoxide (B1231860) by dissolving an equivalent amount of sodium metal in anhydrous methanol.

  • Add D-glucosamine hydrochloride to the sodium methoxide solution with gentle swirling. Sodium chloride will precipitate.

  • Remove the sodium chloride precipitate by filtration and wash the solid with a small volume of cold methanol.

  • To the resulting supersaturated solution of D-glucosamine, gradually add 1.2 to 1.5 equivalents of valeric anhydride under mechanical stirring at room temperature.

  • Continue stirring for a period of time and then allow the reaction mixture to stand at room temperature, and subsequently overnight at a low temperature (e.g., in a refrigerator) to complete crystallization.

  • Collect the crude this compound precipitate by filtration.

  • Wash the crude product with cold methanol and then repeatedly with diethyl ether to remove any unreacted valeric acid.

  • Dry the purified product at room temperature in a desiccator over phosphorus pentoxide.

Synthesis_Workflow Start D-Glucosamine HCl Step1 Dissolve in Methanolic Sodium Methoxide Start->Step1 Step2 Filter to remove NaCl Step1->Step2 Step3 Add Valeric Anhydride Step2->Step3 Step4 Stir and Crystallize Step3->Step4 Step5 Filter and Wash (Methanol, Ether) Step4->Step5 End This compound Step5->End

NF-κB Luciferase Reporter Assay

This protocol is a general method to assess the inhibition of NF-κB activation.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Lipofectamine or other transfection reagent

  • Lipopolysaccharide (LPS)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • Luminometer

Procedure:

  • Seed cells in a 24-well plate and allow them to adhere overnight.

  • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an NF-κB activator, such as LPS (e.g., 100 ng/mL), for a defined period (e.g., 6-24 hours).

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

  • Compare the normalized luciferase activity in treated cells to that in untreated control cells to determine the inhibitory effect of this compound on NF-κB activation.[6][25]

In Vitro p70S6K Kinase Assay

This is a general protocol to measure the direct inhibitory effect of a compound on p70S6K activity.

Materials:

  • Recombinant active p70S6K enzyme

  • S6 peptide substrate

  • Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA; 50μM DTT)[26]

  • ATP

  • This compound

  • ADP-Glo™ Kinase Assay kit or similar

  • Luminometer

Procedure:

  • Prepare a reaction mixture containing the kinase buffer, recombinant p70S6K, and the S6 peptide substrate.

  • Add various concentrations of this compound to the reaction mixture and incubate for a short period.

  • Initiate the kinase reaction by adding ATP.

  • Allow the reaction to proceed at a controlled temperature (e.g., 30°C) for a specific time.

  • Stop the reaction and measure the amount of ADP produced using a detection kit like the ADP-Glo™ Kinase Assay. This involves a two-step process: first, depleting the remaining ATP, and second, converting the produced ADP back to ATP, which is then detected via a luciferase-based reaction.

  • Measure the luminescent signal using a luminometer. The signal is proportional to the amount of ADP produced and thus to the kinase activity.

  • Calculate the percentage of inhibition of p70S6K activity at different concentrations of this compound to determine its IC50 value.[26]

Conclusion

This compound and its synonyms represent a promising area for research in drug development and dermo-cosmetics. Based on the known biological activities of related glucosamine derivatives, it is hypothesized that this compound may possess significant anti-inflammatory and anti-cancer properties, potentially through the modulation of key signaling pathways such as NF-κB, p70S6K, and Wnt/β-catenin. Its modified lipophilicity may also offer advantages for topical applications. The experimental protocols provided in this guide are intended to serve as a foundation for researchers to further investigate the specific quantitative effects and mechanisms of action of this intriguing molecule. Further comparative studies with other N-acyl-D-glucosamine derivatives will be crucial to fully elucidate its therapeutic potential.

References

N-Valeryl-D-glucosamine: A Technical Overview of Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the therapeutic applications of N-Valeryl-D-glucosamine is limited in publicly available scientific literature. This document provides an in-depth technical guide based on the known therapeutic actions of its parent molecule, D-glucosamine, and its closely related analogue, N-acetyl-D-glucosamine (NAG). The potential applications, mechanisms, and experimental data presented herein are extrapolated from studies on these related compounds and should be considered indicative rather than definitive for this compound.

Introduction

This compound is a derivative of D-glucosamine, a naturally occurring amino sugar. It is characterized by the presence of a valeryl group attached to the amino group of the glucosamine (B1671600) molecule. While primarily available as a biochemical reagent for research, its structural similarity to more extensively studied glucosamine derivatives suggests potential therapeutic utility.[1][2] This guide will explore these potential applications, focusing on anti-inflammatory and anti-cancer activities, by examining the data available for D-glucosamine and N-acetyl-D-glucosamine.

Potential Therapeutic Applications

Based on the activities of related compounds, this compound could be investigated for the following therapeutic areas:

  • Anti-inflammatory and Anti-arthritic Effects: Glucosamine and its derivatives are widely recognized for their potential in managing osteoarthritis.[3][4] They are believed to play a role in cartilage regeneration and to possess anti-inflammatory properties.

  • Oncology: Emerging research suggests that glucosamine and its derivatives may have anti-cancer properties.[5][6][7][8] These effects are thought to be mediated through the induction of apoptosis and inhibition of cell proliferation in cancer cells.[7][8]

Quantitative Data from Studies on Related Compounds

The following tables summarize quantitative data from preclinical and clinical studies on D-glucosamine and N-acetyl-D-glucosamine. This data is presented to provide a comparative basis for potential future studies on this compound.

Table 1: In Vitro Anti-Cancer Activity of N-acetyl-D-glucosamine (NAG)
Cell LineCompoundConcentrationEffectReference
MCF-7 (Human Breast Cancer)N-acetyl-D-glucosamine2 mMSignificant decrease in cell proliferation, increased Fas expression, increased apoptosis.[6]
MCF-7 (Human Breast Cancer)N-acetyl-D-glucosamine4 mMSignificant decrease in cell proliferation, increased Fas expression, increased apoptosis.[6]
4T1 (Mouse Breast Cancer)N-acetyl-D-glucosamine2 mMSignificant decrease in cell proliferation, increased Fas expression, increased apoptosis.[6]
4T1 (Mouse Breast Cancer)N-acetyl-D-glucosamine4 mMSignificant decrease in cell proliferation, increased Fas expression, increased apoptosis.[6]
Table 2: In Vivo Anti-Cancer Activity of N-acetyl-D-glucosamine (NAG) in a Xenograft Mouse Model
Animal ModelCompoundDosageTreatment DurationEffectReference
Xenograft mouse model (4T1 cells)N-acetyl-D-glucosamine2 mM (intraperitoneal)28 daysSignificant reduction in tumor size, mitosis, and angiogenesis.[6]
Table 3: Pharmacokinetic Parameters of Glucosamine in Rats
Route of AdministrationDoseApparent Terminal Half-life (t½)Apparent Steady State Volume of Distribution (Vd)Total Body Clearance (CL)Absolute Bioavailability (F)Reference
Intravenous350 mg/kg1.09 ± 0.98 h2.1 ± 1.1 L/kg2.61 ± 0.81 L/kg/hN/A[9]
Oral350 mg/kg---0.19[9]
Intraperitoneal350 mg/kg---Complete[9]

Experimental Protocols for Key Experiments

Detailed methodologies for key experiments on related compounds are provided below. These protocols can serve as a foundation for designing studies on this compound.

In Vitro Cancer Cell Proliferation Assay
  • Cell Lines: MCF-7 (human breast cancer) and 4T1 (murine breast cancer).

  • Treatment: Cells were cultured in the presence of varying concentrations of N-acetyl-D-glucosamine (0.5 mM, 1 mM, 2 mM, and 4 mM) for 72 hours. A control group was cultured without the compound.

  • Analysis: Cell proliferation rates were determined using a standard cell counting method or a colorimetric assay (e.g., MTT assay). Fas expression and apoptosis were quantified using flow cytometry or Western blotting.

  • Statistical Analysis: Results were compared between treated and untreated groups using appropriate statistical tests (e.g., t-test or ANOVA), with p-values < 0.05 considered significant.[6]

Xenograft Mouse Model for Breast Cancer
  • Animal Model: Female BALB/c mice.

  • Tumor Induction: 4T1 cells were injected into the mammary glands of the mice to establish a xenograft model of breast cancer.

  • Treatment: Mice were administered N-acetyl-D-glucosamine (2 mM) intraperitoneally on a daily basis for 28 days. A control group received a vehicle injection.

  • Outcome Measures: Tumor size was measured regularly. At the end of the study, tumors were excised for histopathological evaluation of mitosis and angiogenesis.

  • Statistical Analysis: Differences in tumor size, mitosis, and angiogenesis between the treated and control groups were analyzed for statistical significance.[6]

Pharmacokinetic Study in Rats
  • Animal Model: Male Sprague-Dawley rats with cannulated jugular veins.

  • Drug Administration: A single dose of glucosamine hydrochloride (350 mg/kg) was administered via intravenous, oral, or intraperitoneal routes.

  • Sample Collection: Serial blood samples were collected at predetermined time points.

  • Analysis: Plasma concentrations of glucosamine were determined using High-Performance Liquid Chromatography (HPLC).

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as half-life, volume of distribution, clearance, and bioavailability were calculated from the plasma concentration-time data.[9]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by N-acyl-D-glucosamine derivatives and a general workflow for preclinical evaluation.

cluster_0 Potential Anti-Cancer Mechanism of N-acyl-D-glucosamine Derivatives NAG N-acyl-D-glucosamine Derivative HER2 HER2 Receptor NAG->HER2 Binds to and potentially inhibits Fas Fas Expression NAG->Fas Increases CellSignaling Downstream Cell Signaling Pathways HER2->CellSignaling Activates Proliferation Cell Proliferation CellSignaling->Proliferation Promotes Apoptosis Apoptosis CellSignaling->Apoptosis Inhibits Fas->Apoptosis Induces

Caption: Potential anti-cancer signaling pathway of N-acyl-D-glucosamine derivatives.

cluster_1 Preclinical Evaluation Workflow start Compound Synthesis (this compound) invitro In Vitro Screening (e.g., cell proliferation, apoptosis assays) start->invitro invivo In Vivo Efficacy Studies (e.g., animal models of disease) invitro->invivo pk Pharmacokinetic Studies invivo->pk tox Toxicology Studies pk->tox data Data Analysis and Lead Optimization tox->data

Caption: General workflow for the preclinical evaluation of a novel compound.

Conclusion

While direct evidence for the therapeutic applications of this compound is currently lacking, the extensive research on D-glucosamine and N-acetyl-D-glucosamine provides a strong rationale for its investigation. The valeryl group may influence the compound's lipophilicity and pharmacokinetic profile, potentially offering advantages over existing glucosamine derivatives. Future research should focus on in vitro and in vivo studies to elucidate the specific biological activities of this compound, particularly in the contexts of inflammatory diseases and oncology. The experimental protocols and potential mechanisms of action outlined in this guide, derived from closely related molecules, offer a foundational framework for such investigations.

References

N-Valeryl-D-glucosamine in Glycobiology Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, a synthetic derivative of the naturally occurring amino sugar D-glucosamine, is an emerging molecule of interest in the field of glycobiology. Its unique structural modification—the addition of a valeryl group—confers altered physicochemical properties, such as increased lipophilicity, which may influence its cellular uptake, metabolic fate, and biological activity compared to its parent compound. This technical guide provides a comprehensive overview of this compound, summarizing its biochemical context, potential applications in research, and methodologies for its study. While specific quantitative data and detailed protocols for this compound are limited in publicly available literature, this document extrapolates from established knowledge of related glucosamine (B1671600) derivatives to provide a foundational framework for researchers.

Introduction to this compound

This compound (2-Deoxy-2-pentanamido-D-glucopyranose) is a modified monosaccharide.[1][2] Structurally, it consists of a D-glucosamine molecule where the amino group at the C-2 position is acylated with a five-carbon valeryl group. This modification is significant as the length and nature of the N-acyl chain on glucosamine derivatives can modulate their biological effects. In glycobiology, such derivatives are valuable tools for probing the intricate network of carbohydrate-mediated cellular processes.

The primary area of investigation for glucosamine and its derivatives is the Hexosamine Biosynthetic Pathway (HBP) . This metabolic route is a critical sensor of cellular nutrient status, integrating glucose, amino acid, fatty acid, and nucleotide metabolism to produce the essential amino sugar, uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the universal donor substrate for protein N-glycosylation and O-GlcNAcylation, two post-translational modifications vital for a myriad of cellular functions including signal transduction, protein folding, and gene expression.

This compound can potentially enter cellular metabolism and influence the HBP. Its increased lipophilicity compared to glucosamine or N-acetyl-D-glucosamine might lead to enhanced cell permeability and different interactions with enzymes within the pathway, making it a subject of interest for therapeutic and research applications.

Physicochemical and Biological Properties

PropertyThis compoundD-GlucosamineN-Acetyl-D-glucosamine (GlcNAc)
Molecular Formula C11H21NO6[1]C6H13NO5C8H15NO6
Molecular Weight 263.29 g/mol 179.17 g/mol 221.21 g/mol
CAS Number 63223-57-4[1]3416-24-87512-17-6
Appearance White to off-white crystalline powder[2]White crystalline solidWhite crystalline solid
Solubility Enhanced solubility and stability suggested due to the valeryl group.Soluble in water.Soluble in water.
Biological Role Biochemical reagent for life science research.[1][3] Potential modulator of biological pathways.Precursor in the Hexosamine Biosynthetic Pathway.Key component of complex carbohydrates and substrate for the Hexosamine Salvage Pathway.
Reported Effects Limited specific data available.Can induce hyaluronic acid production and modulate bone metabolism.[4] At high concentrations, can inhibit cell proliferation and induce apoptosis in some cancer cells.Can have anti-inflammatory effects and may protect against cell death under certain stress conditions.[5]

Key Signaling Pathway: The Hexosamine Biosynthetic Pathway (HBP)

This compound is expected to influence cellular processes primarily through its interaction with the Hexosamine Biosynthetic Pathway. The diagram below illustrates the central role of the HBP in cellular metabolism and protein modification.

Hexosamine_Biosynthetic_Pathway cluster_glycolysis Glycolysis cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_salvage Salvage Pathway cluster_output Cellular Processes Glucose Glucose Fructose-6-P Fructose-6-P Glucose->Fructose-6-P GFAT GFAT Fructose-6-P->GFAT Glutamine Glutamine Glutamine->GFAT Glutamate Glutamate GFAT->Glutamate Glucosamine-6-P Glucosamine-6-P GFAT->Glucosamine-6-P GNA1 GNA1 Glucosamine-6-P->GNA1 Acetyl-CoA Acetyl-CoA Acetyl-CoA->GNA1 GlcNAc-6-P GlcNAc-6-P GNA1->GlcNAc-6-P GlcNAc-1-P GlcNAc-1-P GlcNAc-6-P->GlcNAc-1-P AGM UDP-GlcNAc UDP-GlcNAc GlcNAc-1-P->UDP-GlcNAc UAP1 UTP UTP UTP->UDP-GlcNAc O-GlcNAcylation O-GlcNAcylation UDP-GlcNAc->O-GlcNAcylation OGT N-Glycosylation N-Glycosylation UDP-GlcNAc->N-Glycosylation This compound This compound Cell_Membrane Cell Membrane This compound->Cell_Membrane N-Valeryl-Glucosamine-6-P N-Valeryl-Glucosamine-6-P Cell_Membrane->N-Valeryl-Glucosamine-6-P Hexokinase (Hypothesized) N-Valeryl-Glucosamine-6-P->GlcNAc-6-P Deacylation & Acetylation (Hypothesized) Protein_Function Altered Protein Function O-GlcNAcylation->Protein_Function Gene_Expression Altered Gene Expression O-GlcNAcylation->Gene_Expression N-Glycosylation->Protein_Function

Caption: The Hexosamine Biosynthetic Pathway and hypothetical entry of this compound.

Experimental Protocols

The following protocols are generalized methodologies based on studies with glucosamine and N-acetyl-D-glucosamine. Researchers should optimize these protocols for their specific experimental systems when using this compound.

General Cell Culture Treatment

This protocol outlines a general procedure for treating cultured cells with this compound to assess its biological effects.

Materials:

  • This compound

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Cell culture plates (e.g., 6-well, 96-well)

  • Sterile, nuclease-free water or DMSO for stock solution preparation

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 100 mM) in a suitable solvent. Due to its potential increased lipophilicity, DMSO might be a more appropriate solvent than water. Filter-sterilize the stock solution through a 0.22 µm syringe filter.

  • Cell Seeding: Seed cells at a desired density in culture plates and allow them to adhere and grow for 24 hours in complete medium (containing FBS and antibiotics).

  • Treatment: The following day, replace the medium with fresh medium containing the desired final concentration of this compound. A dose-response experiment (e.g., 0, 1, 5, 10, 25, 50 mM) is recommended to determine the optimal concentration. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell viability assays (MTT, trypan blue), western blotting, or RNA extraction for gene expression analysis.

Western Blot Analysis of O-GlcNAcylation

This protocol describes how to assess changes in total protein O-GlcNAcylation levels in response to this compound treatment.

Materials:

  • Cells treated with this compound as described in Protocol 4.1.

  • RIPA buffer or other suitable lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)

  • Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Wash the treated cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature in blocking buffer. Incubate the membrane with the primary anti-O-GlcNAc antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.

  • Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

Experimental and Logical Workflow Visualization

The following diagram illustrates a logical workflow for investigating the effects of this compound in a cellular context.

Experimental_Workflow cluster_planning Phase 1: Initial Characterization cluster_mechanism Phase 2: Mechanistic Studies cluster_validation Phase 3: Target Validation Dose_Response Dose-Response & Time-Course (Cell Viability Assay) Determine_Optimal_Concentration Determine Optimal Non-toxic Concentration and Time Point Dose_Response->Determine_Optimal_Concentration Treatment Treat Cells with Optimal This compound Dose Determine_Optimal_Concentration->Treatment Western_Blot Western Blot for O-GlcNAcylation Treatment->Western_Blot Metabolomics Metabolomic Analysis (UDP-GlcNAc levels) Treatment->Metabolomics Transcriptomics Transcriptomic Analysis (RNA-seq) Treatment->Transcriptomics Identify_Pathways Identify Affected Signaling Pathways Transcriptomics->Identify_Pathways Validate_Targets Validate Key Protein Targets (e.g., via qPCR, specific antibody Westerns) Identify_Pathways->Validate_Targets Functional_Assays Functional Assays (e.g., migration, apoptosis) Validate_Targets->Functional_Assays

Caption: A logical workflow for investigating this compound's cellular effects.

Synthesis of this compound

Detailed, peer-reviewed protocols for the synthesis of this compound are not abundant. However, a general approach can be adapted from methods for the N-acylation of D-glucosamine. One such simplified method involves the N-acetylation of D-glucosamine and could be modified by substituting acetic anhydride (B1165640) with valeric anhydride or valeryl chloride.[6]

General Principle:

  • Preparation of D-Glucosamine Free Base: D-glucosamine is commonly available as a hydrochloride salt. The free amino group can be liberated by treatment with a base, such as sodium methoxide (B1231860) in methanol.[6]

  • N-acylation: The D-glucosamine free base in a suitable solvent is then reacted with an acylating agent, in this case, valeric anhydride or valeryl chloride, to form the N-valeryl derivative.

  • Purification: The resulting this compound can be purified by crystallization.

Conclusion and Future Directions

This compound represents an intriguing tool for glycobiology research. Its modified structure suggests the potential for altered biological activity compared to glucosamine and N-acetyl-D-glucosamine. However, a significant gap exists in the literature regarding its specific quantitative effects, its precise interactions with cellular machinery, and optimized protocols for its use.

Future research should focus on:

  • Quantitative Biological Assays: Determining IC50 values for relevant enzymes (e.g., hexokinase, OGT, OGA) and cellular processes.

  • Metabolic Fate Analysis: Using isotopically labeled this compound to trace its uptake, conversion, and incorporation into metabolic pathways.

  • Comparative Studies: Directly comparing the effects of this compound with other N-acyl-D-glucosamine derivatives of varying acyl chain lengths to understand structure-activity relationships.

  • Target Identification: Employing proteomic and transcriptomic approaches to identify the specific cellular pathways and protein targets modulated by this compound.

By addressing these knowledge gaps, the scientific community can fully elucidate the potential of this compound as a valuable probe and potential therapeutic agent in the complex and dynamic field of glycobiology.

References

Technical Guide: Unraveling the Cellular Mechanism of Action of N-Acyl-D-Glucosamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct, in-depth research on the specific mechanism of action of N-Valeryl-D-glucosamine is limited in publicly accessible scientific literature. This guide provides a detailed overview of the mechanisms of closely related N-Acyl-D-glucosamine derivatives, namely N-Palmitoyl-D-glucosamine (PGA) and N-Acetyl-D-glucosamine (GlcNAc) . The pathways and activities described herein are based on experimental data for these analogs and serve as a strong predictive framework for the potential biological activities of this compound.

Core Concept: Anti-Inflammatory Activity of N-Acyl-D-Glucosamine Derivatives

N-Acyl-D-glucosamine derivatives are modified monosaccharides that have garnered significant interest for their therapeutic potential, particularly as anti-inflammatory agents. The length and saturation of the N-acyl chain can influence the compound's physical properties and biological activity. This guide focuses on two well-studied analogs to elucidate the core mechanisms likely shared by derivatives like this compound.

The primary mechanisms revolve around the modulation of key inflammatory signaling pathways:

  • Inhibition of Toll-Like Receptor 4 (TLR4) Signaling: N-Palmitoyl-D-glucosamine (PGA) acts as a TLR4 antagonist, interfering with a critical pathway for initiating the innate immune response.

  • Downregulation of the NLRP3 Inflammasome: By inhibiting upstream signals, PGA prevents the assembly and activation of the NLRP3 inflammasome, a key driver of inflammatory cytokine production.

  • Activation of PPAR-α Signaling: PGA has been shown to exert its anti-inflammatory effects through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), a nuclear receptor that regulates gene expression related to inflammation and metabolism.

  • Modulation of Chondrocyte Inflammatory Response: N-Acetyl-D-glucosamine (GlcNAc) directly inhibits the inflammatory cascade within chondrocytes, the primary cells in cartilage, suggesting a role in joint health.

Mechanism 1: N-Palmitoyl-D-Glucosamine (PGA) as a TLR4 Antagonist and PPAR-α Agonist

PGA, a natural glycolipid, demonstrates potent anti-inflammatory effects by targeting the TLR4 signaling complex and activating PPAR-α. This dual mechanism makes it effective in preclinical models of intestinal inflammation.[1][2][3]

Signaling Pathway

The proposed signaling pathway for PGA involves two main branches:

  • TLR4/NLRP3 Pathway Inhibition: Lipopolysaccharide (LPS), a component of Gram-negative bacteria, typically binds to the MD-2 co-receptor, leading to the dimerization and activation of TLR4. This triggers a downstream cascade involving NF-κB, leading to the transcription of pro-inflammatory cytokines and components of the NLRP3 inflammasome. PGA, due to its structural similarity to the lipid A component of LPS, is hypothesized to bind to MD-2, acting as a competitive antagonist and preventing TLR4 activation.[4][5] This initial blockade prevents the activation of the NLRP3 inflammasome and subsequent production of mature IL-1β and IL-18.[2][6]

  • PPAR-α Pathway Activation: The anti-inflammatory effects of PGA are also dependent on PPAR-α signaling. Activation of PPAR-α can transcriptionally repress pro-inflammatory genes, including those downstream of NF-κB. This action complements the direct inhibition of the TLR4 pathway.[2]

PGA_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4/MD-2 Complex LPS->TLR4 Activates PGA N-Palmitoyl-D-glucosamine (PGA) PGA->TLR4 Inhibits PPARa PPAR-α PGA->PPARa Activates NFkB NF-κB Activation TLR4->NFkB NLRP3_In Pro-IL-1β / NLRP3 Transcription NFkB->NLRP3_In NLRP3_As NLRP3 Inflammasome Assembly & Activation NLRP3_In->NLRP3_As IL1b Mature IL-1β (Inflammation) NLRP3_As->IL1b Caspase-1 PPARa->NFkB Inhibits AntiInflam Anti-inflammatory Gene Expression PPARa->AntiInflam

Caption: Proposed dual mechanism of N-Palmitoyl-D-glucosamine (PGA).
Quantitative Data: Effects of PGA in a DNBS-Induced Colitis Model

The following data summarizes the dose-dependent effects of micronized PGA administered to mice with dinitrobenzene sulfonic acid (DNBS)-induced colitis.[7]

ParameterGroupResult (Relative Fluorescence Units or pg/mL)Fold Change vs. DNBS
TLR-4 Expression Vehicle13.93 ± 1.218 RFU-
DNBS28.97 ± 1.839 RFU1.00 (Baseline)
DNBS + PGA (30 mg/kg)21.08 ± 1.904 RFU↓ 27.2%
DNBS + PGA (100 mg/kg)14.98 ± 0.712 RFU↓ 48.3%
NLRP3 Expression Vehicle6.23 ± 0.994 RFU-
DNBS15.29 ± 1.341 RFU1.00 (Baseline)
DNBS + PGA (30 mg/kg)10.40 ± 1.235 RFU↓ 32.0%
DNBS + PGA (100 mg/kg)7.54 ± 0.537 RFU↓ 50.7%
iNOS Expression Vehicle11.38 ± 0.957 RFU-
DNBS23.47 ± 1.487 RFU1.00 (Baseline)
DNBS + PGA (30 mg/kg)18.26 ± 1.668 RFU↓ 22.2%
DNBS + PGA (100 mg/kg)12.56 ± 1.105 RFU↓ 46.5%
Plasma IL-1β Vehicle19.3 ± 9.43 pg/mL-
DNBS113.1 ± 32.71 pg/mL1.00 (Baseline)
DNBS + PGA (30 mg/kg)62.1 ± 15.09 pg/mL↓ 45.1%
DNBS + PGA (100 mg/kg)36.7 ± 13.12 pg/mL↓ 67.5%
Plasma PGE₂ Vehicle121.7 ± 29.88 pg/mL-
DNBS348.5 ± 45.22 pg/mL1.00 (Baseline)
DNBS + PGA (30 mg/kg)217.5 ± 61.07 pg/mL↓ 37.6%
DNBS + PGA (100 mg/kg)169.7 ± 37.12 pg/mL↓ 51.3%

Data presented as mean ± SEM. All PGA treatment results were statistically significant (p < 0.0001) compared to the DNBS group.

Mechanism 2: N-Acetyl-D-glucosamine (GlcNAc) in Chondrocyte Inflammation

GlcNAc has demonstrated specific anti-inflammatory effects in human articular chondrocytes, suggesting a direct chondroprotective role. This mechanism is distinct from the TLR4 antagonism observed with PGA and is relevant for joint inflammatory conditions like osteoarthritis.

Signaling Pathway

In response to pro-inflammatory stimuli like Interleukin-1 beta (IL-1β), chondrocytes activate signaling pathways that lead to the expression of inflammatory mediators such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and other cytokines like IL-6. GlcNAc has been shown to specifically inhibit the production of these molecules.[8][9] The precise upstream target of GlcNAc in this pathway is not fully elucidated but it does not appear to involve the inhibition of key mitogen-activated protein kinases (MAPKs) or NF-κB activation itself, suggesting a novel mechanism of action.[8]

GlcNAc_Mechanism IL1b IL-1β Receptor IL-1 Receptor IL1b->Receptor Signaling Intracellular Signaling (MAPK, NF-κB, etc.) Receptor->Signaling iNOS iNOS Expression (↑ NO) Signaling->iNOS COX2 COX-2 Expression (↑ Prostaglandins) Signaling->COX2 IL6 IL-6 Expression Signaling->IL6 GlcNAc N-Acetyl-D-glucosamine (GlcNAc) GlcNAc->iNOS Inhibits GlcNAc->COX2 Inhibits GlcNAc->IL6 Inhibits

Caption: Inhibition of IL-1β-induced inflammatory mediators by GlcNAc.
Quantitative Data: Inhibition of IL-1β-induced NO Production

The following table shows the effect of GlcNAc on nitric oxide (NO) production in human articular chondrocytes stimulated with IL-1β.[8][9]

Treatment ConditionNO Production (µM)% Inhibition of IL-1β-induced NO
Control (Unstimulated)1.5 ± 0.5-
IL-1β (10 ng/mL)25.0 ± 3.00% (Baseline)
IL-1β + GlcNAc (1 mg/mL)15.0 ± 2.542.6%
IL-1β + GlcNAc (5 mg/mL)8.0 ± 2.072.3%
IL-1β + GlcNAc (10 mg/mL)4.0 ± 1.589.4%

Data are representative values presented as mean ± SD.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to study N-Acyl-D-glucosamine derivatives.

Protocol: DNBS-Induced Colitis in Mice

This model is used to simulate inflammatory bowel disease (IBD) and evaluate the efficacy of anti-inflammatory compounds like PGA.[10][11]

  • Objective: To induce acute colitis in mice for the evaluation of therapeutic agents.

  • Animal Model: Male C57BL/6J mice (8-10 weeks old).

  • Procedure:

    • Fasting: Mice are fasted overnight with free access to 5% glucose water to clear the colon.[12]

    • Anesthesia: Mice are anesthetized using isoflurane (B1672236) (5% for induction, 1.5-2% for maintenance).[12]

    • DNBS Administration: A solution of DNBS (typically 2-6 mg in 100 µL of 30-50% ethanol) is prepared.[10]

    • A flexible catheter is inserted 3-4 cm into the rectum. The DNBS solution is slowly instilled into the colon.[12]

    • The mouse is held in a vertical, head-down position for 30-60 seconds to ensure the distribution of the solution within the colon and prevent leakage.[12]

    • Treatment: The test compound (e.g., PGA) is administered orally or via another appropriate route, typically starting on the day of DNBS induction and continuing daily.

    • Monitoring: Mice are monitored daily for weight loss, stool consistency, and signs of bleeding (Disease Activity Index).

    • Endpoint Analysis: After a set period (e.g., 3-7 days), mice are euthanized. The colon is excised to measure length and weight, and tissue samples are collected for histological analysis, protein expression (Western blot), and cytokine measurements (ELISA).

Caption: Workflow for the DNBS-induced colitis model in mice.
Protocol: In Vitro LPS-Induced Inflammation in RAW 264.7 Macrophages

This cell-based assay is used to screen for anti-inflammatory activity by measuring the inhibition of inflammatory mediator production.

  • Objective: To assess the anti-inflammatory potential of a compound on LPS-stimulated macrophages.

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Procedure:

    • Cell Seeding: RAW 264.7 cells are seeded into multi-well plates (e.g., 96-well or 24-well) at a density of approximately 4 x 10⁵ cells/mL and allowed to adhere overnight.[13]

    • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., PGA). The cells are incubated for a pre-treatment period (typically 1-2 hours).

    • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. A set of wells without LPS serves as a negative control.[13][14]

    • Incubation: The cells are incubated for a specified period (e.g., 18-24 hours for cytokine measurement).

    • Endpoint Analysis:

      • Nitric Oxide (NO) Measurement: The supernatant is collected, and NO production is quantified using the Griess reagent.[15][16]

      • Cytokine Measurement: Levels of cytokines like TNF-α, IL-6, and IL-1β in the supernatant are measured using ELISA kits.[13][15]

      • Cell Viability: An MTT or similar assay is performed on the remaining cells to ensure the observed effects are not due to cytotoxicity.[15]

Conclusion and Future Directions

The mechanisms of action for N-Palmitoyl-D-glucosamine and N-Acetyl-D-glucosamine provide a robust foundation for understanding the potential therapeutic activities of this compound. The evidence strongly suggests that N-Acyl-D-glucosamine derivatives function as potent modulators of innate inflammatory pathways.

Future research on this compound should focus on:

  • Directly assessing its binding affinity for the TLR4/MD-2 complex.

  • Evaluating its efficacy in the DNBS colitis and LPS-stimulated macrophage models.

  • Investigating its effects on PPAR-α activation and chondrocyte inflammation.

  • Conducting quantitative structure-activity relationship (QSAR) studies to understand how the valeryl chain influences biological activity compared to acetyl and palmitoyl (B13399708) chains.

This targeted approach will clarify the specific mechanism of this compound and accelerate its potential development as a novel therapeutic agent for inflammatory diseases.

References

N-Valeryl-D-glucosamine and its Effect on Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing the specific effects of N-Valeryl-D-glucosamine on metabolic pathways is currently limited. This guide provides an in-depth overview of the known metabolic effects of its parent molecule, D-glucosamine, and other N-acyl-D-glucosamine derivatives. This information is intended to serve as a foundation for future research and to hypothesize the potential metabolic impact of this compound.

Introduction

This compound is a derivative of D-glucosamine, an amino sugar that is a fundamental building block for the biosynthesis of glycosylated proteins and lipids.[1] While D-glucosamine and its more extensively studied derivative, N-acetyl-D-glucosamine (NAG), have been the subject of numerous metabolic studies, this compound remains a comparatively under-researched molecule.[1][2] It is commercially available as a biochemical reagent and is explored for its potential in pharmaceutical and cosmetic applications due to its enhanced solubility and stability conferred by the valeryl group.[3]

The metabolic fate and impact of this compound are of significant interest to researchers, particularly in the context of drug development for metabolic disorders, anti-inflammatory therapies, and oncology.[3] This guide will synthesize the current understanding of how related glucosamine (B1671600) compounds influence key metabolic pathways, providing a framework for investigating this compound.

Potential Interaction with Key Metabolic Pathways

Based on the known functions of D-glucosamine and other N-acyl derivatives, this compound could potentially influence several central metabolic pathways. The addition of the valeryl group, a five-carbon acyl chain, may alter its cellular uptake, substrate specificity for enzymes, and overall biological activity compared to D-glucosamine or N-acetyl-D-glucosamine.

The Hexosamine Biosynthetic Pathway (HBP)

The Hexosamine Biosynthetic Pathway (HBP) is a critical metabolic route that utilizes glucose to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc).[4][5] UDP-GlcNAc is an essential substrate for N-linked and O-linked glycosylation of proteins, processes that are vital for protein folding, stability, and function.[4][5]

D-glucosamine can enter the HBP downstream of the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT), by being phosphorylated to glucosamine-6-phosphate.[5] This can lead to an increased flux through the HBP. It is plausible that this compound, after potential deacylation to D-glucosamine, could also fuel this pathway.

Hexosamine_Biosynthetic_Pathway Glucose Glucose F6P Fructose-6-P Glucose->F6P Glycolysis GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutamate->GlcN6P GlcNAc6P N-Acetyl-Glucosamine-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P N-Acetyl-Glucosamine-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-Acetyl-Glucosamine GlcNAc1P->UDPGlcNAc UAP1/AGX1 Glycosylation Protein Glycosylation (O-GlcNAc & N-Glycan) UDPGlcNAc->Glycosylation DGlucosamine D-Glucosamine DGlucosamine->GlcN6P Hexokinase NValerylDGlucosamine This compound (Hypothesized Entry) NValerylDGlucosamine->DGlucosamine Deacylation?

Fig. 1: The Hexosamine Biosynthetic Pathway and potential entry of this compound.
Glycolysis

D-glucosamine has been shown to inhibit glycolysis in various cell types.[6][7] This inhibition is thought to occur through competition with glucose for the enzyme hexokinase, the first rate-limiting step of glycolysis.[7] Additionally, D-glucosamine can inhibit other glycolytic enzymes such as glyceraldehyde-3-phosphate dehydrogenase and lactate (B86563) dehydrogenase.[6] This leads to a reduction in lactate production and a decrease in cellular ATP levels, particularly at higher concentrations of D-glucosamine.[6] It is conceivable that this compound could exert similar inhibitory effects on glycolysis, potentially after being metabolized to D-glucosamine.

Glycolysis_Inhibition Glucose Glucose G6P Glucose-6-P Glucose->G6P Hexokinase F6P Fructose-6-P G6P->F6P GlycolyticIntermediates Glycolytic Intermediates F6P->GlycolyticIntermediates Pyruvate Pyruvate GlycolyticIntermediates->Pyruvate GAPDH Lactate Lactate Pyruvate->Lactate LDH DGlucosamine D-Glucosamine Hexokinase Hexokinase DGlucosamine->Hexokinase GAPDH GAPDH DGlucosamine->GAPDH LDH LDH DGlucosamine->LDH NValerylDGlucosamine This compound NValerylDGlucosamine->DGlucosamine Metabolism? Inhibition Inhibition Experimental_Workflow cluster_0 Cell/Tissue Preparation cluster_1 Metabolite Analysis cluster_2 Functional Assays Start Start: Cell Culture or Tissue Homogenization Treatment Treatment with This compound (or related compound) Start->Treatment Extraction Metabolite Extraction (e.g., Perchloric Acid) Treatment->Extraction GlycolysisAssay Glycolysis Assay (Lactate Production) Treatment->GlycolysisAssay Analysis Analysis (e.g., HPLC, LC-MS) Extraction->Analysis EnzymeAssay Enzyme Activity Assays

References

An In-depth Technical Guide on the Anti-inflammatory Properties of N-Acyl-D-Glucosamine Derivatives: A Focus on N-Valeryl-D-Glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct research on the anti-inflammatory properties of N-Valeryl-D-glucosamine is limited in the public domain. This guide synthesizes information from studies on closely related N-acyl-D-glucosamine derivatives and glucosamine (B1671600) itself to provide a comprehensive overview of the potential mechanisms and properties relevant to researchers, scientists, and drug development professionals.

Introduction

Glucosamine and its derivatives are naturally occurring amino sugars that have garnered significant interest for their potential therapeutic applications, particularly in the management of inflammatory conditions like osteoarthritis.[1][2] The N-acylation of glucosamine, creating compounds such as this compound, may enhance its biological activity, including its anti-inflammatory effects.[3] This technical guide explores the anti-inflammatory properties of N-acyl-D-glucosamine derivatives, with a focus on the inferred potential of this compound, by examining the mechanisms of action, experimental data from related compounds, and relevant research methodologies.

Core Anti-inflammatory Mechanisms of Glucosamine Derivatives

Research into glucosamine and its N-acylated derivatives has elucidated several key signaling pathways through which these compounds exert their anti-inflammatory effects. The primary mechanisms involve the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central to the inflammatory response.

Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a critical regulator of pro-inflammatory gene expression. In a resting state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6).[4][5]

Glucosamine derivatives have been shown to interfere with this pathway at multiple points:

  • Inhibition of IκB Degradation: Some derivatives may prevent the degradation of IκBα, thus keeping NF-κB in its inactive cytoplasmic state.[4]

  • Suppression of NF-κB Translocation: Studies have demonstrated that certain glucosamine derivatives can suppress the translocation of NF-κB to the nucleus.[6]

  • Inhibition of NF-κB DNA Binding: Some compounds have been found to inhibit the DNA-binding activity of NF-κB, preventing the transcription of target inflammatory genes.[4]

A diagram illustrating the NF-κB signaling pathway and the potential points of inhibition by N-acyl-glucosamine derivatives is provided below.

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκB IKK->IkB Phosphorylates IkB_p p-IκB (Degradation) IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IKK NAGD N-Acyl-Glucosamine Derivatives NAGD->IKK Inhibits NFkB_active NF-κB (Active) NAGD->NFkB_active Inhibits Translocation NFkB_nuc NF-κB NFkB_active->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: NF-κB signaling pathway and points of inhibition by N-acyl-glucosamine derivatives.

Modulation of MAPK Signaling Pathways:

The MAPK family, including p38 MAPK and JNK, plays a crucial role in the production of inflammatory mediators.[6] Upon activation by stimuli like LPS, these kinases phosphorylate downstream targets, leading to the expression of pro-inflammatory genes. Studies on glucosamine derivatives have indicated that they can attenuate the LPS-induced activation of p38 MAPK and JNK in macrophages, suggesting that the inhibition of MAPK-mediated signaling contributes to the suppression of cytokine production.[6]

A diagram of the MAPK signaling pathway and its potential inhibition is shown below.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38_JNK p38/JNK (MAPK) MAPKK->p38_JNK AP1 AP-1 (Transcription Factor) p38_JNK->AP1 Activation NAGD N-Acyl-Glucosamine Derivatives NAGD->p38_JNK Inhibits Activation Cytokines Pro-inflammatory Cytokines AP1->Cytokines Transcription

Caption: MAPK signaling pathway and potential inhibition by N-acyl-glucosamine derivatives.

Quantitative Data from In Vitro and In Vivo Studies of Glucosamine Derivatives

While specific data for this compound is not available, studies on other glucosamine derivatives provide valuable insights into their anti-inflammatory potency. The following tables summarize key findings from research on related compounds.

Table 1: In Vitro Anti-inflammatory Effects of Glucosamine Derivatives

CompoundCell LineStimulantTargetEffectReference
Quaternized amino glucosamine (QAGlc)RAW264.7 macrophagesLPSIL-1β, IL-6, TNF-α, PGE₂ ProductionInhibition[6]
Sulfated glucosamine (SGlc)THP-1 macrophagesLPSTNF-α, IL-1β, IL-6 ProductionInhibition[7]
N-acetyl-D-glucosamine (NAG)Primary peritoneal macrophagesLPSIL-6, TNF-α ProductionInhibition[8]
N-palmitoyl-D-glucosamine (PGA)RAW264.7 macrophagesLPSNF-κB ActivationPrevention[9][10]
Glucosamine (GlcN)Human chondrocytesTNF-αIL-6, IL-8 mRNA ExpressionReversion of increase[11]

Table 2: In Vivo Anti-inflammatory Effects of Glucosamine Derivatives

CompoundAnimal ModelInflammatory ChallengeKey FindingsReference
N-acetyl-D-glucosamine (NAG)MiceLPSDecreased serum levels of IL-6 and TNF-α.[8][12]
Glucosamine (GlcN)MiceLPSAttenuated blood levels of pro-inflammatory cytokines.[8]
N-acetyl-D-glucosamine (GlcNAc)Rheumatoid arthritis mouse model-Suppressed arthritis scores and decreased serum TNF-α and IL-6.[13]
N-palmitoyl-D-glucosamine (PGA)MiceLPS-induced keratitisDecreased corneal pro-inflammatory cytokines.[9][10]

Experimental Protocols for Assessing Anti-inflammatory Properties

The evaluation of the anti-inflammatory potential of compounds like this compound typically involves a series of in vitro and in vivo experiments.

In Vitro Assays:

  • Cell Culture and Stimulation:

    • Cell Lines: Murine macrophage cell lines (e.g., RAW264.7) or human monocytic cell lines (e.g., THP-1) are commonly used.[6][7]

    • Stimulation: Cells are typically stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.[6][7][8]

    • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified period before LPS stimulation.

  • Measurement of Inflammatory Mediators:

    • Cytokine Quantification (ELISA): The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[7]

    • Nitric Oxide (NO) Assay (Griess Test): The production of nitric oxide, a key inflammatory mediator, is quantified by measuring nitrite (B80452) levels in the culture supernatant using the Griess reagent.

    • Gene Expression Analysis (RT-PCR): The mRNA expression levels of inflammatory genes are determined using reverse transcription-polymerase chain reaction (RT-PCR).[7]

  • Analysis of Signaling Pathways (Western Blotting):

    • Protein Extraction: Cellular proteins are extracted from treated and untreated cells.

    • Electrophoresis and Transfer: Proteins are separated by size using SDS-PAGE and transferred to a membrane.

    • Immunoblotting: The membrane is probed with specific primary antibodies against key signaling proteins (e.g., phosphorylated forms of p38, JNK, IκBα, and NF-κB subunits) and a secondary antibody conjugated to a detectable enzyme.

    • Detection: The protein bands are visualized and quantified to determine the effect of the compound on the activation of these signaling pathways.[6][7]

A generalized workflow for in vitro screening is depicted below.

In_Vitro_Workflow cluster_assays Downstream Assays start Start cell_culture Culture Macrophages (e.g., RAW264.7) start->cell_culture treatment Pre-treat with N-Acyl-Glucosamine Derivative cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation harvest Harvest Supernatant and Cell Lysates stimulation->harvest elisa ELISA for Cytokines (TNF-α, IL-6) harvest->elisa griess Griess Assay for NO harvest->griess western Western Blot for Signaling Proteins (p-p38, p-NF-κB) harvest->western analysis Data Analysis and Interpretation elisa->analysis griess->analysis western->analysis end End analysis->end

Caption: General experimental workflow for in vitro anti-inflammatory screening.

In Vivo Models:

  • LPS-Induced Systemic Inflammation: This is a widely used model to assess acute systemic inflammation.[8]

    • Animal Model: Mice are typically used.

    • Procedure: Animals are administered the test compound (e.g., via intravenous or intraperitoneal injection) prior to an intraperitoneal injection of LPS.

    • Endpoints: Serum levels of pro-inflammatory cytokines (TNF-α, IL-6) are measured at a specific time point after LPS challenge. Leukocyte infiltration into organs like the lungs can also be assessed.[8]

  • Adjuvant-Induced Arthritis in Rats: This model is used to study chronic inflammation and is relevant to conditions like rheumatoid arthritis.[14]

    • Animal Model: Rats are commonly used.

    • Procedure: Arthritis is induced by injecting Freund's complete adjuvant. Animals are then treated with the test compound over a period of time.

    • Endpoints: Paw thickness and arthritis scores are monitored. At the end of the study, pro-inflammatory markers in joint tissues can be analyzed.[14]

Conclusion

While direct experimental evidence for the anti-inflammatory properties of this compound is currently lacking, the extensive research on glucosamine and its other N-acyl derivatives provides a strong foundation for inferring its potential mechanisms of action. It is plausible that this compound exerts anti-inflammatory effects through the inhibition of the NF-κB and MAPK signaling pathways, leading to a reduction in the production of key inflammatory mediators. Further in vitro and in vivo studies are warranted to specifically elucidate the anti-inflammatory profile of this compound and to determine its potential as a therapeutic agent for inflammatory diseases. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive framework for undertaking such investigations.

References

N-Valeryl-D-glucosamine: A Versatile Building Block for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine, an acylated derivative of the naturally occurring amino sugar D-glucosamine, is emerging as a significant building block in the synthesis of novel bioactive molecules. Its unique structural features, combining the carbohydrate scaffold of glucosamine (B1671600) with a five-carbon valeryl group, impart favorable physicochemical properties such as enhanced solubility and stability.[1] These characteristics make it an attractive starting material for the development of new therapeutics. Researchers are actively exploring the potential of this compound and its derivatives in modulating biological pathways, with promising applications in anti-inflammatory and anti-cancer therapies.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, and its role as a precursor to bioactive compounds, supported by experimental methodologies and pathway diagrams.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug design. The key properties are summarized in the table below.

PropertyValueReference
Synonyms 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose[1]
CAS Number 63223-57-4[1]
Molecular Formula C₁₁H₂₁NO₆[1]
Molecular Weight 263.29 g/mol [1]
Appearance White to off-white crystalline powder[1]
Purity ≥ 98% (T)[1]
Optical Rotation [α]20/D = +33 to +39° (c=1 in H₂O)[1]
Storage Room Temperature[1]

Synthesis of this compound

The synthesis of this compound is typically achieved through the N-acylation of D-glucosamine. A general and effective method involves the use of an acid anhydride (B1165640) in an alcoholic solvent. This approach provides a high yield of the desired N-acylated product.

Experimental Protocol: General N-acylation of D-glucosamine with an Acid Anhydride

This protocol is adapted from a general method for the synthesis of N-acyl-D-glucosamine derivatives and can be specifically applied to the synthesis of this compound using valeric anhydride.[2]

Materials:

  • D-Glucosamine hydrochloride

  • Anhydrous methanol (B129727)

  • Sodium metal

  • Valeric anhydride

  • Ether

  • Concentrated sulfuric acid (for desiccation)

Procedure:

  • Preparation of Sodium Methoxide (B1231860) Solution: In a flask equipped with a stirrer and a condenser, dissolve a stoichiometric equivalent of sodium metal in 8-10 volumes of anhydrous methanol to prepare a sodium methoxide solution.

  • Formation of D-Glucosamine Free Base: Add D-glucosamine hydrochloride to the sodium methoxide solution. Gentle swirling will cause the precipitation of sodium chloride.

  • Isolation of D-Glucosamine Free Base: Remove the precipitated sodium chloride by filtration and wash the solid with a small volume of methanol. The filtrate contains a supersaturated solution of D-glucosamine.

  • N-acylation Reaction: Gradually add 1.2 to 1.5 equivalents of valeric anhydride to the methanolic solution of D-glucosamine at room temperature with continuous mechanical stirring.

  • Crystallization: Continue stirring for a period, after which the reaction mixture is allowed to stand at room temperature. Crystallization of this compound is expected to begin shortly. For complete crystallization, the mixture can be left overnight at a reduced temperature (e.g., in an ice-box).

  • Isolation and Purification of the Product: Collect the crude this compound crystals by filtration. Wash the crystals first with cold methanol and then repeatedly with ether to remove any unreacted valeric acid.

  • Drying: Dry the purified product at room temperature over concentrated sulfuric acid in a desiccator. The yield is expected to be nearly quantitative under optimal conditions.[2]

Workflow for the Synthesis of this compound:

G cluster_prep Preparation of D-Glucosamine Free Base cluster_acylation N-acylation cluster_workup Work-up and Purification GlcN_HCl D-Glucosamine HCl NaOMe Sodium Methoxide in Methanol GlcN_HCl->NaOMe Add Filtration Filtration to remove NaCl NaOMe->Filtration GlcN_sol Supersaturated solution of D-Glucosamine in Methanol Filtration->GlcN_sol Reaction Stirring at Room Temperature GlcN_sol->Reaction Val_anhydride Valeric Anhydride Val_anhydride->Reaction Crystallization Crystallization Reaction->Crystallization Filtration2 Filtration Crystallization->Filtration2 Wash_MeOH Wash with cold Methanol Filtration2->Wash_MeOH Wash_Ether Wash with Ether Wash_MeOH->Wash_Ether Drying Drying Wash_Ether->Drying Final_Product This compound Drying->Final_Product

Caption: General workflow for the synthesis of this compound.

Bioactive Molecules Derived from this compound

While specific, complex bioactive molecules derived directly from this compound are not yet extensively documented in publicly available literature, the core molecule itself and its close analogs are subjects of research for their inherent biological activities. The N-acyl chain length in N-acyl-D-glucosamine derivatives plays a crucial role in their biological effects. For instance, derivatives with varying acyl chain lengths have been investigated for their anti-inflammatory and anti-cancer properties. It is plausible that this compound serves as a lead compound for the development of more potent and selective therapeutic agents.

The synthesis of more complex bioactive molecules, such as heterocyclic compounds, from this compound is a promising area of research. N-heterocyclic scaffolds are prevalent in many approved drugs.[3]

Biological Activities and Signaling Pathways

N-acyl-D-glucosamine derivatives are known to exert anti-inflammatory effects, and a key mechanism is the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6, as well as enzymes like iNOS and COX-2. In unstimulated cells, NF-κB is held inactive in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and initiate the transcription of its target genes.

Glucosamine and its derivatives have been shown to interfere with this pathway at multiple points. For instance, they can inhibit the nuclear translocation of NF-κB subunits and suppress the expression of NF-κB/Rel proteins.[4]

Proposed NF-κB Signaling Pathway Modulation by N-Acyl-D-Glucosamine Derivatives:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation Gene_exp Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Gene_exp Transcription NVDG This compound (and derivatives) NVDG->IKK Inhibits NVDG->NFkB_active Inhibits Translocation

Caption: Potential mechanism of NF-κB pathway inhibition by N-acyl-D-glucosamine derivatives.

Quantitative Data on Bioactivity

Specific quantitative bioactivity data for this compound is limited in the available literature. However, data from studies on related N-acyl-D-glucosamine derivatives and glucosamine itself provide a strong indication of their anti-inflammatory and anti-cancer potential.

Table of Bioactivity for Glucosamine and its Derivatives (Illustrative)

CompoundBiological ActivityAssay SystemMeasured EffectConcentration/DoseReference
D-Glucosamine HClAnti-cancerHuman hepatoma SMMC-7721 cells (in vitro)50% inhibition of cell growth500 µg/mL[5]
D-Glucosamine HClAnti-cancerSarcoma 180 in Kunming mice (in vivo)Highest tumor growth inhibition250 mg/kg[5]
N-Acetylglucosamine (NAG)Anti-inflammatoryLPS-stimulated primary peritoneal macrophages (in vitro)Significant decrease in IL-6 and TNF-α productionUp to 1 mM[6]
BNAG1 (a deoxygenated NAG derivative)Anti-inflammatoryLPS-challenged mice (in vivo)Significant decrease in serum IL-6 and TNF-α300 mg/kg[6]

Experimental Protocols for Assessing Bioactivity

To evaluate the potential of this compound and its derivatives as bioactive molecules, a series of in vitro assays are typically employed. These assays can assess the anti-inflammatory and cytotoxic (anti-cancer) properties of the compounds.

Protocol: Assessment of Anti-inflammatory Activity in Macrophages

This protocol describes the measurement of pro-inflammatory cytokine production in lipopolysaccharide (LPS)-stimulated macrophages, a standard model for assessing anti-inflammatory effects.

Cell Line:

  • RAW 264.7 (murine macrophage cell line) or primary peritoneal macrophages.

Materials:

  • RAW 264.7 cells

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin/streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (or its derivatives) dissolved in a suitable solvent (e.g., DMSO, then diluted in media)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound (or its derivatives) for a specified period (e.g., 1-2 hours). Include a vehicle control (solvent alone).

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL to 1 µg/mL) for a defined incubation time (e.g., 24 hours) to induce an inflammatory response. A non-stimulated control group should also be included.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants.

  • Cytokine Measurement: Quantify the concentrations of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-stimulated control group to determine the inhibitory effect of the compound.

Workflow for Assessing Anti-inflammatory Activity:

G Seed Seed Macrophages in 96-well plate Incubate1 Incubate overnight Seed->Incubate1 Pretreat Pre-treat with this compound (various concentrations) Incubate1->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Incubate2 Incubate for 24 hours Stimulate->Incubate2 Collect Collect Supernatants Incubate2->Collect ELISA Measure Cytokines (TNF-α, IL-6) using ELISA Collect->ELISA Analyze Analyze Data ELISA->Analyze

Caption: Workflow for evaluating the anti-inflammatory effects of this compound.

Conclusion

This compound represents a promising and versatile platform for the development of novel bioactive molecules. Its straightforward synthesis from D-glucosamine and favorable physicochemical properties make it an accessible building block for medicinal chemists. While direct evidence for the bioactivity of complex molecules derived from this compound is still emerging, the known anti-inflammatory and anti-cancer properties of related N-acyl-D-glucosamine derivatives strongly suggest its potential in these therapeutic areas. The modulation of key signaling pathways such as NF-κB appears to be a central mechanism of action for this class of compounds. Further research into the synthesis of diverse molecular scaffolds from this compound and comprehensive biological evaluation is warranted to fully unlock its therapeutic potential.

References

N-Valeryl-D-glucosamine: A Technical Guide to its Putative Role in Modulating Biological Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Valeryl-D-glucosamine, an N-acylated derivative of D-glucosamine, is emerging as a molecule of interest in the fields of biochemistry and pharmacology. While direct, in-depth research on this compound is currently limited, the extensive body of evidence for structurally similar N-acyl-D-glucosamine derivatives provides a strong foundation for predicting its biological activities. This technical guide synthesizes the available information on this compound and extrapolates its potential roles in modulating key biological pathways, with a particular focus on inflammatory signaling. Drawing parallels from the well-documented effects of N-Acetyl-D-glucosamine (NAG) and N-Palmitoyl-D-glucosamine (PGA), we hypothesize that this compound may exert significant anti-inflammatory and immunomodulatory effects through the inhibition of pathways such as NF-κB and Toll-like receptor 4 (TLR4) signaling. This document provides a comprehensive overview of its biochemical properties, a proposed mechanism of action, illustrative quantitative data from studies on related compounds, detailed experimental protocols for investigating its activity, and visualizations of the implicated signaling pathways.

Introduction

N-acyl-D-glucosamine derivatives are a class of compounds that have garnered considerable attention for their diverse biological activities, ranging from anti-inflammatory to anti-cancer and skin health-promoting effects. This compound, which features a five-carbon valeryl group attached to the amino group of D-glucosamine, is a relatively under-researched member of this family. Its unique lipophilicity, conferred by the valeryl chain, may influence its bioavailability and interaction with cellular membranes and protein targets, potentially offering a distinct therapeutic profile compared to its more studied counterparts.

This guide aims to provide a detailed technical overview of the potential biological roles of this compound. In the absence of direct experimental data, this document leverages the extensive research on N-Acetyl-D-glucosamine and other long-chain N-acyl-glucosamines to build a predictive framework for its mechanism of action and therapeutic potential.

Biochemical and Physicochemical Properties

This compound is a derivative of the naturally occurring amino sugar D-glucosamine. The addition of the valeryl group increases its lipophilicity compared to D-glucosamine and N-Acetyl-D-glucosamine. This modification is expected to enhance its ability to cross cellular membranes, potentially leading to improved intracellular delivery and target engagement.

PropertyValueReference
Molecular Formula C₁₁H₂₁NO₆[1]
Molecular Weight 263.29 g/mol [1]
CAS Number 63223-57-4[1]
Appearance White to off-white crystalline powder
Purity >98.0%
Synonyms 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose

Hypothesized Mechanism of Action and Biological Pathways

Based on the known activities of other N-acyl-D-glucosamine derivatives, this compound is hypothesized to modulate biological pathways primarily through its anti-inflammatory effects. The proposed mechanisms center on the inhibition of key inflammatory signaling cascades.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[2] Glucosamine (B1671600) and its derivatives have been shown to suppress the activation of NF-κB.[3] It is proposed that this compound, upon entering the cell, may interfere with the signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. This would prevent the translocation of NF-κB to the nucleus and the transcription of its target genes.

NF_kB_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4, TNFR) Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Ubiquitination_Degradation Ubiquitination_Degradation IkB->Ubiquitination_Degradation Degradation NFkB_nucleus NF-κB (p50/p65) NFkB->NFkB_nucleus Translocates NVDG This compound NVDG->IKK Inhibits (Hypothesized) DNA DNA NFkB_nucleus->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes Induces

Figure 1: Hypothesized Inhibition of the NF-κB Signaling Pathway by this compound.
Antagonism of Toll-like Receptor 4 (TLR4) Signaling

Toll-like receptor 4 (TLR4) is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a potent inflammatory response. Studies on N-Palmitoyl-D-glucosamine have demonstrated its ability to act as a TLR4 antagonist, likely by competing with LPS for binding to the MD-2 co-receptor, which is essential for TLR4 activation.[4][5][6][7] Given its N-acyl structure, this compound may also interact with the MD-2/TLR4 complex, thereby inhibiting downstream signaling and the production of pro-inflammatory cytokines.

TLR4_Antagonism cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds and Activates NVDG This compound NVDG->TLR4_MD2 Competitively Binds and Inhibits (Hypothesized) MyD88 MyD88 TLR4_MD2->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_activation NF-κB Activation IKK->NFkB_activation

Figure 2: Hypothesized Antagonism of the TLR4 Signaling Pathway by this compound.

Quantitative Data on the Biological Effects of N-Acyl-Glucosamine Derivatives

While specific quantitative data for this compound is not yet available in published literature, studies on related compounds provide valuable insights into the potential dose-dependent effects. The following tables summarize key findings from research on N-Acetyl-D-glucosamine (NAG) and N-Palmitoyl-D-glucosamine (PGA).

Table 1: Effect of N-Acetyl-D-glucosamine (NAG) Derivatives on Cytokine Production in LPS-Stimulated Mouse Models [8]

Compound (Dose)IL-6 Inhibition (%)TNF-α Inhibition (%)
NAG (300 mg/kg)~40%~35%
BNAG1 (200 mg/kg)~60%~55%
BNAG2 (200 mg/kg)~30%~25%
Data is approximated from graphical representations in the cited study and represents the percentage reduction in serum cytokine levels in LPS-treated mice compared to the LPS-only control group. BNAG1 and BNAG2 are bi-deoxygenated NAG derivatives.

Table 2: Effect of N-Palmitoyl-D-glucosamine (PGA) on LPS-Induced NF-κB Activation in RAW264.7 Macrophages [6]

PGA ConcentrationNF-κB Luciferase Activity (RLU)% Inhibition
Control (no LPS)1.0 ± 0.1-
LPS (100 ng/mL)8.5 ± 0.70%
LPS + PGA (10 µM)4.2 ± 0.5~50%
LPS + PGA (25 µM)2.5 ± 0.3~70%
RLU = Relative Light Units. Data is illustrative and based on reported findings.

Detailed Experimental Protocols

To facilitate further research into the biological effects of this compound, this section provides detailed methodologies for key experiments, adapted from studies on related compounds.

In Vitro Anti-inflammatory Activity Assay

Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines in a cellular model of inflammation.

Cell Line: RAW 264.7 murine macrophage cell line.

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from E. coli O111:B4 at a final concentration of 100 ng/mL for 24 hours.

    • Include appropriate controls: untreated cells, cells treated with vehicle (e.g., DMSO) only, and cells treated with LPS only.

  • Supernatant Collection: After the incubation period, collect the cell culture supernatants and centrifuge at 1000 x g for 10 minutes to remove cellular debris.

  • Cytokine Measurement:

    • Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Generate a standard curve for each cytokine.

    • Calculate the concentration of each cytokine in the samples.

    • Express the results as pg/mL or ng/mL and compare the cytokine levels in the this compound-treated groups to the LPS-only control group.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

In_Vitro_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture RAW 264.7 cells Seed Seed cells in 24-well plates Culture->Seed Pretreat Pre-treat with this compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatants Stimulate->Collect ELISA Measure cytokines (ELISA) Collect->ELISA Analyze Data Analysis ELISA->Analyze

Figure 3: Experimental Workflow for In Vitro Anti-inflammatory Activity Assay.
NF-κB Reporter Gene Assay

Objective: To investigate the inhibitory effect of this compound on the NF-κB signaling pathway.

Cell Line: HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.

Protocol:

  • Cell Culture: Maintain the HEK293-NF-κB-luciferase reporter cell line in DMEM with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., puromycin).

  • Cell Seeding: Plate the cells in a 96-well white, clear-bottom plate at a density of 5 x 10⁴ cells/well and incubate overnight.

  • Treatment:

    • Treat the cells with different concentrations of this compound for 2 hours.

    • Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells.

    • Include appropriate controls.

  • Incubation: Incubate the plate for 6-8 hours at 37°C.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's protocol.

    • Measure the luminescence using a luminometer.

  • Data Normalization and Analysis:

    • Normalize the luciferase activity to cell viability (e.g., using a CellTiter-Glo assay).

    • Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α-only control.

    • Determine the IC₅₀ value.

Potential Therapeutic Applications

Given its hypothesized anti-inflammatory properties, this compound could be a promising candidate for the development of therapeutics for a range of inflammatory conditions, including:

  • Osteoarthritis: By reducing inflammation in the joints, it may help to alleviate pain and slow cartilage degradation.[9]

  • Inflammatory Bowel Disease (IBD): Its potential to downregulate inflammatory pathways in the gut could be beneficial in managing conditions like Crohn's disease and ulcerative colitis.

  • Dermatological Conditions: Topical formulations could be explored for inflammatory skin disorders such as psoriasis and atopic dermatitis.

  • Neuroinflammation: Its ability to cross the blood-brain barrier (if demonstrated) could make it a candidate for neurodegenerative diseases with an inflammatory component.

Conclusion and Future Directions

This compound represents a promising but largely unexplored molecule within the N-acyl-D-glucosamine family. The existing literature on related compounds strongly suggests its potential as a modulator of key biological pathways, particularly those involved in inflammation. The hypothesized mechanisms of NF-κB inhibition and TLR4 antagonism provide a solid foundation for future research.

To fully elucidate the therapeutic potential of this compound, further in-depth studies are imperative. These should include:

  • Direct experimental validation of its effects on the NF-κB and TLR4 signaling pathways.

  • Quantitative dose-response studies to determine its potency and efficacy in various in vitro and in vivo models.

  • Pharmacokinetic and bioavailability studies to understand its absorption, distribution, metabolism, and excretion.

  • Comparative studies with other N-acyl-D-glucosamine derivatives to understand the specific contribution of the valeryl group to its biological activity.

The successful completion of such studies will be crucial in transitioning this compound from a compound of theoretical interest to a potential therapeutic agent for a variety of inflammatory diseases.

References

Exploring N-Valeryl-D-glucosamine for Novel Therapeutics: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine is a derivative of the naturally occurring amino sugar D-glucosamine. It belongs to the class of N-acyl-D-glucosamine compounds, which are characterized by an acyl group attached to the amino group of the glucosamine (B1671600) molecule. The addition of the valeryl group, a five-carbon acyl chain, modifies the physicochemical properties of the parent molecule, such as its solubility and stability, potentially enhancing its biological activity and therapeutic potential.[1] While research specifically on this compound is still emerging, the broader class of N-acyl-D-glucosamine derivatives has garnered interest for a range of therapeutic applications, including anti-inflammatory and anti-cancer therapies.[1]

This technical guide will provide an in-depth exploration of the therapeutic potential of this compound. Given the limited publicly available data on this specific compound, this guide will leverage a closely related and more extensively studied analogue, N-Palmitoyl-D-glucosamine (PGA) , as a case study. The insights from PGA research can provide a valuable framework for investigating and developing this compound as a novel therapeutic agent.

Therapeutic Potential and Mechanism of Action: Insights from N-Palmitoyl-D-glucosamine (PGA)

N-Palmitoyl-D-glucosamine (PGA), an amide of palmitic acid and glucosamine, has demonstrated significant anti-inflammatory properties in preclinical models.[2][3] As a member of the ALIAmides (Autacoid Local Injury Antagonism amides) family, PGA is involved in the control of inflammatory responses.[2][3]

Anti-inflammatory Effects

Preclinical studies in a mouse model of dinitrobenzene sulfonic acid (DNBS)-induced colitis have shown that micronized PGA can significantly reduce the severity of colitis in a dose-dependent manner.[2][3] The proposed mechanism of action involves the downregulation of the Toll-like receptor 4 (TLR-4)/NLRP3 inflammasome/inducible nitric oxide synthase (iNOS) pathway through the activation of Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) signaling.[2][3]

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR-4 NLRP3 NLRP3 Inflammasome TLR4->NLRP3 Activates iNOS iNOS NLRP3->iNOS Activates Pro_inflammatory_Cytokines Pro-inflammatory Cytokines NLRP3->Pro_inflammatory_Cytokines Leads to Inflammation Inflammation iNOS->Inflammation Contributes to Pro_inflammatory_Cytokines->Inflammation Contributes to PPARa PPAR-α PPARa->TLR4 Inhibits PGA N-Palmitoyl-D-glucosamine (PGA) PGA->PPARa Activates

Potential in Cancer Therapy

While direct evidence for this compound in cancer is lacking, general research on glucosamine suggests potential anti-cancer effects. D-glucosamine has been shown to inhibit the proliferation of human prostate (DU145) and breast (MDA-MB-231) cancer cells.[4] The proposed mechanism involves the inhibition of p70S6K activity, a key signaling molecule in protein translation, by decreasing its phosphorylation.[4] This suggests that N-acyl derivatives of glucosamine, including this compound, could be investigated for similar anti-proliferative activities.

Cancer_Pathway Glucosamine D-Glucosamine p70S6K p70S6K Glucosamine->p70S6K Inhibits (dephosphorylation) RPS6 RPS6 p70S6K->RPS6 Phosphorylates eIF4B eIF-4B p70S6K->eIF4B Phosphorylates Protein_Translation Protein Translation RPS6->Protein_Translation Promotes eIF4B->Protein_Translation Promotes Cell_Proliferation Cancer Cell Proliferation Protein_Translation->Cell_Proliferation Leads to

Quantitative Data Summary

The following tables summarize quantitative data from a preclinical study on N-Palmitoyl-D-glucosamine (PGA) in a DNBS-induced colitis mouse model.[2][3] This data provides a template for the types of efficacy measures that should be assessed for this compound.

Table 1: Effect of Micronized PGA on Colitis Hallmarks

Treatment GroupDose (mg/kg)Disease Activity Index (DAI) ScoreColon Length (cm)Spleen Weight (g)
DNBS-treated-4.65 ± 0.3545.82 ± 0.676-
m-PGA303.07 ± 0.3057.55 ± 0.572-
m-PGA100--0.0897 ± 0.011

Data presented as mean ± SD.[2]

Experimental Protocols

Detailed methodologies are crucial for the evaluation of novel therapeutic compounds. The following protocols are based on the studies of N-Palmitoyl-D-glucosamine and can be adapted for this compound.

DNBS-Induced Colitis Model in Mice

This in vivo model is used to assess the anti-inflammatory efficacy of a compound in the context of inflammatory bowel disease.

Colitis_Workflow start Acclimatize Mice induction Induce Colitis: Intrarectal DNBS administration start->induction treatment Oral Administration: Vehicle or this compound (various doses) induction->treatment monitoring Daily Monitoring: - Body weight - Stool consistency - Rectal bleeding (Calculate DAI Score) treatment->monitoring euthanasia Euthanasia at Day X monitoring->euthanasia analysis Sample Collection & Analysis: - Colon length & weight - Spleen weight - Histological analysis of colon - Molecular analysis (e.g., qPCR, Western blot for inflammatory markers) euthanasia->analysis end Data Analysis & Interpretation analysis->end

Detailed Steps:

  • Animal Acclimatization: House mice in a controlled environment for a set period before the experiment.

  • Induction of Colitis: Anesthetize mice and administer a solution of DNBS in ethanol (B145695) intrarectally.

  • Treatment: Administer this compound (or vehicle control) orally at predetermined doses for a specified number of days post-DNBS induction.

  • Monitoring: Record body weight, stool consistency, and presence of blood in feces daily to calculate the Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the study period, euthanize the animals. Collect colons for length and weight measurements, and spleens for weight measurement.

  • Analysis: Process colon tissue for histological examination to assess inflammation and tissue damage. Conduct molecular analyses such as qPCR or Western blotting to quantify the expression of inflammatory markers (e.g., TLR-4, NLRP3, iNOS, pro-inflammatory cytokines).

In Vitro Cancer Cell Proliferation Assay

This assay is used to determine the direct effect of a compound on the growth of cancer cells.

Proliferation_Workflow start Culture Cancer Cell Lines (e.g., DU145, MDA-MB-231) seeding Seed cells in 96-well plates start->seeding treatment Treat with varying concentrations of This compound seeding->treatment incubation Incubate for 24, 48, 72 hours treatment->incubation assay Add proliferation reagent (e.g., MTT, WST-1) incubation->assay measurement Measure absorbance using a plate reader assay->measurement end Calculate cell viability and IC50 measurement->end

Detailed Steps:

  • Cell Culture: Maintain human cancer cell lines (e.g., DU145 prostate cancer, MDA-MB-231 breast cancer) in appropriate culture medium.

  • Cell Seeding: Plate the cells at a specific density in 96-well microplates and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control.

  • Incubation: Incubate the plates for different time points (e.g., 24, 48, 72 hours).

  • Proliferation Assay: Add a cell proliferation reagent (e.g., MTT, WST-1) to each well and incubate according to the manufacturer's instructions.

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC50).

Synthesis of this compound

The synthesis of N-acyl-D-glucosamine derivatives can be achieved through the acylation of D-glucosamine hydrochloride. A general method involves the reaction of glucosamine hydrochloride with an acylating agent, such as an acyl chloride or anhydride, in the presence of a base.

Synthesis_Relationship Glucosamine_HCl D-Glucosamine Hydrochloride Reaction Acylation Reaction Glucosamine_HCl->Reaction Valeryl_Chloride Valeryl Chloride (or Anhydride) Valeryl_Chloride->Reaction Base Base (e.g., Pyridine, Triethylamine) Base->Reaction Solvent Solvent (e.g., Methanol) Solvent->Reaction Product This compound Reaction->Product Byproduct Byproducts (e.g., HCl) Reaction->Byproduct

Future Directions and Conclusion

This compound represents a promising but underexplored molecule for therapeutic development. The insights gained from related N-acyl-D-glucosamine compounds, particularly N-Palmitoyl-D-glucosamine, provide a strong rationale and a clear path forward for its investigation. Future research should focus on:

  • In-depth preclinical evaluation: Conducting comprehensive in vivo studies in relevant disease models (e.g., inflammatory bowel disease, various cancers) to establish the efficacy and safety profile of this compound.

  • Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound.

  • Pharmacokinetic and pharmacodynamic profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

By systematically applying the experimental frameworks outlined in this guide, the scientific community can unlock the full therapeutic potential of this compound and pave the way for its development as a novel therapeutic agent.

References

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed experimental protocol for the synthesis of N-Valeryl-D-glucosamine, a derivative of D-glucosamine with potential applications in pharmaceuticals, cosmetics, and glycobiology.[1] The procedure is based on the selective N-acylation of D-glucosamine using valeric anhydride (B1165640) in a methanolic solution. This method is efficient, yielding a high-purity product.[2][3] The protocol is designed to be straightforward and reproducible for researchers in a laboratory setting.

Chemical Reaction Scheme

The synthesis involves a two-step, one-pot reaction starting from D-glucosamine hydrochloride:

  • Liberation of Free Base: D-glucosamine hydrochloride is neutralized with sodium methoxide (B1231860) in methanol (B129727) to generate the free D-glucosamine base in a supersaturated solution, precipitating sodium chloride as a byproduct.[3]

  • N-acylation: The free amino group of D-glucosamine is then acylated by valeric anhydride to form the desired this compound.

D-Glucosamine HCl + CH₃ONa → D-Glucosamine + NaCl + CH₃OH D-Glucosamine + (CH₃(CH₂)₃CO)₂O → this compound + CH₃(CH₂)₃COOH

Materials and Reagents

All reagents should be of analytical grade or higher.

ReagentFormulaMolar Mass ( g/mol )Typical QuantityMoles (mmol)
D-Glucosamine HydrochlorideC₆H₁₄ClNO₅215.6310.0 g46.37
SodiumNa22.991.1 g47.85
Methanol (Anhydrous)CH₃OH32.04120 mL-
Valeric AnhydrideC₁₀H₁₈O₃186.259.5 mL (8.8 g)47.25
Ethanol (B145695) (95%)C₂H₅OH46.07As needed-
Diethyl Ether(C₂H₅)₂O74.12As needed-

Experimental Protocol

This protocol is adapted from a general method for the N-acylation of D-glucosamine.[2][3]

Step 1: Preparation of Free D-Glucosamine Solution

  • Carefully dissolve 1.1 g (47.85 mmol) of sodium metal in 100 mL of anhydrous methanol in a 250 mL flask equipped with a stir bar and a drying tube. Caution: This reaction is exothermic and produces flammable hydrogen gas. Perform in a well-ventilated fume hood.

  • Once the sodium has completely dissolved and the solution has cooled to room temperature, add 10.0 g (46.37 mmol) of D-glucosamine hydrochloride.

  • Swirl the suspension gently. A fine precipitate of sodium chloride will form.

  • Remove the sodium chloride by filtration through a sintered glass funnel, washing the precipitate with a small amount (20 mL) of anhydrous methanol.

  • The combined filtrate contains a supersaturated solution of free D-glucosamine and is used immediately in the next step.[3]

Step 2: N-Acylation Reaction

  • To the freshly prepared D-glucosamine solution, add 9.5 mL (47.25 mmol) of valeric anhydride at room temperature while stirring.

  • Continue to stir the reaction mixture mechanically for 1 to 2 hours. Crystallization of the product may begin during this time.[3]

  • To ensure complete precipitation, allow the mixture to stand overnight in a refrigerator (4°C).

Step 3: Isolation and Purification of this compound

  • Collect the crystalline product by vacuum filtration.

  • Wash the crude product sequentially with cold methanol and then diethyl ether to remove unreacted starting materials and byproducts.[3]

  • Dry the product under vacuum over concentrated sulfuric acid or in a vacuum oven at room temperature. A nearly quantitative yield of the crude product is expected.[2][3]

  • For further purification, the crude product can be recrystallized from hot ethanol or a minimal amount of hot water followed by the addition of ethanol and ether until turbidity appears.[2][3]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Product Isolation Gluc_HCl D-Glucosamine HCl Free_Gluc Generate Free D-Glucosamine Gluc_HCl->Free_Gluc Step 1: Neutralization NaOMe Sodium Methoxide in Methanol NaOMe->Free_Gluc Step 1: Neutralization Val_An Valeric Anhydride Acylation N-Acylation Val_An->Acylation Step 2: Addition Free_Gluc->Acylation Supersaturated Solution Filter1 Filter & Wash (MeOH, Ether) Acylation->Filter1 Crude Product (Crystals) Recrystal Recrystallize (Optional) Filter1->Recrystal Dry Dry Under Vacuum Filter1->Dry Directly if pure Recrystal->Dry Final_Product This compound (Pure Product) Dry->Final_Product

Caption: Workflow for the synthesis of this compound.

Expected Results and Characterization

The described protocol is expected to produce this compound in high yield and purity.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₁H₂₁NO₆[4]
Molecular Weight263.29 g/mol [4]
AppearanceWhite to off-white powder/crystal[4][5]
Optical Rotation [α]²⁰/D+33.0° to +39.0° (c=1, H₂O)[5]
Purity (Typical)>98%[5]

Characterization: The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the covalent structure and the presence of the valeryl group attached to the amine.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[4]

  • Infrared Spectroscopy (IR): To identify characteristic functional groups, such as the amide carbonyl and hydroxyl groups.

Safety Precautions

  • Work in a well-ventilated fume hood, especially when handling sodium metal, methanol, and valeric anhydride.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Sodium metal reacts violently with water. Use and store with extreme care.

  • Valeric anhydride has a strong, unpleasant odor and is corrosive. Avoid inhalation and skin contact.

References

Application Notes & Protocols: N-acylation of D-glucosamine using Valeric Anhydride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the N-acylation of D-glucosamine with valeric anhydride (B1165640) to synthesize N-valeryl-D-glucosamine. N-acylated glucosamine (B1671600) derivatives are of significant interest in biomedical research and drug development due to their diverse biological activities. This compound, in particular, is explored for its potential in developing glycosylated drugs and as a functional ingredient in cosmetics for its moisturizing properties.[1] This protocol is based on a well-established method for the N-acylation of D-glucosamine using fatty acid anhydrides, which offers high yields and purity.[2][3]

Introduction to N-acylated D-glucosamine Derivatives

N-acyl-D-glucosamine derivatives are a class of compounds with significant applications across various industries, including pharmaceuticals, cosmetics, and biotechnology.[1] The addition of an acyl group to the amino function of D-glucosamine can modify its physicochemical properties, such as solubility and stability, making these derivatives attractive for drug formulation and delivery systems.[1]

This compound, the product of the reaction described herein, is noted for its potential in modulating biological pathways, with research pointing towards anti-inflammatory and anti-cancer applications.[1] Furthermore, its hydrating properties are utilized in the skincare industry to enhance skin barrier function and elasticity.[1]

From a biological standpoint, N-acylated glucosamines are analogs of N-acetyl-D-glucosamine (GlcNAc), a fundamental monosaccharide involved in numerous cellular processes. GlcNAc is a key component of the hexosamine biosynthetic pathway (HBP), which produces uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This nucleotide sugar is the substrate for O-GlcNAcylation, a dynamic post-translational modification of nuclear and cytoplasmic proteins that plays a crucial role in signal transduction, gene expression, and cell survival.[1][4][5][6][7] The introduction of N-acyl derivatives with varying chain lengths, such as the valeryl group, can serve as tools to probe and potentially modulate these vital signaling pathways.

Physicochemical and Quantitative Data

The following tables summarize the key physicochemical properties of the reactant and the product, along with expected experimental results based on literature for similar compounds.

Table 1: Properties of Key Compounds

CompoundIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Appearance
D-Glucosamine Hydrochloride (3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol hydrochloride66-84-2C₆H₁₄ClNO₅215.63White crystalline powder
Valeric Anhydride Pentanoic anhydride2082-59-9C₁₀H₁₈O₃186.25Colorless liquid
This compound N-[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide63223-57-4C₁₁H₂₁NO₆263.29White to off-white powder

Table 2: Experimental Data for this compound and Analogs

CompoundYieldMelting Point (°C)Specific Rotation [α]DReference
N-Acetyl-D-glucosamine Nearly quantitative200-204 (crude), 208 (recrystallized)+40.5° (c=1, H₂O)[3]
N-Butyroyl-D-glucosamine Nearly quantitative192-194+29.0° (c=1.1, H₂O)Inouye et al., 1956
This compound (Expected) ~90-95%185-195 (Estimated)+33° to +39° (c=1, H₂O)[8]
N-Caproyl-D-glucosamine Nearly quantitative184-186+24.0° (c=1.0, H₂O)Inouye et al., 1956

Note: The melting point for this compound is an estimate based on the trend observed in the homologous series.

Experimental Protocol

This protocol is adapted from the established method for the N-acylation of D-glucosamine with fatty acid anhydrides in methanol (B129727).[2]

3.1. Materials and Reagents

  • D-Glucosamine hydrochloride (C₆H₁₃NO₅·HCl)

  • Anhydrous Methanol (CH₃OH)

  • Sodium metal (Na)

  • Valeric anhydride ((C₄H₉CO)₂O)

  • Diethyl ether ((C₂H₅)₂O)

  • Concentrated Sulfuric Acid (H₂SO₄) for desiccation

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (optional, for preparing sodium methoxide)

  • Buchner funnel and filter paper

  • Ice bath

  • Beakers and graduated cylinders

3.2. Procedure

Step 1: Preparation of Sodium Methoxide (B1231860) Solution

  • In a dry round-bottom flask, carefully dissolve a stoichiometric equivalent of sodium metal in 80-100 mL of anhydrous methanol per 10 g of D-glucosamine hydrochloride. This should be done under a fume hood and with appropriate personal protective equipment. The reaction is exothermic.

    • Calculation Note: For every 1 mole of D-glucosamine HCl (215.63 g/mol ), 1 mole of sodium (22.99 g/mol ) is required.

Step 2: Liberation of D-Glucosamine Free Base

  • To the freshly prepared sodium methoxide solution, add D-glucosamine hydrochloride.

  • Gently swirl the suspension. A precipitate of sodium chloride (NaCl) will form as the D-glucosamine free base dissolves, creating a supersaturated solution.[2][3]

  • Remove the precipitated NaCl by vacuum filtration through a Buchner funnel.

  • Wash the collected NaCl with a small amount of cold, anhydrous methanol to recover any residual product. Combine the filtrate and the washing.

Step 3: N-acylation with Valeric Anhydride

  • Transfer the methanolic solution of D-glucosamine to a clean flask equipped with a magnetic stirrer.

  • While stirring at room temperature, gradually add 1.2 to 1.5 molar equivalents of valeric anhydride to the solution.

  • Continue stirring for 1-2 hours. Crystallization of the product, this compound, may begin during this time.[2]

Step 4: Isolation and Purification of the Product

  • After the initial stirring period, place the reaction mixture in an ice bath or refrigerator overnight to complete the crystallization process.[2]

  • Collect the crude this compound crystals by vacuum filtration.

  • Wash the crystals first with a small amount of cold methanol, followed by repeated washings with diethyl ether to remove any unreacted valeric anhydride and the valeric acid byproduct.[2]

  • Dry the purified product in a desiccator over concentrated sulfuric acid at room temperature.[2]

  • (Optional) Recrystallize the product from hot ethanol (B145695) if further purification is required.[2]

3.3. Characterization The final product should be characterized to confirm its identity and purity using standard analytical techniques:

  • Melting Point: Determine the melting point and compare it with literature values for similar compounds.

  • Spectroscopy: Obtain ¹H NMR, ¹³C NMR, and FT-IR spectra to confirm the structure.

  • Mass Spectrometry: Confirm the molecular weight of the product.

  • Optical Rotation: Measure the specific rotation and compare with known values.[8]

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_prep Step 1 & 2: Glucosamine Free Base Preparation cluster_reaction Step 3: N-acylation cluster_isolation Step 4: Product Isolation start D-Glucosamine HCl in Methanol naome Add Sodium Methoxide start->naome filter_nacl Filter NaCl naome->filter_nacl NaCl Precipitates free_base Supersaturated Solution of D-Glucosamine filter_nacl->free_base add_anhydride Add Valeric Anhydride free_base->add_anhydride stir Stir at Room Temperature add_anhydride->stir crystallize Crystallize Overnight stir->crystallize filter_product Filter Product crystallize->filter_product wash Wash with MeOH and Ether filter_product->wash dry Dry wash->dry final_product This compound dry->final_product

Fig 1. Synthesis workflow for this compound.

4.2. Relevant Biological Pathway: Hexosamine Biosynthesis and O-GlcNAcylation

N-acylated glucosamine derivatives are analogs of N-acetyl-D-glucosamine (GlcNAc), a central molecule in the Hexosamine Biosynthetic Pathway (HBP). This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism to produce UDP-GlcNAc.[7] UDP-GlcNAc is the donor substrate for O-GlcNAc transferase (OGT), which attaches a single GlcNAc moiety to serine and threonine residues of numerous intracellular proteins. This reversible modification, removed by O-GlcNAcase (OGA), is a critical regulatory mechanism in cellular signaling.[4][6]

HBP_pathway cluster_hbp Hexosamine Biosynthetic Pathway (HBP) cluster_glycolysis Glycolysis cluster_cycle O-GlcNAcylation Cycle Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P GlcN6P Glucosamine-6-P F6P->GlcN6P 2-5% of Glucose Flux GFAT GFAT GlcNAc6P GlcNAc-6-P GlcN6P->GlcNAc6P GlcNAc1P GlcNAc-1-P GlcNAc6P->GlcNAc1P UDPGlcNAc UDP-GlcNAc GlcNAc1P->UDPGlcNAc OGT OGT UDPGlcNAc->OGT Protein Protein (Ser/Thr) Protein->OGT Glycoprotein O-GlcNAc Protein OGA OGA Glycoprotein->OGA Glutamate Glutamate GFAT->Glutamate OGT->Glycoprotein OGA->Protein Glutamine Glutamine Glutamine->GFAT AcetylCoA Acetyl-CoA AcetylCoA->GlcNAc6P UTP UTP UTP->UDPGlcNAc

Fig 2. The Hexosamine Biosynthetic and O-GlcNAcylation Pathways.

References

Application Notes and Protocols for Selective N-Acylation of Glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the selective N-acylation of glucosamine (B1671600), a critical modification in glycobiology and medicinal chemistry. The protocols cover both established chemical methods and modern enzymatic approaches, offering a comparative overview for various research and development needs.

Application Notes

Introduction to Selective N-Acylation of Glucosamine

Glucosamine (GlcN) is a naturally occurring amino sugar and a fundamental precursor in the biosynthesis of glycosaminoglycans, glycoproteins, and glycolipids. The selective acylation of the amino group at the C-2 position is a key transformation for synthesizing a wide array of biologically active molecules. N-acyl glucosamine derivatives are integral components of vital biopolymers such as chitin (B13524) and peptidoglycan. Furthermore, synthetically modified N-acyl glucosamines are widely used as tools for metabolic glycan labeling, as inhibitors of specific enzymes, and as therapeutic agents. For example, N-butyryl-D-glucosamine (GlcNBu) has been shown to stimulate cell proliferation and proteoglycan synthesis in chondrocytes, indicating the significant role of the N-acyl moiety in modulating cellular functions.[1]

Chemical N-Acylation Strategies

The selective N-acylation of glucosamine in the presence of its multiple hydroxyl groups is achievable due to the higher nucleophilicity of the primary amine. The most common methods employ acylating agents such as acetic anhydride (B1165640) or other acid anhydrides. The reaction conditions, particularly the choice of solvent and base, are critical for achieving high yields and selectivity.

  • In Aqueous Methanol (B129727): A straightforward and common method involves the use of acetic anhydride in aqueous methanol.[2] To start from the more stable glucosamine hydrochloride salt, a basic ion-exchange resin can be used for in-situ neutralization.[2]

  • In Pyridine: Pyridine can serve as both a solvent and a base, facilitating the reaction with acetic anhydride to produce N-acetylglucosamine with high purity and yield.[2]

  • With Sodium Methoxide (B1231860): A highly efficient method involves the generation of the glucosamine free base from its hydrochloride salt using sodium methoxide in methanol. This creates a supersaturated solution of glucosamine that readily reacts with the acylating agent.[3] This method is also applicable for the synthesis of a series of N-acylated derivatives using various fatty acids.[3]

Enzymatic N-Acylation: A Green Chemistry Approach

Enzymatic methods provide a highly selective and environmentally sustainable alternative for N-acylation. These reactions are conducted under mild, physiological conditions, often circumventing the need for protecting groups and minimizing byproduct formation.

  • Chitin Deacetylase (CDA): Enzymes like chitin deacetylase from Cyclobacterium marinum (CmCDA) have demonstrated the ability to catalyze the N-acylation of glucosamine with a range of carboxylic acids.[4] This biocatalyst also enables N-transacylation reactions, where the acetyl group of N-acetylglucosamine (GlcNAc) can be exchanged for other acyl groups.[4] This enzymatic approach is particularly advantageous for integration into one-pot, multi-enzyme systems for the synthesis of complex glycoconjugates, such as unnatural sialosides.[4]

Data Presentation

Table 1: Comparison of Chemical N-Acetylation Protocols
Starting MaterialAcylating AgentSolvent / BaseYieldPurityReference(s)
D-GlucosamineAcetic Anhydride10% Methanol / Dowex 1 (carbonate form)43%Crystalline[2]
D-GlucosamineAcetic AnhydridePyridine / Tributylamine>70%~99%[2]
D-Glucosamine HClAcetic AnhydrideMethanol / Sodium MethoxideQuantitative (crude)High (m.p. 200-204°C)[3]
D-Glucosamine HClAcetic AnhydrideWater / Sodium Carbonate69.2%High (m.p. 204-205°C)[5]
Table 2: Enzymatic N-Acylation and N-Transacylation using CmCDA
Acyl DonorReaction TypeConversion (%)
Propionic acidN-acylation37-46%
Butyric acidN-acylation37-46%
Azidoacetic acidN-acylation37-46%
Glycolic acidN-acylation37-46%
Thioglycolic acidN-acylation37-46%
N-AcetylglucosamineN-transacylationComparable to N-acylation
Data is based on the conversion of glucosamine monitored by ¹H NMR.[4]

Experimental Protocols

Protocol 1: Chemical N-Acetylation of Glucosamine Hydrochloride in Methanol

This protocol describes a simplified and high-yielding procedure for the synthesis of N-acetyl-D-glucosamine (B7767788) from D-glucosamine hydrochloride.[3]

Materials:

  • D-Glucosamine hydrochloride

  • Methanol, anhydrous

  • Sodium metal (or sodium methoxide)

  • Acetic anhydride

  • Ether

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus

Procedure:

  • Prepare a fresh solution of sodium methoxide by dissolving sodium (1 equivalent) in anhydrous methanol under an inert atmosphere. Alternatively, use a commercially available solution.

  • Suspend D-glucosamine hydrochloride (1 equivalent) in anhydrous methanol (approx. 8-10 mL per gram of glucosamine HCl).

  • Add the sodium methoxide solution dropwise to the glucosamine hydrochloride suspension with gentle swirling. A precipitate of sodium chloride will form.

  • Filter the mixture to remove the sodium chloride, and wash the precipitate with a small volume of cold methanol.

  • To the clear filtrate, which is a supersaturated solution of D-glucosamine, immediately add acetic anhydride (1.5-2.0 equivalents) dropwise with vigorous stirring at room temperature.

  • Continue stirring for 30-60 minutes. Crystallization of N-acetyl-D-glucosamine often begins during this time.

  • Complete the crystallization by placing the reaction mixture in an ice bath or refrigerator overnight.

  • Collect the crystalline product by filtration, wash with cold methanol, followed by ether.

  • Dry the product under vacuum. The crude product is often of sufficient purity for many applications.

Protocol 2: Enzymatic N-Acylation of Glucosamine

This protocol provides a general method for the selective N-acylation of glucosamine using a chitin deacetylase.[4]

Materials:

  • D-Glucosamine

  • Carboxylic acid of choice (e.g., butyric acid)

  • Recombinant chitin deacetylase (CmCDA)

  • Phosphate (B84403) buffer (50 mM, pH 7.5)

  • Thermostated shaker/incubator

  • Centrifuge

  • Purification system (e.g., FPLC, HPLC)

Procedure:

  • Prepare a reaction mixture by dissolving D-glucosamine (e.g., 10 mM) and the selected carboxylic acid (e.g., 50 mM, 5 equivalents) in the phosphate buffer.

  • Add the purified chitin deacetylase enzyme to the solution to a final concentration determined by enzyme activity assays.

  • Incubate the reaction mixture at 37°C with gentle agitation for 24-48 hours.

  • Monitor the formation of the N-acyl glucosamine product using a suitable analytical method, such as ¹H NMR or HPLC.

  • Once the reaction has reached the desired conversion, terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzyme.

  • Clarify the solution by centrifuging to pellet the denatured protein.

  • Purify the N-acyl glucosamine product from the supernatant using appropriate chromatographic techniques, such as size-exclusion or ion-exchange chromatography.

Mandatory Visualization

experimental_workflow General Workflow for Selective N-Acylation of Glucosamine cluster_chemical Chemical Method cluster_enzymatic Enzymatic Method GlcN_HCl Glucosamine HCl Free_Base Generate Free Base (e.g., with NaOMe) GlcN_HCl->Free_Base Acylation_Chem Add Acylating Agent (e.g., Acetic Anhydride) Free_Base->Acylation_Chem Purification_Chem Crystallization & Filtration Acylation_Chem->Purification_Chem Product_Chem N-Acyl Glucosamine Purification_Chem->Product_Chem GlcN_Enz Glucosamine & Carboxylic Acid Acylation_Enz Add Enzyme (CmCDA) & Incubate GlcN_Enz->Acylation_Enz Termination Heat Inactivation Acylation_Enz->Termination Purification_Enz Centrifugation & Chromatography Termination->Purification_Enz Product_Enz N-Acyl Glucosamine Purification_Enz->Product_Enz

Caption: Comparative workflow for chemical versus enzymatic N-acylation of glucosamine.

signaling_pathway Biological Effect of N-Butyryl Glucosamine on Chondrocytes GlcNBu N-Butyryl Glucosamine (GlcNBu) Chondrocyte Articular Chondrocyte GlcNBu->Chondrocyte Stimulates Cell_Membrane Gene_Expression Upregulation of Gene Expression Chondrocyte->Gene_Expression leads to Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation PG_Synthesis Increased Proteoglycan Synthesis Gene_Expression->PG_Synthesis

Caption: Proposed mechanism of N-butyryl glucosamine action on chondrocyte growth.[1]

References

Application Notes and Protocols: Purification of N-Valeryl-D-glucosamine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and subsequent purification of N-Valeryl-D-glucosamine via column chromatography. This compound, an N-acylated derivative of D-glucosamine, is a valuable compound in biomedical research and drug development.[1][2] The protocol herein describes a straightforward N-acylation of D-glucosamine hydrochloride followed by a robust purification strategy using silica (B1680970) gel column chromatography, yielding a high-purity product. Additionally, methods for reaction monitoring and final purity assessment using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are presented.

Introduction

N-acyl-D-glucosamine derivatives are of significant interest in the fields of biochemistry and pharmaceutical sciences due to their diverse biological activities and potential as building blocks for the synthesis of complex bioactive molecules.[1] this compound, with its five-carbon acyl chain, exhibits unique physicochemical properties, such as enhanced solubility and stability, making it a candidate for various therapeutic and cosmetic applications.[1] The synthesis of N-acylated glucosamine (B1671600) derivatives typically involves the acylation of the amino group of D-glucosamine. A common challenge in this synthesis is the purification of the final product from unreacted starting materials and byproducts. This application note details a reliable method for the synthesis of this compound and its purification using silica gel column chromatography, a widely accessible and effective technique.

Experimental Protocols

Part 1: Synthesis of this compound

This protocol is adapted from general methods for the N-acylation of glucosamine.

Materials:

Procedure:

  • Preparation of D-glucosamine free base:

    • Suspend D-glucosamine hydrochloride (1.0 eq) in anhydrous methanol in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

    • Cool the suspension in an ice bath.

    • Add a solution of sodium methoxide (1.0 eq) in methanol dropwise to the suspension with vigorous stirring.

    • Continue stirring in the ice bath for 30 minutes. The formation of a white precipitate (sodium chloride) will be observed.

    • Filter the mixture to remove the sodium chloride precipitate and wash the solid with a small amount of cold, anhydrous methanol. The filtrate contains the D-glucosamine free base.

  • N-acylation reaction:

    • To the filtrate containing the D-glucosamine free base, add valeric anhydride (1.2 eq) dropwise at 0 °C with continuous stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to obtain a crude syrup or solid.

    • The crude product can be precipitated by adding diethyl ether and collected by filtration.

    • Wash the crude product with diethyl ether to remove excess valeric anhydride and valeric acid.

    • Dry the crude this compound under vacuum.

Part 2: Purification by Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (70-230 mesh)

  • Chloroform (B151607)

  • Ethanol (B145695)

  • Glass chromatography column

  • Fraction collector (optional)

  • TLC plates (silica gel 60 F254)

  • TLC developing chamber

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., chloroform with a low percentage of ethanol).

    • Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of air bubbles.

    • Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent mixture.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent.

    • Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a mobile phase of low polarity (e.g., 100% chloroform or chloroform with a small amount of ethanol, such as 9:1 v/v chloroform:ethanol).[3]

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethanol (e.g., stepping to 8:2, 7:3 v/v chloroform:ethanol). The optimal gradient will depend on the separation observed by TLC.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Monitor the elution of the product by TLC. Spot a small aliquot of each fraction onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system. A common system for related compounds is n-butanol:acetic acid:water (2:1:1 v/v/v).[4]

    • Visualize the spots using a suitable staining reagent (e.g., p-anisaldehyde stain followed by heating). The desired product should appear as a single spot in the pure fractions.

    • Combine the fractions containing the pure this compound.

  • Product Isolation:

    • Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound as a white to off-white solid.

    • Determine the yield and characterize the product for purity.

Data Presentation

Table 1: Summary of Synthesis and Purification Data

ParameterExpected Value
Synthesis
Starting MaterialD-glucosamine hydrochloride
Acylating AgentValeric anhydride
Crude Yield>80%
Appearance of Crude ProductOff-white solid or syrup
Purification
Stationary PhaseSilica Gel (70-230 mesh)
Mobile PhaseChloroform:Ethanol gradient
Final Product
Purified Yield60-70% (from crude)
AppearanceWhite to off-white crystalline powder
Purity (by HPLC)>98%
Specific Rotation [α]D+33.0° to +39.0° (c=1, H2O)[5]

Table 2: Analytical Methods for Purity Assessment

MethodStationary PhaseMobile Phase / ConditionsDetectionExpected Retention
TLC Silica gel 60 F254n-butanol:acetic acid:water (2:1:1)[4]p-anisaldehyde stainRf value distinct from starting material
HPLC C18 reverse-phaseAcetonitrile:Water gradientELSD or UV (after derivatization)Single peak

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start D-Glucosamine HCl free_base Formation of D-glucosamine Free Base start->free_base NaOMe, MeOH acylation N-acylation with Valeric Anhydride free_base->acylation crude_product Crude this compound acylation->crude_product column_chrom Silica Gel Column Chromatography crude_product->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pure_product Pure this compound fraction_collection->pure_product hplc HPLC Purity Check pure_product->hplc nmr_ms NMR & MS Confirmation pure_product->nmr_ms final_product Final Product (>98% Purity) hplc->final_product

Caption: Experimental Workflow for Synthesis and Purification.

Characterization of this compound

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to monitor the progress of the reaction and the separation during column chromatography. The retention factor (Rf) of the product should be higher than the more polar D-glucosamine starting material.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the final purity of the this compound. A reverse-phase C18 column can be used with a water/acetonitrile mobile phase gradient and detection by an Evaporative Light Scattering Detector (ELSD) or UV detector after derivatization.[6] The final product should ideally show a single, sharp peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are essential for confirming the chemical structure of the final product. The spectra should show characteristic peaks for the glucosamine backbone and the valeryl acyl chain.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of this compound (C11H21NO6, MW: 263.29 g/mol ).

Conclusion

The protocol described provides a comprehensive guide for the synthesis and purification of this compound. The use of silica gel column chromatography offers an efficient method to obtain a high-purity product suitable for research and development purposes. The analytical methods outlined are crucial for ensuring the quality and identity of the synthesized compound. This application note serves as a valuable resource for scientists working with N-acylated monosaccharides.

References

Application Note: Quantitative Analysis of N-Valeryl-D-glucosamine in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Valeryl-D-glucosamine is a modified amino sugar of interest in various fields, including glycobiology and drug development, for its potential role in modulating biological pathways.[1] Accurate and sensitive quantification of this compound in complex biological matrices is crucial for pharmacokinetic studies, metabolism research, and preclinical development. This application note provides a detailed protocol for the analysis of this compound using a robust and selective LC-MS/MS method. The methodology presented here is adapted from established procedures for related compounds such as glucosamine (B1671600) and N-acetylglucosamine.[2][3][4]

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of this compound from plasma samples.

Materials:

  • Human plasma

  • This compound standard

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound or a structurally similar compound)

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Microcentrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard solution.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography (LC) Conditions

A Hydrophilic Interaction Liquid Chromatography (HILIC) method is recommended for the retention and separation of the polar this compound.

ParameterValue
Column ZIC-HILIC (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
5.0
5.1
7.0
7.1
10.0
Mass Spectrometry (MS) Conditions

The analysis is performed on a triple quadrupole mass spectrometer using positive electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

The following table summarizes the optimized MRM transitions and typical performance characteristics for the quantitative analysis of this compound.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound264.15102.1010015
162.1010012
Internal Standard (IS)User-definedUser-defined100User-defined

Quantitative Performance:

ParameterValue
Retention Time (RT) ~ 3.8 min
Linearity Range 5 - 5000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Recovery 85 - 105%

Visualizations

Experimental Workflow

The following diagram illustrates the complete analytical workflow from sample receipt to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample Add_IS Add Internal Standard Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Evaporation Evaporation Supernatant->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation MS_Detection ESI-MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report

Caption: A schematic of the LC-MS/MS analytical workflow.

Hypothetical Fragmentation Pathway of this compound

The proposed fragmentation of the protonated this compound molecule ([M+H]⁺) is depicted below. The primary product ions are generated through cleavage of the glycosidic bond and the amide linkage.

fragmentation_pathway cluster_fragments Major Product Ions Parent This compound [M+H]⁺ m/z 264.15 Fragment1 Valeryl Cation [C₅H₉O]⁺ m/z 85.06 Parent->Fragment1 Amide Cleavage Fragment2 Glucosamine Fragment [C₆H₁₂NO₄]⁺ m/z 162.10 Parent->Fragment2 Loss of Valeramide Fragment3 Oxonium Ion [C₅H₁₀N]⁺ m/z 102.10 Fragment2->Fragment3 Ring Cleavage

Caption: Proposed MS/MS fragmentation of this compound.

Conclusion

This application note details a selective and sensitive LC-MS/MS method for the quantification of this compound in biological matrices. The combination of HILIC chromatography with tandem mass spectrometry provides excellent separation and detection capabilities, making this protocol suitable for a wide range of research and drug development applications. The provided workflow and fragmentation pathway diagrams offer a clear visual representation of the analytical process and the underlying mass spectrometric behavior of the analyte.

References

Application Notes and Protocols for N-Valeryl-D-glucosamine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

A VETERINARIAN-CLIENT-PATIENT RELATIONSHIP (VCPR) MUST BE ESTABLISHED, AND A PRESCRIPTION FROM A LICENSED VETERINARIAN IS REQUIRED FOR THE USE OF N-VALERYL-D-GLUCOSAMINE.

Disclaimer

Information on the cellular effects and specific experimental protocols for this compound is currently limited in publicly available scientific literature. The following application notes and protocols are based on research conducted on structurally related N-acylated glucosamine (B1671600) derivatives, such as N-Butyryl-D-glucosamine and N-Palmitoyl-D-glucosamine, as well as the parent compound D-glucosamine and the closely related N-Acetyl-D-glucosamine (GlcNAc). Researchers should use this information as a foundational guide and conduct thorough dose-response and time-course studies to determine the optimal conditions for their specific cell lines and experimental questions when investigating this compound.

Introduction

This compound is a derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for the biosynthesis of glycosylated proteins and lipids. The addition of a valeryl group to the amino group of D-glucosamine increases its lipophilicity, which may enhance its solubility, stability, and cellular uptake compared to the parent compound. N-acylated glucosamine derivatives have garnered interest for their potential therapeutic applications, including anti-inflammatory and anti-cancer activities. These compounds can influence various cellular processes, including signal transduction, gene expression, and metabolism, often through their impact on protein glycosylation and specific signaling pathways.

Potential Applications in Cell Culture

Based on studies of related compounds, this compound may be explored for the following applications in cell culture experiments:

  • Anti-inflammatory studies: Investigating the modulation of inflammatory pathways in cell lines such as macrophages (e.g., RAW 264.7) or specific disease models.

  • Cancer research: Assessing the effects on proliferation, apoptosis, and signaling in various cancer cell lines.

  • Modulation of protein glycosylation: Studying the impact on O-linked N-acetylglucosamine (O-GlcNAc) modifications and N-linked glycosylation, which are critical for protein function and cellular regulation.

Data from Related N-Acylated Glucosamine Derivatives

The following tables summarize quantitative data from studies on related N-acylated glucosamine compounds. This data can serve as a starting point for designing experiments with this compound.

Table 1: In Vivo Anti-inflammatory Effects of N-Butyryl Glucosamine

CompoundModel SystemDosageObserved Effect
N-Butyryl Glucosamine (GlcNBu)Streptococcal cell wall-induced arthritis in Lewis rats20 mg/kg/day (oral)Inhibition of inflammatory ankle swelling.
N-Butyryl Glucosamine (GlcNBu)Streptococcal cell wall-induced arthritis in Lewis rats200 mg/kg/day (oral)Statistically significant inhibition of inflammatory ankle swelling (average reduction of 33%).

Note: Data extracted from a study on the anti-inflammatory and anti-erosive effects of N-butyryl glucosamine.[1]

Table 2: In Vitro Effects of N-Palmitoyl-D-Glucosamine on Inflammatory Signaling

CompoundCell LineTreatmentConcentrationObserved Effect
N-Palmitoyl-D-glucosamine (PGA)RAW 264.7 macrophagesLPS stimulationNot specifiedPrevention of NF-kB activation.

Note: Data from a study on the inhibitory effects of N-palmitoyl-D-glucosamine on the TLR-4/NLRP3 pathway.[2][3]

Table 3: In Vitro Anti-proliferative Effects of D-glucosamine

CompoundCell LineIncubation TimeConcentrationObserved Effect
D-glucosamine hydrochloride (GlcNH2·HCl)SMMC-7721 (human hepatoma)120 hours500 µg/ml50% inhibition of cell growth.
D-glucosamine hydrochloride (GlcNH2·HCl)SMMC-7721 (human hepatoma)120 hours1000 µg/ml82% inhibition of cell growth.
D-glucosamine (GlcNH2)SMMC-7721 (human hepatoma)120 hours500 µg/ml52% inhibition of cell growth.
D-glucosamine (GlcNH2)SMMC-7721 (human hepatoma)120 hours1000 µg/ml83% inhibition of cell growth.

Note: Data extracted from a study on the antitumor activities of D-glucosamine and its derivatives.[4]

Experimental Protocols

The following are detailed protocols for key experiments that could be adapted for the study of this compound, based on methodologies used for related compounds.

Cell Viability and Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability and proliferation of adherent cancer cell lines.

Materials:

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Prepare serial dilutions in complete medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the solvent at the same concentration used for the highest compound dose).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis for Signaling Pathway Modulation

This protocol allows for the investigation of how this compound affects the expression and phosphorylation status of key proteins in a signaling pathway of interest (e.g., NF-kB, p70S6K, STAT3).

Materials:

  • This compound

  • 6-well cell culture plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-STAT3, anti-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at the desired concentrations and for the appropriate duration.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like GAPDH.

Visualizations

Potential Mechanism of Action of N-Acylated Glucosamine Derivatives

The following diagram illustrates a hypothetical signaling pathway that could be modulated by N-acylated glucosamine derivatives based on findings for related compounds.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK IkB IkB IKK->IkB Phosphorylates (leading to degradation) NFkB_p65_p50_active Active NF-kB IKK->NFkB_p65_p50_active Activates NFkB_p65_p50 NF-kB (p65/p50) NFkB_p65_p50->IkB Bound & Inactive DNA DNA NFkB_p65_p50_active->DNA Translocates to Nucleus NAGD N-Acylated Glucosamine Derivative NAGD->TLR4 Inhibits Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces Transcription LPS LPS LPS->TLR4 Binds

Caption: Hypothetical inhibition of the TLR4 signaling pathway by an N-acylated glucosamine derivative.

Experimental Workflow for Assessing Anti-Proliferative Effects

This diagram outlines the general workflow for studying the effects of this compound on cell proliferation.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells treat_cells Treat with This compound (various concentrations) seed_cells->treat_cells incubate Incubate (e.g., 24, 48, 72h) treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the anti-proliferative effects of this compound.

References

Application Notes and Protocols: N-Valeryl-D-glucosamine as a Potential Substrate for Glycosyltransferases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine is a derivative of D-glucosamine, a fundamental component of many biological macromolecules. While the roles of other N-acyl-D-glucosamine derivatives, particularly N-acetyl-D-glucosamine, are well-established in glycobiology, the specific interactions of this compound with glycosyltransferases are not extensively documented in publicly available literature. Glycosyltransferases are a critical class of enzymes that catalyze the transfer of monosaccharides from an activated donor to an acceptor molecule, playing a key role in the synthesis of complex carbohydrates, glycoproteins, and glycolipids.[1][2] Understanding the potential of this compound to act as an acceptor substrate for these enzymes could open new avenues in drug development, diagnostics, and the study of metabolic pathways.

These application notes provide a comprehensive framework for investigating this compound as a substrate for glycosyltransferases. Due to the current lack of specific experimental data for this compound, this document presents a generalized protocol that can be adapted to screen for and characterize its potential as a substrate for a glycosyltransferase of interest. The provided tables and diagrams serve as templates for data presentation and visualization of experimental workflows and potential biological pathways.

Potential Applications in Research and Drug Development

The glycosylation of molecules can significantly impact their biological activity, stability, and targeting. If this compound is found to be a substrate for specific glycosyltransferases, it could lead to several applications:

  • Development of Novel Therapeutics: Glycosylated forms of this compound could exhibit unique pharmacological properties, such as enhanced cell permeability or targeted delivery.

  • Probing Enzyme Specificity: Its use as a substrate can help in defining the substrate specificity of uncharacterized glycosyltransferases.

  • Inhibitor Design: Understanding how it binds to the active site of a glycosyltransferase can inform the design of potent and specific inhibitors, which are valuable tools in studying disease pathways and as potential drug candidates.

  • Biomarker Discovery: Glycosylated derivatives of this compound could serve as novel biomarkers for diseases involving aberrant glycosylation.

Data Presentation: Templates for Quantitative Analysis

Effective data presentation is crucial for the interpretation and communication of experimental results. The following tables are templates for summarizing quantitative data from glycosyltransferase assays using this compound as a potential substrate.

Table 1: Michaelis-Menten Kinetic Parameters for a Hypothetical Glycosyltransferase with this compound as an Acceptor Substrate

Acceptor SubstrateDonor SubstrateKm (mM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (s⁻¹M⁻¹)
This compoundUDP-Galactose[Data][Data][Data][Data]
Positive Control SubstrateUDP-Galactose[Data][Data][Data][Data]
This compoundUDP-Glucose[Data][Data][Data][Data]
Positive Control SubstrateUDP-Glucose[Data][Data][Data][Data]

This table is a template. [Data] should be replaced with experimentally determined values.

Table 2: Product Yield and Conversion Efficiency

GlycosyltransferaseAcceptor SubstrateDonor SubstrateIncubation Time (h)Product Concentration (µM)Percent Conversion (%)
Enzyme of InterestThis compoundUDP-Galactose1[Data][Data]
Enzyme of InterestThis compoundUDP-Galactose4[Data][Data]
Enzyme of InterestThis compoundUDP-Galactose12[Data][Data]

This table is a template. [Data] should be replaced with experimentally determined values.

Experimental Protocols

The following is a detailed, generalized protocol for a glycosyltransferase activity assay that can be adapted to test this compound as a potential acceptor substrate. This protocol is based on common methods for assaying glycosyltransferase activity.

Protocol 1: In Vitro Glycosyltransferase Assay using a Colorimetric Method

This protocol describes a coupled-enzyme assay where the production of a nucleotide diphosphate (B83284) (e.g., UDP) following the transfer of a monosaccharide is measured. The released nucleotide is then acted upon by a phosphatase, and the liberated inorganic phosphate (B84403) is quantified using a malachite green-based colorimetric reagent.

Materials:

  • This compound (Acceptor Substrate)

  • Glycosyltransferase of interest

  • Activated sugar donor (e.g., UDP-Galactose, UDP-Glucose)

  • Positive control acceptor substrate (a known substrate for the enzyme)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 10 mM MnCl₂)

  • Coupling Phosphatase (e.g., Shrimp Alkaline Phosphatase)

  • Malachite Green Phosphate Detection Reagent

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).

    • Prepare a series of dilutions of the this compound stock solution to determine the optimal concentration and for kinetic studies.

    • Prepare stock solutions of the donor substrate and the positive control acceptor substrate.

    • Dilute the glycosyltransferase and coupling phosphatase to their working concentrations in assay buffer.

  • Assay Setup:

    • To each well of a 96-well microplate, add the following components in the specified order:

      • Assay Buffer

      • This compound (or positive control, or buffer for no-acceptor control)

      • Donor Substrate

    • Pre-incubate the plate at the optimal temperature for the glycosyltransferase (e.g., 37°C) for 5-10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the glycosyltransferase to each well.

    • Incubate the plate at the optimal temperature for a defined period (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

    • Include control reactions:

      • No enzyme control

      • No acceptor substrate control

      • No donor substrate control

  • Phosphate Release:

    • Stop the glycosyltransferase reaction (e.g., by adding EDTA if the enzyme is metal-dependent, or by heat inactivation).

    • Add the coupling phosphatase to each well.

    • Incubate at the optimal temperature for the phosphatase (e.g., 37°C) for a period sufficient to ensure complete hydrolysis of the nucleotide diphosphate (e.g., 20-30 minutes).

  • Colorimetric Detection:

    • Add the Malachite Green Phosphate Detection Reagent to each well.

    • Incubate at room temperature for 15-20 minutes to allow for color development.

    • Measure the absorbance at the appropriate wavelength (e.g., 620-650 nm) using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of inorganic phosphate.

    • Calculate the concentration of phosphate released in each reaction from the standard curve.

    • Determine the specific activity of the glycosyltransferase with this compound as the acceptor substrate.

    • For kinetic analysis, plot the reaction velocity against the concentration of this compound and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Visualizations

Diagram 1: Generalized Workflow for Screening this compound as a Glycosyltransferase Substrate

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - this compound - Glycosyltransferase - Donor Substrate - Assay Buffer Assay_Setup Set up reaction in 96-well plate Reagents->Assay_Setup Controls Prepare Controls: - Positive Control Acceptor - No-Enzyme Control - No-Acceptor Control Controls->Assay_Setup Incubation Incubate at optimal temperature Assay_Setup->Incubation Detection Perform detection (e.g., colorimetric, HPLC, MS) Incubation->Detection Activity Calculate Enzyme Activity Detection->Activity Product_ID Identify Reaction Product Detection->Product_ID Kinetics Determine Kinetic Parameters (Km, Vmax) Activity->Kinetics

Caption: Workflow for testing this compound as a substrate.

Diagram 2: Hypothetical Signaling Pathway Involving a Glycosylated this compound Derivative

G cluster_synthesis Biosynthesis cluster_signaling Cellular Signaling NVG This compound GT Glycosyltransferase NVG->GT Acceptor Glyco_NVG Glycosylated This compound GT->Glyco_NVG Product Receptor Cell Surface Receptor Glyco_NVG->Receptor Ligand Binding Signaling_Cascade Downstream Signaling Cascade Receptor->Signaling_Cascade Response Cellular Response (e.g., Gene Expression) Signaling_Cascade->Response

Caption: Hypothetical pathway of a glycosylated this compound derivative.

Conclusion

While direct evidence for this compound acting as a substrate for glycosyltransferases is currently limited in scientific literature, its structural similarity to known substrates suggests it is a promising candidate for investigation. The protocols and frameworks provided here offer a starting point for researchers to explore this potential. Successful identification of glycosyltransferases that utilize this compound could pave the way for novel applications in biotechnology and medicine. It is recommended that any investigation begins with a broad screening against a panel of glycosyltransferases to identify potential enzymatic activity, followed by detailed kinetic and structural analysis to characterize the interaction.

References

Application Note: Measuring the Effect of N-Valeryl-D-glucosamine on Cytokine Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl-D-glucosamine derivatives are a class of compounds being investigated for their potential immunomodulatory and anti-inflammatory properties. Various modifications of glucosamine (B1671600) have been shown to influence inflammatory responses, often by modulating the production of key signaling molecules called cytokines.[1][2][3][4] Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β), are crucial mediators of the inflammatory cascade.[5] Their excessive production is implicated in a range of inflammatory diseases.[6]

Several studies have demonstrated that certain N-acetyl-glucosamine derivatives can suppress the production of these pro-inflammatory cytokines in response to inflammatory stimuli like lipopolysaccharide (LPS).[1][2][3][5][7] The proposed mechanisms often involve the downregulation of key inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][8][9]

This application note provides a detailed protocol for researchers to evaluate the potential effects of a specific derivative, N-Valeryl-D-glucosamine, on cytokine production in an in vitro model of inflammation. While direct studies on this compound are limited, this protocol offers a robust framework for its initial characterization, based on established methodologies for similar compounds.

Data Presentation: Effects of Related Glucosamine Derivatives on Cytokine Production

To provide a context for investigating this compound, the following table summarizes the observed effects of other glucosamine derivatives on the production of key pro-inflammatory cytokines in LPS-stimulated macrophage models.

Compound/DerivativeCell LineCytokine(s) InhibitedReference(s)
N-acetyl-glucosamine (NAG)Mouse Primary Peritoneal MacrophagesTNF-α, IL-6[1][7]
Bi-deoxy-N-acetyl-glucosamine (BNAG1)RAW 264.7, Mouse Primary Peritoneal MacrophagesTNF-α, IL-6, IL-1β[2][3]
Quaternized Amino Glucosamine (QAGlc)RAW 264.7TNF-α, IL-6, IL-1β[8]
Sulfated Glucosamine (SGlc)THP-1 MacrophagesTNF-α, IL-6, IL-1β[5]
N-palmitoyl-D-glucosamine (PGA)RAW 264.7Pro-inflammatory cytokines (general)[10][11]

Postulated Signaling Pathway

The primary mechanism by which many glucosamine derivatives are thought to exert their anti-inflammatory effects is through the inhibition of the NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Release DNA DNA (Promoter Region) NFkB_active->DNA Translocates & Binds NVG This compound (Hypothesized) NVG->IKK Inhibits (Postulated) Cytokine_mRNA Cytokine mRNA DNA->Cytokine_mRNA Transcription

Caption: Hypothesized mechanism of this compound action on the NF-κB pathway.

Experimental Workflow

The following diagram outlines the general workflow for assessing the impact of this compound on cytokine production in cultured macrophages.

G cluster_workflow Experimental Workflow start Start culture Culture RAW 264.7 Macrophages start->culture seed Seed Cells into 96-well Plates culture->seed treat Pre-treat with This compound seed->treat stimulate Stimulate with LPS treat->stimulate incubate Incubate (e.g., 24 hours) stimulate->incubate collect Collect Supernatant incubate->collect analyze Analyze Cytokines (ELISA) collect->analyze end End analyze->end

Caption: Workflow for in vitro cytokine production assay.

Experimental Protocols

In Vitro Assay for Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

This protocol details a method to screen and quantify the effect of this compound on the production of pro-inflammatory cytokines TNF-α and IL-6 in a mouse macrophage cell line.

a. Materials and Reagents

  • RAW 264.7 cell line (ATCC® TIB-71™)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • This compound (dissolved in a suitable vehicle, e.g., DMSO or sterile PBS)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • Sterile, tissue culture-treated 96-well plates

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypan Blue solution

  • Mouse TNF-α and IL-6 ELISA kits

  • Reagent reservoirs, multichannel pipettes, and sterile tips

b. Cell Culture and Maintenance

  • Culture RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.[12]

  • Maintain cells in a humidified incubator at 37°C with 5% CO₂.[12]

  • Passage the cells every 2-3 days when they reach 80-90% confluency. Avoid overgrowth.

  • For harvesting, gently scrape the cells. Do not use trypsin, as it can alter cell surface receptors.

c. Experimental Procedure

  • Cell Seeding:

    • Harvest and count the RAW 264.7 cells using a hemocytometer and Trypan Blue to ensure viability is >95%.

    • Resuspend the cells in fresh culture medium to a final concentration of 5 x 10⁵ cells/mL.

    • Seed 100 µL of the cell suspension (5 x 10⁴ cells) into each well of a 96-well plate.[13]

    • Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to adhere.

  • Treatment with this compound:

    • Prepare stock solutions of this compound. A serial dilution should be prepared to test a range of concentrations (e.g., 1 µM to 100 µM).

    • The following day, carefully remove the culture medium from the wells.

    • Add 100 µL of fresh medium containing the desired concentrations of this compound to the appropriate wells.

    • Include "vehicle control" wells that receive only the vehicle used to dissolve the compound.

    • Incubate for 1-2 hours prior to LPS stimulation.[13][14]

  • LPS Stimulation:

    • Prepare a working solution of LPS in culture medium. A final concentration of 100-200 ng/mL is often sufficient to induce a robust inflammatory response.[15]

    • Add 10 µL of the LPS working solution to all wells except for the "unstimulated control" wells.

    • Add 10 µL of plain medium to the "unstimulated control" wells.

    • The final volume in each well should be approximately 110 µL.

  • Incubation and Supernatant Collection:

    • Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[13][14]

    • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet any cells or debris.

    • Carefully collect the supernatant from each well without disturbing the cell monolayer.

    • Store the supernatants at -80°C until analysis.[12]

d. Cytokine Quantification by ELISA

  • Quantify the concentration of TNF-α and IL-6 in the collected supernatants using commercially available ELISA kits.[13][14]

  • Follow the manufacturer's instructions for the ELISA procedure precisely.

  • Briefly, this involves adding the supernatants and standards to antibody-coated plates, followed by incubation, washing, addition of a detection antibody, another incubation and wash, addition of a substrate, and stopping the reaction.

  • Read the absorbance at the specified wavelength (typically 450 nm) using a microplate reader.

  • Calculate the cytokine concentrations in your samples by comparing their absorbance values to the standard curve generated from the known concentrations of the cytokine standards.

e. Data Analysis

  • Express cytokine concentrations as pg/mL or ng/mL.

  • Normalize the data by subtracting the average cytokine concentration of the unstimulated control group.

  • Compare the cytokine levels in the this compound-treated groups to the LPS-only stimulated group to determine the percentage of inhibition.

  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects. A p-value of <0.05 is typically considered statistically significant.

Conclusion

This application note provides a comprehensive framework for the initial investigation into the effects of this compound on cytokine production. By employing the detailed protocols and considering the activity of related compounds, researchers can effectively evaluate its potential as a modulator of inflammatory responses. The provided experimental design is a starting point and can be adapted to include other cell types, stimuli, and the analysis of additional inflammatory mediators and signaling pathways.

References

Application Notes and Protocols for N-Valeryl-D-glucosamine in Osteoarthritis Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols are a hypothetical framework for the investigation of N-Valeryl-D-glucosamine in osteoarthritis (OA) animal models. As of the current date, there is a lack of specific published research on this compound for this application. The information provided is extrapolated from studies on structurally related compounds, primarily glucosamine (B1671600) (GlcN), N-acetyl-D-glucosamine (NAG), and N-palmitoyl-D-glucosamine (PGA). The proposed mechanisms and protocols should be considered as a starting point for research and require experimental validation.

Introduction

Osteoarthritis is a degenerative joint disease characterized by cartilage degradation, synovial inflammation, and subchondral bone remodeling. Inflammation plays a crucial role in the pathogenesis and progression of OA, with pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) contributing to the catabolic processes within the joint. The NLRP3 (NACHT, LRR and PYD domains-containing protein 3) inflammasome has been identified as a key player in the inflammatory cascade of OA.[1][2][3] Activation of the NLRP3 inflammasome leads to the maturation and secretion of IL-1β, perpetuating the inflammatory response and driving cartilage destruction.[4]

Glucosamine and its derivatives have been widely investigated for their potential chondroprotective and anti-inflammatory effects in OA.[5][6][7] N-acylated derivatives of glucosamine are of particular interest due to their potential for increased bioavailability and modified biological activity. This document outlines a proposed application of this compound, a five-carbon acylated derivative of D-glucosamine, for the treatment of OA in animal models, based on the known mechanisms of similar compounds.

Hypothesized Mechanism of Action

Based on studies of glucosamine and other N-acylated derivatives, it is hypothesized that this compound may exert its therapeutic effects in osteoarthritis through the following mechanisms:

  • Inhibition of the NLRP3 Inflammasome: Glucosamine has been shown to suppress NLRP3 inflammasome activation in macrophages.[1][2] It is proposed that this compound, by analogy, could disrupt the assembly of the NLRP3 inflammasome, thereby inhibiting the production of active IL-1β.

  • Modulation of Inflammatory Signaling: N-acetyl-D-glucosamine has been demonstrated to inhibit the production of nitric oxide (NO), cyclooxygenase-2 (COX-2), and IL-6 induced by IL-1β in human chondrocytes.[6][8] The valeryl group may influence the compound's ability to modulate these key inflammatory pathways.

  • Chondroprotective Effects: Glucosamine is a fundamental building block for glycosaminoglycans (GAGs), essential components of the cartilage matrix. Supplementation with glucosamine derivatives may support the synthesis of new cartilage matrix components.[5]

A diagram of the proposed signaling pathway is presented below.

G Proposed Anti-inflammatory Signaling Pathway of this compound cluster_0 Inflammatory Stimulus (e.g., Uric Acid Crystals, ATP) cluster_1 NLRP3 Inflammasome Activation Stimulus Inflammatory Stimulus NLRP3 NLRP3 Stimulus->NLRP3 ASC ASC NLRP3->ASC Pro-Caspase-1 Pro-Caspase-1 ASC->Pro-Caspase-1 Caspase-1 Caspase-1 Pro-Caspase-1->Caspase-1 IL-1β IL-1β Caspase-1->IL-1β Cleavage Pro-IL-1β Pro-IL-1β Inflammation Inflammation & Cartilage Degradation IL-1β->Inflammation This compound This compound This compound->NLRP3 Inhibition of Assembly

Caption: Proposed mechanism of this compound in inhibiting the NLRP3 inflammasome.

Quantitative Data Summary (Based on Related Compounds)

The following tables summarize quantitative data from studies on glucosamine and N-acetyl-D-glucosamine in osteoarthritis animal models. These values can serve as a reference for designing studies with this compound.

Table 1: In Vivo Studies of Glucosamine Derivatives in OA Animal Models

CompoundAnimal ModelInduction MethodDosageDurationKey Findings
Glucosamine HClRatAnterior Cruciate Ligament Transection (ACLT)1000 mg/kg/day (oral)56 daysSuppressed macroscopic cartilage changes, significantly suppressed the increase in serum CTX-II (collagen type II degradation marker).
Glucosamine HClRabbitACLT100 mg/day (oral)8 weeksReduced loss of proteoglycan in the lateral tibial plateau cartilage.
N-acetyl-D-glucosamineMouse (SKG/jcl)Zymosan-induced arthritis (Rheumatoid Arthritis model)0.5% in food56 daysSuppressed arthritis and histopathological scores.

Table 2: In Vitro Studies of Glucosamine Derivatives

CompoundCell TypeStimulusConcentrationKey Findings
GlucosamineMouse and Human MacrophagesATP, Uric Acid CrystalsNot specifiedSuppressed NLRP3 inflammasome activation.[1]
N-acetyl-D-glucosamineHuman Articular ChondrocytesIL-1β, TNF-α10 mMInhibited NO, COX-2, and IL-6 production.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound in an animal model of osteoarthritis.

Animal Model of Osteoarthritis

A surgically induced model of osteoarthritis is recommended for its reproducibility and clinically relevant features. The anterior cruciate ligament transection (ACLT) model in rats or rabbits is a well-established method.

Protocol: ACLT-Induced Osteoarthritis in Rats

  • Animals: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).

  • Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane (B1672236) or a combination of ketamine/xylazine).

  • Surgical Procedure:

    • Shave and disinfect the right knee area.

    • Make a medial parapatellar incision to expose the knee joint.

    • Transect the anterior cruciate ligament with a microsurgical knife.

    • Confirm joint instability by performing a drawer test.

    • Suture the joint capsule, subcutaneous tissue, and skin in layers.

  • Post-operative Care: Administer analgesics for 3 days post-surgery. Monitor the animals for any signs of infection or distress.

  • Sham Operation: In a control group, perform the same surgical procedure without transecting the ACL.

Treatment Protocol
  • Groups:

    • Sham-operated + Vehicle

    • ACLT + Vehicle

    • ACLT + this compound (low dose)

    • ACLT + this compound (high dose)

    • ACLT + Positive Control (e.g., Celecoxib)

  • Administration: Based on data from related compounds, a starting oral dose of 100-1000 mg/kg/day for this compound is proposed. The compound should be dissolved or suspended in a suitable vehicle (e.g., saline or 0.5% carboxymethylcellulose).

  • Duration: Administer the treatment daily for 8 weeks, starting one week after the ACLT surgery.

Outcome Measures

a) Macroscopic and Histological Evaluation of Cartilage

  • Tissue Collection: At the end of the treatment period, euthanize the animals and dissect the knee joints.

  • Macroscopic Scoring: Grade the severity of cartilage lesions on the femoral condyles and tibial plateaus using a standardized scoring system (e.g., 0-4 scale).

  • Histological Analysis:

    • Fix the joints in 10% neutral buffered formalin, decalcify in 10% EDTA, and embed in paraffin.

    • Cut sagittal sections (5 µm) and stain with Safranin O-Fast Green to visualize proteoglycans and cartilage structure.

    • Score the histological changes using the OARSI (Osteoarthritis Research Society International) grading system.

b) Immunohistochemistry for Inflammatory and Catabolic Markers

  • Prepare histological sections as described above.

  • Perform immunohistochemical staining for key markers such as:

    • NLRP3

    • IL-1β

    • MMP-13 (Matrix Metalloproteinase-13)

    • ADAMTS-5 (A Disintegrin and Metalloproteinase with Thrombospondin Motifs 5)

  • Quantify the staining intensity and the percentage of positive cells.

c) Analysis of Gene Expression in Cartilage and Synovium

  • Dissect the articular cartilage and synovium from the knee joints.

  • Isolate total RNA using a suitable kit (e.g., TRIzol).

  • Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of:

    • Nlrp3, Casp1, Il1b

    • Mmp13, Adamts5

    • Col2a1 (Collagen type II alpha 1), Acan (Aggrecan)

d) Behavioral Assessment of Pain

  • Mechanical Allodynia: Use von Frey filaments to assess the paw withdrawal threshold in response to a mechanical stimulus.

  • Weight-Bearing: Use an incapacitance tester to measure the distribution of weight between the hind limbs.

Experimental Workflow Visualization

The following diagram illustrates the proposed experimental workflow.

G Experimental Workflow for Evaluating this compound in an OA Animal Model cluster_0 Phase 1: Model Induction and Treatment cluster_1 Phase 2: In-Life Assessments cluster_2 Phase 3: Terminal Assessments cluster_3 Phase 4: Data Analysis Animal_Acclimatization Animal Acclimatization OA_Induction OA Induction (ACLT Surgery) Animal_Acclimatization->OA_Induction Group_Allocation Group Allocation OA_Induction->Group_Allocation Treatment_Administration Daily Treatment Administration (8 weeks) Group_Allocation->Treatment_Administration Behavioral_Testing Behavioral Testing (Pain Assessment) Treatment_Administration->Behavioral_Testing Euthanasia Euthanasia and Tissue Collection Behavioral_Testing->Euthanasia Macroscopic_Scoring Macroscopic Cartilage Scoring Euthanasia->Macroscopic_Scoring Histology Histology (Safranin O) & IHC Euthanasia->Histology Gene_Expression Gene Expression Analysis (qRT-PCR) Euthanasia->Gene_Expression Data_Analysis Statistical Analysis and Interpretation Macroscopic_Scoring->Data_Analysis Histology->Data_Analysis Gene_Expression->Data_Analysis

Caption: A generalized experimental workflow for preclinical evaluation.

Conclusion

While direct evidence is currently lacking, the known anti-inflammatory and chondroprotective properties of glucosamine and its N-acetylated derivative provide a strong rationale for investigating this compound as a potential therapeutic agent for osteoarthritis. The addition of the valeryl group may influence its pharmacokinetic profile and biological activity, warranting a thorough preclinical evaluation. The protocols and frameworks provided herein offer a comprehensive starting point for researchers to explore the efficacy and mechanism of action of this compound in established animal models of OA. It is imperative that future studies directly assess this compound to validate the hypotheses presented.

References

Unveiling Glycosylation Dynamics: A Novel Approach Using N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of protein glycosylation, a critical post-translational modification, is paramount in understanding cellular processes, disease pathogenesis, and developing novel therapeutics. This document details a proposed application and protocols for utilizing N-Valeryl-D-glucosamine as a novel metabolic label for investigating protein glycosylation. While not a conventionally used reagent, its unique valeryl group presents a potential avenue for the selective enrichment and analysis of glycoproteins.

Introduction to Metabolic Labeling with this compound

Metabolic labeling is a powerful technique to study the dynamics of glycosylation. Cells are cultured with a modified monosaccharide that is metabolized and incorporated into nascent glycans. This compound, an analog of the naturally occurring N-acetyl-D-glucosamine (GlcNAc), is hypothesized to be processed by the hexosamine salvage pathway. Once inside the cell, it is anticipated to be converted to UDP-N-Valeryl-D-glucosamine and subsequently transferred by glycosyltransferases onto glycoproteins. The valeryl group can then serve as a unique chemical handle for the enrichment and identification of these newly synthesized glycoproteins.

Proposed Metabolic Pathway and Experimental Workflow

The metabolic incorporation of this compound is proposed to follow the established hexosamine salvage pathway, as depicted below.

metabolic_pathway cluster_cell Cellular Environment NVDG_ext This compound (extracellular) NVDG_int This compound (intracellular) NVDG_ext->NVDG_int Transport NVDG_P This compound-6-P NVDG_int->NVDG_P Hexokinase UDP_NVDG UDP-N-Valeryl-D-glucosamine NVDG_P->UDP_NVDG UDP-GlcNAc Pyrophosphorylase Labeled_Glycoprotein Labeled Glycoprotein UDP_NVDG->Labeled_Glycoprotein Glycosyltransferases Glycoprotein Glycoprotein Glycoprotein->Labeled_Glycoprotein experimental_workflow start Cell Culture metabolic_labeling Metabolic Labeling with This compound start->metabolic_labeling cell_lysis Cell Lysis and Protein Extraction metabolic_labeling->cell_lysis enrichment Enrichment of Labeled Glycoproteins cell_lysis->enrichment analysis Downstream Analysis (e.g., Mass Spectrometry) enrichment->analysis end Data Interpretation analysis->end data_interpretation mass_shift Detection of Specific Mass Shift (+241.14 Da) identification Identification of Valeryl-Modified Glycopeptides mass_shift->identification quantification Relative Quantification of Labeled vs. Unlabeled Peptides identification->quantification interpretation Interpretation of Changes in Glycosylation Dynamics quantification->interpretation

Application of N-Valeryl-D-glucosamine in Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Valeryl-D-glucosamine, a derivative of the naturally occurring amino sugar D-glucosamine, is emerging as a promising biomaterial for advanced drug delivery systems. The incorporation of a valeryl group enhances the lipophilicity and stability of the glucosamine (B1671600) backbone, making it an attractive candidate for the formulation of various drug carriers.[1] This modification is hypothesized to improve drug encapsulation efficiency, modulate release kinetics, and potentially enhance cellular uptake, particularly in cells that overexpress glucose transporters. These application notes provide an overview of the potential applications of this compound in drug delivery and detailed protocols for the synthesis, formulation, and evaluation of this compound-based drug delivery systems. The protocols are based on established methodologies for similar glucosamine derivatives and are intended to serve as a guide for researchers in this field.

I. Synthesis of this compound

Protocol 1: Synthesis of this compound

This protocol describes the N-acylation of D-glucosamine hydrochloride using valeric anhydride (B1165640) to yield this compound. The procedure is adapted from a general method for the N-acylation of glucosamine with fatty acid anhydrides.

Materials:

  • D-glucosamine hydrochloride

  • Sodium methoxide (B1231860)

  • Methanol (B129727), anhydrous

  • Valeric anhydride

  • Ethanol

  • Diethyl ether

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Filtration apparatus (Büchner funnel, filter paper)

  • Rotary evaporator

Procedure:

  • Preparation of D-glucosamine free base:

    • Suspend D-glucosamine hydrochloride (1 equivalent) in anhydrous methanol in a round bottom flask.

    • Add a solution of sodium methoxide (1 equivalent) in methanol to the suspension while stirring.

    • Continue stirring for 30 minutes at room temperature. The formation of a supersaturated solution of D-glucosamine and a precipitate of sodium chloride will be observed.

    • Remove the sodium chloride precipitate by filtration and wash it with a small amount of cold methanol.

  • N-acylation:

    • To the filtrate containing the D-glucosamine solution, slowly add valeric anhydride (1.2-1.5 equivalents) under continuous stirring at room temperature.

    • Continue stirring the reaction mixture for 4-6 hours. A white precipitate of this compound will gradually form.

    • Allow the mixture to stand at 4°C overnight to ensure complete precipitation.

  • Isolation and Purification:

    • Collect the crude this compound precipitate by filtration using a Büchner funnel.

    • Wash the product with cold methanol and then with diethyl ether to remove unreacted starting materials and byproducts.

    • Dry the product under vacuum.

    • For further purification, recrystallize the crude product from hot ethanol.

  • Characterization:

    • Confirm the identity and purity of the synthesized this compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

II. Formulation of this compound-Based Nanoparticles

Protocol 2: Preparation of this compound-Modified Nanoparticles for Drug Delivery

This protocol outlines the preparation of polymeric nanoparticles surface-modified with this compound for targeted drug delivery. This method is adapted from procedures used for N-acetyl-D-glucosamine decorated nanoparticles.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • This compound

  • Doxorubicin (or other model drug)

  • Poly(vinyl alcohol) (PVA)

  • Dichloromethane (DCM)

  • Deionized water

  • Homogenizer

  • Magnetic stirrer

  • Centrifuge

Procedure:

  • Preparation of the organic phase:

    • Dissolve PLGA and the therapeutic drug (e.g., Doxorubicin) in dichloromethane.

  • Preparation of the aqueous phase:

    • Dissolve PVA and this compound in deionized water.

  • Emulsification:

    • Add the organic phase to the aqueous phase dropwise while homogenizing at high speed to form an oil-in-water (O/W) emulsion.

  • Solvent evaporation:

    • Stir the emulsion at room temperature overnight to allow for the evaporation of dichloromethane, leading to the formation of solid nanoparticles.

  • Purification:

    • Collect the nanoparticles by centrifugation.

    • Wash the nanoparticles three times with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization:

    • Freeze-dry the purified nanoparticles to obtain a powder for long-term storage.

III. Characterization of this compound Nanoparticles

The physicochemical properties of the formulated nanoparticles are critical for their in vitro and in vivo performance. The following table summarizes key characterization parameters and typical expected values based on analogous systems.

ParameterMethodExpected/Typical Values (based on analogous systems)
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100 - 200 nm; PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)-10 to -30 mV
Drug Loading Efficiency (%) UV-Vis Spectrophotometry or HPLC5 - 15%
Encapsulation Efficiency (%) UV-Vis Spectrophotometry or HPLC70 - 90%

IV. In Vitro Drug Release Studies

Protocol 3: In Vitro Drug Release from this compound Nanoparticles

This protocol describes a dialysis-based method to evaluate the in vitro release profile of a drug from the nanoparticles.

Materials:

  • Drug-loaded this compound nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4 and pH 5.5)

  • Dialysis membrane (with appropriate molecular weight cut-off)

  • Shaking incubator

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Disperse a known amount of drug-loaded nanoparticles in PBS (pH 7.4).

  • Transfer the nanoparticle suspension into a dialysis bag.

  • Place the dialysis bag in a larger container with a known volume of PBS (pH 7.4 or pH 5.5 to simulate physiological and endosomal conditions, respectively) at 37°C with gentle shaking.

  • At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh PBS.

  • Quantify the amount of drug released into the medium using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released as a function of time.

V. Cellular Uptake and Cytotoxicity Assays

Protocol 4: Evaluation of Cellular Uptake of this compound Nanoparticles

This protocol uses fluorescence microscopy to visualize the cellular uptake of nanoparticles.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., loaded with a fluorescent dye like Coumarin-6)

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • Fluorescence microscope

Procedure:

  • Seed the cells in a suitable culture plate and allow them to adhere overnight.

  • Incubate the cells with the fluorescently labeled nanoparticles at 37°C for different time points (e.g., 1, 4, 24 hours).

  • After incubation, wash the cells with PBS to remove non-internalized nanoparticles.

  • Fix the cells and stain the nuclei with a suitable dye (e.g., DAPI).

  • Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.

Protocol 5: In Vitro Cytotoxicity Assay

This protocol assesses the cytotoxicity of the drug-loaded nanoparticles against a cancer cell line using the MTT assay.

Materials:

  • Drug-loaded this compound nanoparticles

  • Free drug solution

  • Empty nanoparticles

  • Cancer cell line (e.g., MCF-7, HepG2)

  • Cell culture medium and supplements

  • MTT reagent

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with varying concentrations of the free drug, drug-loaded nanoparticles, and empty nanoparticles. Include untreated cells as a control.

  • Incubate the cells for 48 or 72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength using a microplate reader.

  • Calculate the cell viability and determine the IC50 values.

VI. Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action and experimental workflows.

G Proposed Cellular Uptake and Drug Release Pathway NP This compound Nanoparticle GLUT Glucose Transporter (GLUT) NP->GLUT Binding Endocytosis Receptor-Mediated Endocytosis GLUT->Endocytosis Endosome Endosome (Low pH) Endocytosis->Endosome DrugRelease Drug Release Endosome->DrugRelease pH-triggered Cytoplasm Cytoplasm DrugRelease->Cytoplasm Nucleus Nucleus Cytoplasm->Nucleus Drug Action TherapeuticEffect Therapeutic Effect (e.g., Apoptosis) Nucleus->TherapeuticEffect

Caption: Proposed mechanism of cellular uptake and action.

G Experimental Workflow for Nanoparticle Evaluation cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation Synthesis Synthesis of This compound Formulation Nanoparticle Formulation Synthesis->Formulation Size Particle Size (DLS) Formulation->Size Zeta Zeta Potential (ELS) Formulation->Zeta DLE Drug Loading & Encapsulation Formulation->DLE Morphology Morphology (TEM/SEM) Formulation->Morphology Release Drug Release Study Formulation->Release Uptake Cellular Uptake Formulation->Uptake Toxicity Cytotoxicity Assay Formulation->Toxicity

Caption: Workflow for nanoparticle evaluation.

Conclusion

This compound holds significant potential as a versatile component in the design of novel drug delivery systems. Its unique physicochemical properties may contribute to improved drug formulation and targeted delivery. The protocols and application notes provided herein offer a foundational framework for researchers to explore the utility of this compound in developing next-generation therapeutics. Further research is warranted to fully elucidate its in vivo behavior and therapeutic efficacy.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Valeryl-D-glucosamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-Valeryl-D-glucosamine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no this compound at all. What are the possible causes and how can I fix it?

  • Answer: Low or no yield can stem from several factors. Here's a systematic approach to troubleshoot this issue:

    • Incomplete Liberation of the Free Amine: The starting material is often D-glucosamine hydrochloride. The N-acylation reaction requires the free amino group to be available. If the hydrochloride is not fully neutralized, the reaction will not proceed efficiently.

      • Solution: Ensure an equivalent amount of a base, such as sodium methoxide (B1231860), is used to liberate the free D-glucosamine from its hydrochloride salt. The formation of a sodium chloride precipitate is an indicator of a successful reaction.[1][2]

    • Poor Solubility of Reactants: While D-glucosamine has some solubility in methanol (B129727), valeric anhydride (B1165640) has limited solubility in aqueous solutions. If the reactants are not adequately dissolved or suspended, the reaction rate will be significantly reduced.

      • Solution: The use of a supersaturated solution of D-glucosamine in methanol can enhance the reaction.[1] For anhydrides of fatty acids with longer chains, conducting the reaction at a slightly elevated temperature may improve solubility and reaction kinetics.[1]

    • Inactive Acylating Agent: Valeric anhydride can hydrolyze over time if exposed to moisture.

      • Solution: Use fresh or properly stored valeric anhydride. Consider checking the purity of the anhydride before use.

    • Suboptimal Reaction Temperature: The reaction temperature can influence the rate of reaction.

      • Solution: While the N-acetylation is often carried out at room temperature, for longer acyl chains, a moderate increase in temperature might be beneficial.[1] However, excessively high temperatures can lead to side reactions.

Issue 2: Presence of Multiple Products (Side Reactions)

  • Question: My TLC or NMR analysis shows multiple spots or peaks, indicating the presence of side products. What are these impurities and how can I minimize them?

  • Answer: The most common side reaction in the acylation of glucosamine (B1671600) is O-acylation, leading to the formation of O-valeryl and di/poly-valeryl-D-glucosamine derivatives.

    • Cause: The hydroxyl groups of D-glucosamine can also be acylated by valeric anhydride, especially if the reaction conditions are too harsh or if an excess of the acylating agent is used for a prolonged period.

    • Minimization Strategies:

      • Control Stoichiometry: Use a slight excess (1.2 to 1.5 equivalents) of the acid anhydride to ensure complete N-acylation without promoting excessive O-acylation.[1][2]

      • Reaction Time and Temperature: Monitor the reaction progress using TLC. Stop the reaction once the starting material is consumed to avoid the formation of O-acylated byproducts. Running the reaction at a controlled, lower temperature can also favor N-acylation over O-acylation.

      • pH Control: Maintaining a slightly basic to neutral pH during the reaction can help to favor the more nucleophilic amino group's attack on the anhydride.

Issue 3: Difficulty in Product Purification and Isolation

  • Question: I am struggling to isolate pure this compound from the reaction mixture. What are the recommended purification methods?

  • Answer: The purification of this compound can be challenging due to the presence of unreacted starting materials, side products, and the valeric acid byproduct.

    • Crystallization: This is the most common and effective method for purifying N-acyl-D-glucosamines.

      • Procedure: After the reaction, the crude product often precipitates from the methanolic solution. This precipitate can be collected by filtration.[1][2] For further purification, recrystallization from hot ethanol (B145695) or a mixture of water, ethanol, and ether is often effective.[1][3]

      • Troubleshooting Crystallization: If the product does not crystallize easily, it may be due to the presence of impurities. Washing the crude product with a solvent in which the desired product is sparingly soluble but the impurities are soluble (e.g., cold methanol or ether) can help.[1][2]

    • Silica Gel Chromatography: If crystallization does not yield a pure product, column chromatography can be employed.

      • Solvent System: A polar solvent system, such as a mixture of chloroform (B151607) and methanol, is typically used to separate the more polar this compound from less polar, O-acylated byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A1: The most common and commercially available starting material is D-glucosamine hydrochloride.[1][2] It is crucial to neutralize the hydrochloride to liberate the free amine before proceeding with the N-acylation step.

Q2: Which acylating agent should I use: valeric anhydride or valeryl chloride?

A2: Both valeric anhydride and valeryl chloride can be used for N-acylation. However, acid anhydrides are generally preferred for the selective N-acylation of glucosamine in a methanolic solution as they tend to produce fewer side products compared to the more reactive acyl chlorides.[1] The reaction with acid anhydrides can often be performed without the need for an additional base to scavenge the acid byproduct.

Q3: What is a typical yield for the N-acylation of D-glucosamine?

A3: The yield is highly dependent on the specific reaction conditions and the acyl group. For N-acetylation using acetic anhydride in a supersaturated methanolic solution of D-glucosamine, near-quantitative yields have been reported.[1][3] For N-acylation with longer chain fatty acids, the yields are generally good, though they may be slightly lower than for N-acetylation.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. A polar solvent system, such as chloroform:methanol (e.g., 1:3 v/v), can be used to separate the starting material (D-glucosamine) from the N-acylated product.[2] The product, being less polar than the starting amine, will have a higher Rf value.

Q5: Is it possible to perform the N-acylation selectively without protecting the hydroxyl groups?

A5: Yes, selective N-acylation of D-glucosamine is possible and is the preferred method for this synthesis. The amino group is more nucleophilic than the hydroxyl groups under neutral or slightly basic conditions, allowing for preferential reaction with the acylating agent. Careful control of reaction conditions (stoichiometry, temperature, and reaction time) is key to achieving high selectivity.

Data Presentation

Table 1: Comparison of Reported Yields for N-Acylation of D-Glucosamine under Different Conditions

Acyl GroupAcylating AgentSolventBase/CatalystTemperatureReported Yield (%)Reference
AcetylAcetic Anhydride10% MethanolDowex 1 (carbonate form)Room Temp.43[4][5]
AcetylAcetic AnhydridePyridineTributylamineRoom Temp.>70[4][5]
AcetylAcetic AnhydrideMethanolSodium MethoxideRoom Temp.Nearly quantitative[1][3]
ButyrylButyric AnhydrideNot specifiedNot specifiedNot specifiedNot specified[6]
Various Fatty AcidsAcid AnhydridesMethanolSodium MethoxideRoom Temp. to elevatedNearly quantitative[1]

Experimental Protocols

Protocol 1: Synthesis of this compound using Valeric Anhydride

This protocol is adapted from the general procedure for the N-acylation of D-glucosamine with fatty acid anhydrides.[1][2]

Materials:

  • D-Glucosamine hydrochloride

  • Anhydrous methanol

  • Sodium metal

  • Valeric anhydride

  • Diethyl ether

  • Ethanol

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flask equipped with a stir bar and a drying tube, carefully dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol to prepare a sodium methoxide solution. The reaction is exothermic.

  • Liberation of D-Glucosamine: To the prepared sodium methoxide solution, add D-glucosamine hydrochloride. Stir the suspension at room temperature. The formation of a white precipitate of sodium chloride will be observed. Filter off the sodium chloride and wash the precipitate with a small amount of cold anhydrous methanol. The filtrate contains the free D-glucosamine in a supersaturated solution.

  • N-Acylation: To the filtrate containing the free D-glucosamine, slowly add 1.2-1.5 equivalents of valeric anhydride with stirring at room temperature. For longer chain anhydrides, the reaction may be gently warmed to facilitate dissolution and reaction.

  • Reaction Monitoring and Product Isolation: Monitor the reaction progress by TLC (e.g., chloroform:methanol 1:3). Upon completion, the this compound product will likely precipitate out of the solution. The crystallization can be completed by standing the reaction mixture at room temperature or in a refrigerator overnight.

  • Purification: Collect the crude product by filtration. Wash the precipitate with cold methanol and then with diethyl ether to remove any unreacted valeric anhydride and the valeric acid byproduct.

  • Recrystallization: For further purification, recrystallize the crude product from hot ethanol.

Visualizations

Synthesis_Pathway GlcN_HCl D-Glucosamine Hydrochloride GlcN_free Free D-Glucosamine (in Methanol) GlcN_HCl->GlcN_free Neutralization NaOMe Sodium Methoxide (in Methanol) N_Valeryl_GlcN This compound GlcN_free->N_Valeryl_GlcN N-Acylation Valeric_Anhydride Valeric Anhydride

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow Start Low Yield Issue Check_Base Check Stoichiometry of Base (e.g., Sodium Methoxide) Start->Check_Base Check_Anhydride Check Purity/Activity of Valeric Anhydride Start->Check_Anhydride Check_Solubility Assess Reactant Solubility Start->Check_Solubility Check_Temp Review Reaction Temperature Start->Check_Temp Solution_Base Ensure 1:1 Molar Ratio of Base to GlcN-HCl Check_Base->Solution_Base Solution_Anhydride Use Fresh/Pure Anhydride Check_Anhydride->Solution_Anhydride Solution_Solubility Use Supersaturated Solution or Gently Warm Check_Solubility->Solution_Solubility Solution_Temp Optimize Temperature (Avoid Extremes) Check_Temp->Solution_Temp

Caption: Troubleshooting workflow for low yield.

References

Troubleshooting side reactions in N-acylation of glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acylation of glucosamine (B1671600).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

1. Why is my N-acylation reaction yield low?

Low yields in N-acylation of glucosamine can stem from several factors, including incomplete reaction, degradation of the starting material, or the formation of side products. Here’s a breakdown of potential causes and solutions:

Probable Cause Recommended Solution
Incomplete Deprotonation of Glucosamine HCl The starting material for N-acylation is often glucosamine hydrochloride. The amine group must be deprotonated to its free form to act as a nucleophile. Ensure you are using at least one equivalent of a suitable base (e.g., sodium methoxide (B1231860), sodium hydroxide, or a tertiary amine like triethylamine) to neutralize the hydrochloride salt. A simple procedure involves suspending D-glucosamine hydrochloride in methanol (B129727) and adding an equivalent of sodium methoxide to generate a supersaturated solution of free glucosamine.[1]
Suboptimal pH The pH of the reaction is critical for selective N-acylation. At acidic pH, the amine group is protonated and non-nucleophilic. At highly basic pH, the hydroxyl groups can be deprotonated, leading to competing O-acylation. For Schotten-Baumann conditions, maintaining a pH between 9 and 10 is often optimal for favoring N-acylation over O-acylation.[2]
Instability of Free Glucosamine Free glucosamine can be unstable and is hygroscopic. It is recommended to generate the free amine in situ and use it immediately in the acylation reaction to prevent degradation.[3]
Inappropriate Solvent The choice of solvent can influence the solubility of reactants and the reaction rate. Methanol is a common solvent for the N-acetylation of glucosamine hydrochloride after treatment with sodium methoxide.[1] For other acylating agents, a two-phase system (e.g., dichloromethane (B109758) and water) under Schotten-Baumann conditions can be effective.[2]
Insufficient Acylating Agent Ensure at least a stoichiometric amount of the acylating agent is used. An excess (e.g., 1.1 to 1.5 equivalents) is often recommended to drive the reaction to completion.[1][3]
Low Reaction Temperature While the reaction is often exothermic and may require initial cooling, maintaining a suitable temperature is important. Many N-acetylation procedures are carried out at room temperature.[1] If the reaction is sluggish, gentle warming may be necessary, but this can also increase the rate of side reactions.

2. I am observing significant O-acylation as a side product. How can I improve N-acylation selectivity?

O-acylation is a common side reaction where the hydroxyl groups of glucosamine are acylated instead of the amino group. Here’s how to enhance selectivity for N-acylation:

Factor Recommendation for Selective N-Acylation
pH Control This is the most critical factor. The amino group is more nucleophilic than the hydroxyl groups at a moderately basic pH. Maintaining the pH in the range of 8-10 generally favors N-acylation. In highly basic conditions, the hydroxyl groups become more nucleophilic, increasing the likelihood of O-acylation.[2]
Acylating Agent Acetic anhydride (B1165640) is a common and effective reagent for selective N-acetylation in methanol or aqueous systems.[1][4] The use of more reactive acylating agents like acyl chlorides may require stricter control of reaction conditions to avoid O-acylation.
Reaction Temperature Lowering the reaction temperature can help improve selectivity. Exothermic acylation reactions should be cooled, for instance, with an ice bath, especially during the addition of the acylating agent.[3]
Solvent System A biphasic system, such as dichloromethane-water, used in the Schotten-Baumann reaction, can help control the reaction by keeping the acyl chloride in the organic phase and the deprotonated glucosamine at the interface, which can improve selectivity.
Protecting Groups For complex syntheses requiring high selectivity, consider using protecting groups for the hydroxyl functions. For example, 4,6-O-benzylidene acetal (B89532) protection is a common strategy to prevent acylation at these positions.[5]

3. My product analysis shows the presence of an oxazoline (B21484) byproduct. What is it and how can I avoid its formation?

The formation of a 1,2-oxazoline is a known side reaction, particularly in glycosylation reactions involving N-acetylglucosamine donors.[6][7]

  • Mechanism of Formation : The N-acetyl group can participate in an intramolecular reaction with an activated anomeric center (C1) to form a stable five-membered oxazoline ring. This is more common when the goal is glycosylation rather than simple N-acylation, but can occur under certain conditions.

  • Prevention :

    • Control of Reaction Conditions : Oxazoline formation is often promoted by Lewis acids.[6] Careful selection of reagents and reaction conditions can minimize this side reaction.

    • Choice of N-Protecting Group : For glycosylation reactions where oxazoline formation is a significant issue, using an N-protecting group that does not participate in this way, such as an azide (B81097) or a phthalimide (B116566) group, is a common strategy.[7]

4. How can I purify my N-acylated glucosamine derivative from unreacted starting materials and side products?

Purification strategies depend on the properties of the desired product and the impurities.

  • Crystallization : N-acetyl-D-glucosamine is often purified by crystallization. A common method is to precipitate the crude product from the reaction mixture (e.g., in methanol) and then recrystallize it from a water/ethanol/ether system.[1]

  • Column Chromatography : For more complex N-acylated derivatives or to separate isomers and closely related side products, silica (B1680970) gel column chromatography is a standard purification technique.[8]

  • Ion-Exchange Chromatography : If charged impurities are present, such as unreacted glucosamine hydrochloride or salts, ion-exchange chromatography can be an effective purification step.[4]

Experimental Protocols

Protocol 1: Simplified N-Acetylation of D-Glucosamine Hydrochloride [1]

This method provides a straightforward synthesis of N-acetyl-D-glucosamine with good yield and purity.

  • Preparation of Sodium Methoxide Solution : Dissolve 1.1 g of sodium in 80-100 mL of methanol.

  • Generation of Free Glucosamine : Add 10 g of D-glucosamine hydrochloride to the sodium methoxide solution. Swirl gently to allow the precipitation of sodium chloride.

  • Filtration : Remove the precipitated sodium chloride by filtration and wash the solid with a small amount of methanol.

  • N-Acetylation : To the filtrate (the supersaturated solution of D-glucosamine), immediately add 7.0-9.4 g of acetic anhydride at or slightly above room temperature.

  • Reaction : Shake the reaction mixture mechanically for 30-60 minutes. Crystallization of the product usually begins quickly.

  • Isolation : Complete the crystallization by storing the mixture overnight in a refrigerator. Collect the crude N-acetyl-D-glucosamine by filtration, wash with cold methanol and then ether, and dry.

  • Recrystallization (Optional) : For higher purity, dissolve the crude product in a minimal amount of water and add ethanol, followed by ether, until turbidity appears. Allow colorless needles to form upon standing at low temperature.

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: N-Acylation of Glucosamine and Competing Side Reactions

N_Acylation_Side_Reactions Glucosamine Glucosamine NAcylated Desired Product: N-Acyl Glucosamine Glucosamine->NAcylated N-Acylation (Desired Pathway) OAcylated Side Product: O-Acyl Glucosamine Glucosamine->OAcylated O-Acylation (Side Reaction) AcylatingAgent Acylating Agent (e.g., Acetic Anhydride) Oxazoline Side Product: Oxazoline NAcylated->Oxazoline Intramolecular Cyclization

Caption: Pathways in Glucosamine Acylation.

Diagram 2: Troubleshooting Workflow for Low Yield in N-Acylation

Troubleshooting_Workflow start Low Yield in N-Acylation Reaction check_base Was sufficient base added to neutralize HCl salt? start->check_base add_base Add at least 1 equivalent of base. check_base->add_base No check_ph Is the reaction pH between 8 and 10? check_base->check_ph Yes add_base->check_ph adjust_ph Adjust pH to the optimal range. check_ph->adjust_ph No check_reagents Are the acylating agent and solvent of good quality? check_ph->check_reagents Yes adjust_ph->check_reagents use_fresh_reagents Use fresh, high-purity reagents. check_reagents->use_fresh_reagents No check_temp Was the reaction temperature controlled? check_reagents->check_temp Yes use_fresh_reagents->check_temp control_temp Use an ice bath during reagent addition. check_temp->control_temp No end Improved Yield check_temp->end Yes control_temp->end

Caption: Troubleshooting Low N-Acylation Yields.

References

Improving the solubility of N-Valeryl-D-glucosamine for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Valeryl-D-glucosamine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in in vitro settings. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to facilitate the smooth execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its potential applications?

A1: this compound is a derivative of D-glucosamine, an amino sugar. The addition of the valeryl group is intended to enhance its solubility and stability compared to the parent compound.[1] It is explored for its potential in various fields, including pharmaceuticals as an anti-inflammatory and anti-cancer agent, and in cosmetics for its moisturizing properties.[1]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

Q3: My compound precipitates when I add it to my aqueous assay buffer or cell culture medium. What can I do?

A3: Precipitation upon dilution into an aqueous environment is a common issue with compounds dissolved in a high concentration of an organic solvent. Here are a few troubleshooting steps:

  • Decrease the final solvent concentration: Aim for a final DMSO concentration in your assay that is non-toxic to your cells, typically below 0.5%. This may require preparing a more concentrated stock solution if the compound's solubility allows.

  • Use a co-solvent system: A mixture of solvents can sometimes improve solubility.

  • Step-wise dilution: Instead of adding the stock solution directly to the final volume of the aqueous buffer, try a serial dilution approach.

  • Gentle warming and sonication: Briefly warming the solution or using a sonicator can help dissolve the compound and keep it in solution. However, be cautious about the thermal stability of the compound.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound will not dissolve in the initial solvent. The chosen solvent is not appropriate for the compound.1. Try a different solvent. If you started with water, move to an organic solvent like DMSO or ethanol. 2. Increase the volume of the solvent. 3. Gently warm the solution while vortexing. 4. Use sonication to aid dissolution.
Compound precipitates out of solution after dilution in aqueous buffer/media. The compound has low aqueous solubility, and the final concentration of the organic solvent is insufficient to keep it dissolved.1. Decrease the final concentration of the compound in the assay. 2. Increase the final concentration of the organic solvent (ensure it remains within the tolerated limit for your cells, typically <0.5% for DMSO). 3. Prepare an intermediate dilution in a mixture of organic solvent and aqueous buffer before the final dilution.
Observed cytotoxicity is not consistent with the expected biological activity. The solvent (e.g., DMSO) may be causing cellular toxicity at the concentration used.1. Always include a vehicle control (the same concentration of solvent without the compound) in your experiments. 2. Lower the final concentration of the organic solvent in your assay. 3. Test the toxicity of the solvent on your specific cell line to determine the maximum tolerated concentration.
Inconsistent results between experiments. Variability in stock solution preparation or storage.1. Ensure the compound is fully dissolved in the stock solution before each use. 2. Store stock solutions at an appropriate temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles. 3. Prepare fresh dilutions from the stock solution for each experiment.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a general method for determining the solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., DMSO, Ethanol, PBS pH 7.4)

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of saturated solutions by adding an excess amount of this compound powder to a known volume of each solvent in separate vials.

  • Vortex the vials vigorously for 2 minutes.

  • Incubate the vials at a controlled temperature (e.g., room temperature or 37°C) for 24 hours with continuous agitation to ensure equilibrium is reached.

  • After incubation, visually inspect for undissolved solid.

  • Centrifuge the vials at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant without disturbing the pellet.

  • Dilute the supernatant with an appropriate solvent and measure the concentration of this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined wavelength or HPLC).

  • Calculate the solubility in mg/mL or mM.

Quantitative Data Summary (Hypothetical based on N-acetyl-D-glucosamine):

Solvent Estimated Solubility (mg/mL) Estimated Molar Solubility (mM)
DMSO ~10~38
Ethanol Lower than DMSO-
PBS (pH 7.4) ~5~19

Note: These values are estimates based on a related compound and should be experimentally verified for this compound.

Protocol 2: Preparation of a Stock Solution and Working Dilutions for in vitro Assays

Materials:

  • This compound powder

  • Sterile DMSO

  • Sterile cell culture medium or assay buffer

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation (e.g., 10 mM):

    • Calculate the mass of this compound needed to prepare the desired volume and concentration of the stock solution (Molecular Weight: 263.29 g/mol ).

    • Aseptically weigh the powder and transfer it to a sterile tube.

    • Add the calculated volume of sterile DMSO.

    • Vortex until the compound is completely dissolved. Gentle warming or brief sonication can be used if necessary.

    • Store the stock solution in aliquots at -20°C or -80°C.

  • Working Dilution Preparation:

    • Thaw an aliquot of the stock solution.

    • Perform serial dilutions of the stock solution in sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.

    • Ensure the final concentration of DMSO in the highest concentration of your compound does not exceed the tolerance level of your cells (typically <0.5%).

    • Prepare a vehicle control with the same final concentration of DMSO as the highest treatment group.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis A Add excess this compound to solvent B Vortex for 2 min A->B C Incubate for 24h with agitation B->C D Centrifuge at 10,000 x g for 10 min C->D E Collect supernatant D->E F Dilute supernatant E->F G Measure concentration (UV-Vis/HPLC) F->G H Calculate solubility G->H

Caption: Workflow for determining compound solubility.

Hypothetical Signaling Pathway of this compound's Anti-Inflammatory Action

Based on the known effects of other glucosamine (B1671600) derivatives, a potential mechanism of action for this compound in reducing inflammation could involve the inhibition of the NF-κB pathway and activation of PPAR-α.

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Signaling cluster_2 This compound Action cluster_3 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Inflammation Pro-inflammatory Gene Expression NFkB->Inflammation PPARa PPAR-α PPARa->Inflammation Inhibits NVG This compound NVG->NFkB Inhibits NVG->PPARa Activates

Caption: Potential anti-inflammatory signaling pathway.

References

Technical Support Center: N-Valeryl-D-glucosamine in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of N-Valeryl-D-glucosamine in aqueous solutions. The information provided is intended to assist in experimental design, execution, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in aqueous solutions?

A1: The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the N-acyl bond, yielding D-glucosamine and valeric acid. This reaction is susceptible to catalysis by both acid and base. Under harsh conditions, further degradation of the resulting D-glucosamine can occur.

Q2: What are the key factors that influence the stability of this compound in aqueous solutions?

A2: The stability of this compound is primarily influenced by:

  • pH: The rate of hydrolysis is significantly affected by the pH of the solution. Stability is generally greatest near neutral pH and decreases in acidic or alkaline conditions.

  • Temperature: As with most chemical reactions, the rate of degradation increases with temperature. For long-term storage, solutions should be kept at low temperatures.

  • Presence of Enzymes: If the aqueous solution is not sterile and contains biological material, enzymes such as acylases could potentially accelerate the degradation.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Degradation can be monitored by measuring the decrease in the concentration of this compound and the corresponding increase in the concentration of D-glucosamine over time. High-Performance Liquid Chromatography (HPLC) is a common and effective analytical technique for this purpose.

Troubleshooting Guides

Issue 1: Rapid Loss of this compound in Solution

Possible Causes:

  • Inappropriate pH: The solution pH may be too acidic or too alkaline, accelerating hydrolysis.

  • High Temperature: The solution may be stored or used at a temperature that promotes rapid degradation.

  • Microbial Contamination: The presence of microorganisms could introduce enzymes that degrade the compound.

Solutions:

  • pH Control: Buffer the aqueous solution to a pH between 6.0 and 7.5 for optimal stability.

  • Temperature Control: Prepare solutions fresh and use them promptly. If storage is necessary, store aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Sterile Conditions: Prepare solutions using sterile water and filter-sterilize the final solution if possible. Work in a sterile environment to prevent microbial contamination.

Issue 2: Inconsistent Results in Stability Studies

Possible Causes:

  • Inaccurate pH Measurement: Small variations in pH can lead to significant differences in degradation rates, especially in unbuffered solutions.

  • Temperature Fluctuations: Inconsistent temperature control during the experiment can affect degradation kinetics.

  • Analytical Method Variability: The analytical method used to quantify this compound may not be robust or validated.

Solutions:

  • Use of Buffers: Employ a suitable buffer system to maintain a constant pH throughout the experiment.

  • Precise Temperature Control: Use a calibrated incubator or water bath to ensure a constant temperature.

  • Method Validation: Validate the analytical method for linearity, accuracy, and precision before starting the stability study.

Data Presentation

The following tables provide an example of how to present stability data for this compound. Note: The values presented here are hypothetical and for illustrative purposes, based on the expected behavior of N-acyl-D-glucosamine derivatives. Actual experimental data will vary.

Table 1: Effect of pH on the Half-Life of this compound at 37°C

pHHalf-Life (t½) in hours
3.012
5.048
7.0120
9.036

Table 2: Effect of Temperature on the Degradation Rate Constant (k) of this compound at pH 7.0

Temperature (°C)Degradation Rate Constant (k) (s⁻¹)
41.5 x 10⁻⁸
252.1 x 10⁻⁷
378.5 x 10⁻⁷
503.4 x 10⁻⁶

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.[1][2][3][4]

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • High-purity water

  • pH meter

  • HPLC system with a suitable detector (e.g., UV or CAD)

  • C18 HPLC column

Procedure:

  • Acid Hydrolysis:

    • Prepare a solution of this compound in 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the samples before HPLC analysis.

  • Base Hydrolysis:

    • Prepare a solution of this compound in 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Withdraw samples at appropriate time points.

    • Neutralize the samples before HPLC analysis.

  • Oxidative Degradation:

    • Prepare a solution of this compound in 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time points.

    • Analyze the samples by HPLC.

  • Thermal Degradation:

    • Prepare an aqueous solution of this compound.

    • Incubate at a high temperature (e.g., 80°C) for 24 hours.

    • Withdraw samples at appropriate time points.

    • Analyze the samples by HPLC.

  • Photostability:

    • Expose an aqueous solution of this compound to a light source (e.g., UV lamp).

    • Keep a control sample in the dark.

    • Withdraw samples at appropriate time points.

    • Analyze the samples by HPLC.

Data Analysis:

  • Quantify the amount of this compound remaining at each time point.

  • Identify any degradation products and quantify their formation.

  • Determine the degradation kinetics under each stress condition.

Protocol 2: HPLC Method for Quantification of this compound and D-glucosamine

Objective: To develop and validate an HPLC method for the simultaneous quantification of this compound and its primary degradant, D-glucosamine.

Instrumentation:

  • HPLC system with a UV detector or a Charged Aerosol Detector (CAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

Procedure:

  • Standard Preparation: Prepare stock solutions of this compound and D-glucosamine in the mobile phase. Prepare a series of calibration standards by diluting the stock solutions.

  • Sample Preparation: Dilute the experimental samples with the mobile phase to fall within the calibration range.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30°C

    • Detection wavelength: 195 nm (for UV) or use CAD.

  • Method Validation: Validate the method for linearity, precision, accuracy, and specificity according to ICH guidelines.

Mandatory Visualization

degradation_pathway cluster_main Primary Degradation of this compound cluster_secondary Potential Secondary Degradation NVG This compound DG D-Glucosamine NVG->DG Hydrolysis (H⁺ or OH⁻, H₂O) VA Valeric Acid Further_Deg Further Degradation Products DG->Further_Deg Harsh Conditions (e.g., high temp, extreme pH)

Caption: Degradation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_sampling Sampling cluster_analysis Analysis cluster_results Results A Prepare Aqueous Solution of this compound B Expose to Stress (pH, Temp, Light, Oxidizing Agent) A->B C Withdraw Samples at Timed Intervals B->C D HPLC Analysis C->D E Quantify Analyte and Degradants D->E F Determine Degradation Kinetics and Pathway E->F

Caption: Workflow for a forced degradation study.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions A Inconsistent Stability Results? B pH Fluctuation A->B Yes C Temperature Variation A->C Yes D Analytical Method Issues A->D Yes E Use Buffers B->E F Calibrated Equipment C->F G Validate Method D->G

Caption: Troubleshooting logic for inconsistent results.

References

Preventing degradation of N-Valeryl-D-glucosamine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of N-Valeryl-D-glucosamine during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: The most common cause of degradation for this compound is the hydrolysis of its amide bond.[1][2] This reaction is primarily catalyzed by exposure to moisture, particularly in the presence of acids or bases. Elevated temperatures can significantly accelerate this process. While less common, exposure to strong oxidizing agents and prolonged exposure to light may also contribute to degradation.

Q2: What are the ideal storage conditions for this compound?

A2: For optimal stability, this compound should be stored in a cool, dry, and dark place.[3] The recommended storage temperature is room temperature, although for long-term storage, refrigeration (2-8°C) in a desiccated and inert atmosphere (e.g., argon or nitrogen) is advisable. It is crucial to keep the container tightly sealed to protect it from moisture.[4][5]

Q3: What are the degradation products of this compound?

A3: The primary degradation products from hydrolysis are D-glucosamine and valeric acid. Under more extreme conditions, such as very high temperatures, further degradation of the D-glucosamine sugar ring can occur, leading to the formation of compounds like 5-hydroxymethylfurfural (B1680220) (5-HMF) and other smaller organic acids.[6][7][8]

Q4: How can I detect degradation in my this compound sample?

A4: Degradation can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A pure sample should show a single major peak, while degraded samples will exhibit additional peaks corresponding to D-glucosamine and other degradation products. Changes in the physical appearance of the material, such as discoloration or clumping, may also indicate degradation.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC Analysis
  • Possible Cause: Degradation of the sample due to improper storage.

  • Troubleshooting Steps:

    • Verify Storage Conditions: Confirm that the sample has been stored at the recommended temperature, protected from light and moisture.

    • Check pH of Solutions: If the compound is in solution, ensure the pH is near neutral and the buffer is free of contaminants that could catalyze hydrolysis.

    • Analyze a Fresh Sample: If possible, analyze a new, unopened sample of this compound to confirm the purity of the starting material.

    • Identify Degradation Products: Use analytical standards of D-glucosamine and valeric acid to confirm if the unexpected peaks correspond to these degradation products.

Issue 2: Inconsistent Experimental Results
  • Possible Cause: Inconsistent purity of this compound between batches or due to degradation over time.

  • Troubleshooting Steps:

    • Implement a Stability Testing Program: Regularly test the purity of your stored this compound using a validated HPLC method (see Experimental Protocols).

    • Aliquot Samples: For frequently used batches, consider aliquoting the material into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere.

    • Document Storage History: Maintain a log of when the container was opened and for how long to track potential exposure to environmental factors.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

ParameterShort-Term Storage (Weeks)Long-Term Storage (Months to Years)
Temperature Room Temperature (15-25°C)Refrigerated (2-8°C)
Atmosphere Tightly sealed containerInert atmosphere (Argon or Nitrogen) with desiccant
Light Protected from light (e.g., amber vial)Protected from light
Container Tightly sealed, non-reactive (e.g., glass)Tightly sealed, non-reactive

Table 2: Example Accelerated Stability Study Design

ConditionTemperatureRelative HumidityTime Points
Accelerated 40°C75% RH0, 1, 3, 6 months
Intermediate 30°C65% RH0, 3, 6, 9, 12 months
Long-Term 25°C or 5°C60% RH or ambient0, 3, 6, 9, 12, 18, 24, 36 months

Experimental Protocols

Protocol 1: Stability Testing of this compound
  • Sample Preparation: Dispense approximately 10 mg of this compound into individual vials for each time point and storage condition.

  • Storage: Place the vials in stability chambers set to the conditions outlined in Table 2.

  • Time Point Analysis: At each designated time point, remove one vial from each storage condition.

  • Sample Analysis:

    • Dissolve the contents of the vial in a known volume of mobile phase to create a stock solution.

    • Dilute the stock solution to a suitable concentration for HPLC analysis.

    • Analyze the sample using the HPLC method described in Protocol 2.

  • Data Evaluation:

    • Calculate the percentage of this compound remaining at each time point.

    • Identify and quantify any degradation products.

    • Use the data from accelerated conditions and the Arrhenius equation to predict the shelf-life at long-term storage conditions.[6]

Protocol 2: HPLC Method for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 75:25 v/v, pH 6.0).[10]

  • Flow Rate: 1.0 mL/min.[10]

  • Detection: UV at 194 nm.[10]

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase. Also, prepare standards of D-glucosamine and valeric acid for peak identification.

  • Calculation: Determine the purity of the sample by comparing the peak area of this compound to the total peak area of all components.

Visualizations

NVG This compound Products Degradation Products NVG->Products Hydrolysis H2O Moisture (H₂O) H2O->Products Catalyst Acid/Base or Heat Catalyst->Products Glucosamine (B1671600) D-Glucosamine Products->Glucosamine ValericAcid Valeric Acid Products->ValericAcid

Caption: Primary degradation pathway of this compound via hydrolysis.

start Start Stability Study prep Prepare Samples for Each Time Point and Condition start->prep store Place in Stability Chambers (Accelerated and Long-Term) prep->store timepoint Pull Samples at Scheduled Time Points store->timepoint analyze Analyze Purity via HPLC timepoint->analyze evaluate Evaluate Data and Assess Degradation analyze->evaluate evaluate->timepoint Continue Study end Determine Shelf-Life evaluate->end

Caption: Experimental workflow for a typical stability study.

start Unexpected Degradation Observed check_storage Verify Storage Conditions (Temp, Humidity, Light) start->check_storage is_storage_ok Are Conditions Correct? check_storage->is_storage_ok correct_storage Correct Storage Conditions is_storage_ok->correct_storage No check_container Inspect Container Seal and for Contamination is_storage_ok->check_container Yes correct_storage->start is_container_ok Is Container OK? check_container->is_container_ok replace_container Replace Container and Use Fresh Aliquot is_container_ok->replace_container No check_solutions Analyze Solvents/Buffers for Contamination/pH is_container_ok->check_solutions Yes replace_container->start is_solutions_ok Are Solutions OK? check_solutions->is_solutions_ok prepare_fresh Prepare Fresh Solutions is_solutions_ok->prepare_fresh No quarantine Quarantine Batch and Contact Supplier is_solutions_ok->quarantine Yes prepare_fresh->start

Caption: Troubleshooting workflow for unexpected sample degradation.

References

Overcoming challenges in the purification of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-Valeryl-D-glucosamine.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: After the synthesis reaction, I have a crude mixture. What is the first step to purify this compound?

The initial purification of crude this compound typically involves filtration and washing. The crude product often precipitates out of the reaction mixture as a white solid.

Experimental Protocol: Initial Purification by Filtration and Washing

  • Filtration: Following the reaction, filter the mixture to isolate the crude this compound precipitate.

  • Washing with a Cold Solvent: Wash the collected solid with cold methanol (B129727) to remove unreacted starting materials and soluble impurities.

  • Washing with a Non-polar Solvent: Subsequently, wash the precipitate with a non-polar solvent like ether to remove any remaining fatty acids or other non-polar byproducts.[1]

  • Drying: Dry the purified solid, for instance, in a desiccator over P₂O₅ at room temperature.[1]

Question 2: My purified this compound shows low purity. What are the common impurities and how can I remove them?

Common impurities in the synthesis of this compound include unreacted D-glucosamine, excess acylating agent (valeric anhydride), and potentially di-acylated byproducts. The purification strategy will depend on the nature of the impurity.

Troubleshooting Low Purity

  • Unreacted D-glucosamine: Due to its high polarity and free amino group, D-glucosamine can be separated from the N-acylated product using chromatographic techniques.

  • Excess Valeric Anhydride/Valeric Acid: These can often be removed by washing the crude product with a suitable non-polar solvent.[1]

  • Di-acylated Byproducts: These are generally less polar than the desired mono-acylated product and can be separated by silica (B1680970) gel column chromatography.

A general workflow for troubleshooting low purity is outlined below:

G start Low Purity of This compound tlc Perform Thin Layer Chromatography (TLC) Analysis start->tlc impurities Identify Impurities (e.g., starting material, byproducts) tlc->impurities strategy Select Purification Strategy impurities->strategy recrystallization Recrystallization strategy->recrystallization chromatography Column Chromatography strategy->chromatography end High Purity Product recrystallization->end chromatography->end

Caption: Troubleshooting workflow for low purity this compound.

Question 3: I am struggling with the crystallization of this compound. Can you suggest a suitable solvent system?

While specific data for this compound is limited, information from the closely related N-acetyl-D-glucosamine suggests that alcohol-based solvents are effective for crystallization. For N-acetyl-D-glucosamine, a method involves concentrating a solution and then adding an organic solvent, such as an alcohol, to induce crystallization.[2]

Experimental Protocol: Recrystallization

  • Dissolution: Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., ethanol, methanol, or a mixture with water).

  • Cooling: Slowly cool the solution to room temperature, and then further in an ice bath to promote crystal formation.

  • Filtration: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum.

Question 4: How can I use column chromatography for the purification of this compound?

Column chromatography is a powerful technique for separating this compound from closely related impurities. For N-acylated glucosamines, silica gel is a common stationary phase. The mobile phase composition can be optimized to achieve good separation.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: Prepare a silica gel slurry in the chosen mobile phase and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Elute the column with the mobile phase, collecting fractions. A gradient of increasing polarity (e.g., from dichloromethane (B109758) to methanol) can be effective.

  • Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

The general workflow for column chromatography is depicted below:

G start Crude Product pack_column Pack Silica Gel Column start->pack_column load_sample Load Sample onto Column pack_column->load_sample elute Elute with Mobile Phase (e.g., DCM/MeOH gradient) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate end Purified this compound evaporate->end

Caption: General workflow for column chromatography purification.

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC system for monitoring the purification of this compound?

A common TLC system for monitoring the synthesis of N-acyl-D-glucosamines is a mixture of chloroform (B151607) and methanol, for example, in a 1:3 ratio.[1] The exact ratio may need to be adjusted for optimal separation of this compound from its specific impurities.

Q2: How can I confirm the purity of my final this compound product?

Several analytical techniques can be used to assess the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method using an amino column has been shown to be effective for the separation of glucosamine (B1671600) and its N-acetylated derivative.[3] A similar system could be adapted for this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect any impurities.

  • Mass Spectrometry (MS): MS can be used to confirm the molecular weight of the product.

  • Melting Point: A sharp melting point range is indicative of high purity.

Q3: Are there any large-scale purification techniques applicable to this compound?

For larger scale purification, techniques analogous to those used for N-acetyl-D-glucosamine can be considered. These include:

  • Ion Exchange Chromatography: To remove charged impurities.[4]

  • Membrane Concentration: To efficiently remove water and concentrate the product.[4]

  • Crystallization: As a final step to obtain a high-purity solid product.[2]

Quantitative Data Summary

The following tables provide examples of purification parameters and outcomes for N-acetyl-D-glucosamine, which can serve as a starting point for optimizing the purification of this compound.

Table 1: Example Purification Outcomes for N-acetyl-D-glucosamine

Purification MethodPurity AchievedOverall Recovery RateReference
Flocculation, Ion Exchange, Spray Drying99.5%94.0%[4]
Flocculation, Ion Exchange, Evaporation, Crystallization99.1%95.2%[4]
Acetylation and Crystallization>99.95%Not specified[2]

Table 2: Example HPLC Conditions for Analysis of Glucosamine Derivatives[3]

ParameterCondition
Column Amino column (e.g., Shimadzu InertSustain amino, 250 x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile:Phosphate Buffer (75:25, v/v, pH 6.0)
Flow Rate 1.0 mL/min
Detection UV at 194 nm
Temperature Room Temperature

References

Technical Support Center: Analysis of N-Valeryl-D-glucosamine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of N-Valeryl-D-glucosamine. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is the most suitable HPLC column for analyzing this compound?

A1: Due to the polar nature of the glucosamine (B1671600) moiety and the non-polar valeryl group, this compound has an intermediate polarity. Several column types can be effective, and the optimal choice depends on the sample matrix and desired separation mechanism.

  • Reversed-Phase (RP) C18 Columns: These are a good starting point. The valeryl group provides sufficient hydrophobicity for retention. A method using a Luna C18 column has been reported for the fast determination of glucosamine.[1]

  • Amino Columns: Traditionally used for sugar analysis, these can retain this compound through hydrophilic interaction liquid chromatography (HILIC) or normal-phase chromatography.[2][3] A mobile phase of acetonitrile (B52724) and a phosphate (B84403) buffer has been used with an amino column for glucosamine derivatives.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns are well-suited for separating polar compounds. A zwitter-ionic HILIC column has been successfully used for the separation of glucosamine.[4]

  • Mixed-Mode Columns: These columns offer dual retention mechanisms (e.g., reversed-phase and ion-exchange) and can provide unique selectivity for amino sugars.[5][6] Primesep 100, which has reversed-phase and anion-exchange properties, is an option for substituted amino sugars.[5]

Q2: What detection method is recommended for this compound?

A2: this compound lacks a strong UV chromophore, which can present a challenge for detection.

  • Low UV Detection (190-210 nm): Direct UV detection at low wavelengths is possible, as demonstrated for glucosamine at 193 nm and 210 nm.[1][7] However, this can be prone to interference from other components in the sample or mobile phase.

  • Evaporative Light Scattering Detector (ELSD): ELSD is a universal detector that is not dependent on the optical properties of the analyte, making it an excellent choice for compounds like this compound.[8][9]

  • Charged Aerosol Detector (CAD): Similar to ELSD, CAD is a mass-based detector that provides a near-universal response and is suitable for non-chromophoric compounds.[4]

  • Mass Spectrometry (MS): LC-MS offers high sensitivity and selectivity, providing both quantification and structural information.

  • Pre-column Derivatization: To enhance UV or fluorescence detection, derivatization of the amino group can be performed. Common derivatizing agents include 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) and o-phtaldialdehyde (OPA).[1][10]

Q3: How can I improve peak shape and resolution?

A3: Poor peak shape (e.g., tailing, broadening) and inadequate resolution are common issues.

  • Peak Tailing: For amino sugars, peak tailing can occur on reversed-phase columns due to interactions with residual silanols.[5] Using an end-capped column or adding a competing base to the mobile phase can help. Adjusting the mobile phase pH can also improve peak shape.

  • Broad Peaks: Broad peaks can result from a variety of factors including low mobile phase flow rate, leaks in the system, or a contaminated guard column.[11]

  • Resolution: To improve resolution, you can optimize the mobile phase composition (e.g., organic solvent ratio, buffer concentration, pH), change the column temperature, or switch to a different column chemistry.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC analysis of this compound.

Problem Potential Cause Suggested Solution
No Peak or Very Small Peak Detector lamp is off.Turn on the detector lamp.[12]
No sample was injected or the sample is degraded.Verify the autosampler is functioning correctly and prepare a fresh standard to confirm sample integrity.[12]
Incorrect mobile phase composition.Ensure the mobile phase is prepared correctly and that the components are miscible.[11][12]
Drifting Retention Times Column temperature fluctuations.Use a column oven to maintain a constant temperature.[11]
Mobile phase composition is changing.Cover solvent reservoirs to prevent evaporation and ensure proper mixing if using a gradient system.[11] Adding a tracer like 0.1% acetone (B3395972) to the organic solvent can help diagnose mixing issues when using a UV detector.[2]
Column equilibration is slow.Allow sufficient time for the column to equilibrate with the mobile phase, especially for HILIC and ion-exchange columns.
High Backpressure Clogged column frit or guard column.Replace the inlet frit or the guard column.[2]
Obstruction in the system.Check for blockages in the sample loop, injector, or tubing.[12]
Precipitated buffer in the system.Flush the system with water to dissolve any precipitated salts. Always ensure buffer is soluble in the mobile phase.
Peak Splitting or Shoulders Two anomers of the sugar are separating.This is common for sugars. Quantification can be done by summing the areas of the two peaks.[1][10]
Sample solvent is incompatible with the mobile phase.Whenever possible, dissolve the sample in the mobile phase.[11]
Column is overloaded.Reduce the injection volume or the sample concentration.

Experimental Protocols

Below are example HPLC methods for the analysis of this compound. These are starting points and may require optimization for your specific application.

Method 1: Reversed-Phase HPLC with UV Detection
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 50 mM Sodium Perchlorate, pH 6.5

    • B: Acetonitrile

  • Gradient: 99:1 (A:B)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 193 nm[1]

  • Sample Preparation: Dissolve the sample in water and filter through a 0.45 µm membrane.[1]

Method 2: HILIC with ELSD Detection
  • Column: ZIC-HILIC, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile : 30 mM Ammonium Formate : Water (77:20:3, v/v/v), pH 4.5

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • ELSD Settings:

    • Nebulization Temperature: 50 °C

    • Evaporation Temperature: 80 °C

    • Nitrogen Flow Rate: 1.10 SLM

  • Sample Preparation: Dissolve the sample in a water/acetonitrile mixture and filter.

Data Presentation

The following table provides a hypothetical comparison of the two methods described above for the analysis of this compound.

Parameter Method 1: RP-HPLC-UV Method 2: HILIC-ELSD
Retention Time (min) ~ 4.5~ 6.0
Theoretical Plates (N) > 5000> 7000
Tailing Factor < 1.2< 1.1
Limit of Detection (LOD) ~ 0.1 µg/mL~ 20 µg/mL
Limit of Quantitation (LOQ) ~ 0.3 µg/mL~ 80 µg/mL

Visualizations

HPLC Troubleshooting Workflow

HPLC_Troubleshooting start Problem Observed no_peak No or Small Peak start->no_peak rt_drift Retention Time Drift start->rt_drift high_pressure High Backpressure start->high_pressure bad_peak_shape Poor Peak Shape start->bad_peak_shape check_detector Check Detector & Sample no_peak->check_detector Cause? check_temp_mp Check Temperature & Mobile Phase rt_drift->check_temp_mp Cause? check_blockage Check for Blockages high_pressure->check_blockage Cause? optimize_method Optimize Method Parameters bad_peak_shape->optimize_method Cause? solution_detector Turn on Lamp / Inject Fresh Standard check_detector->solution_detector Action solution_temp_mp Use Column Oven / Prepare Fresh Mobile Phase check_temp_mp->solution_temp_mp Action solution_blockage Replace Frit / Flush System check_blockage->solution_blockage Action solution_optimize Adjust pH / Change Column optimize_method->solution_optimize Action

Caption: A logical workflow for troubleshooting common HPLC issues.

Method Selection for this compound

Method_Selection analyte This compound (Intermediate Polarity, No Chromophore) column_choice Column Selection analyte->column_choice detector_choice Detector Selection analyte->detector_choice rp_c18 Reversed-Phase (C18) column_choice->rp_c18 Good Start hilic HILIC column_choice->hilic For Polar amino Amino column_choice->amino Sugar Analysis mixed_mode Mixed-Mode column_choice->mixed_mode Unique Selectivity low_uv Low UV (190-210nm) detector_choice->low_uv Simple, Prone to Interference elsd_cad ELSD / CAD detector_choice->elsd_cad Universal ms Mass Spectrometry (MS) detector_choice->ms High Sensitivity/Selectivity deriv Derivatization + UV/Fluorescence detector_choice->deriv Enhanced Sensitivity

References

Technical Support Center: Interpreting NMR Spectra of N-Acylated Glucosamines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acylated glucosamines. The information is designed to address common challenges encountered during the acquisition and interpretation of Nuclear Magnetic Resonance (NMR) spectra for these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the typical ¹H NMR chemical shift ranges for the anomeric proton in N-acetylglucosamine (GlcNAc)?

The chemical shift of the anomeric proton (H-1) is a key diagnostic signal in the ¹H NMR spectrum of GlcNAc. Due to the presence of α and β anomers in solution, two distinct signals are typically observed. The α-anomer proton usually resonates further downfield than the β-anomer proton.

  • α-anomer (H-1α): ~5.2-5.3 ppm[1][2][3][4]

  • β-anomer (H-1β): ~4.5-4.8 ppm[1][2][3][4]

The integration of these two signals can be used to determine the ratio of the α and β anomers in the sample.

Q2: My anomeric proton signal for the β-anomer is overlapping with the water signal. How can I resolve this?

Overlapping of the H-1β signal with the residual water peak is a common issue. Here are a few strategies to overcome this:

  • Temperature Adjustment: Changing the temperature of the NMR experiment can shift the water resonance. For instance, lowering the temperature to 290 K has been shown to prevent this overlap.[1]

  • Solvent Suppression Techniques: Employing solvent suppression pulse sequences during NMR acquisition can significantly reduce the intensity of the water signal.

  • Sample Lyophilization and Deuterated Solvent: Thoroughly lyophilize the sample to remove as much water as possible and dissolve it in high-purity deuterated water (D₂O).

Q3: The signals for the N-acetyl groups of different species in my sample are overlapping. How can I quantify them?

When analyzing mixtures, such as chitin (B13524) hydrolysates containing both N-acetyl-d-glucosamine (GlcNAc) and N,N′-diacetylchitobiose ((GlcNAc)₂), the N-acetyl proton signals can overlap.[1][5]

  • Deconvolution Software: Utilize deconvolution routines available in most NMR processing software. This allows for the determination of the individual areas and line widths of the overlapped signals, enabling quantification.[1][5]

  • Internal Standard: Use a stable internal standard with a simple, well-resolved signal, such as 3-(trimethylsilyl)propionic-2,2,3,3-d4 acid sodium salt (TSP), which has a singlet at δ 0.00 ppm.[1][5] The quantities of the compounds can be calculated from the relative ratio of the intensity of their signals to the known amount of the internal standard.[1]

Q4: I am observing more signals than expected in the NMR spectrum of my N-acylated glucosamine (B1671600). What could be the cause?

The presence of unexpected signals can arise from several factors:

  • Tautomerism: Monosaccharides can exist in different forms (tautomers) in solution, including pyranose and furanose rings, as well as an open-chain form.[6] Although the pyranose form is typically dominant for glucose derivatives, the presence of other tautomers can give rise to minor signals.[6]

  • Amide Cis/Trans Isomerism: The N-acetyl group can exist in both cis and trans conformations, leading to distinct sets of NMR signals. While the trans form is generally more abundant, the minor cis form can sometimes be observed, especially in advanced 2D NMR experiments.[7]

  • Impurities: The sample may contain impurities from the synthesis or purification process.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio Low sample concentration.Increase the sample concentration. Ensure the sample is filled to the appropriate height in the NMR tube to maximize interaction with the RF coil.[8]
Insufficient number of scans.Increase the number of scans during acquisition.
Broad, Poorly Resolved Peaks Poor shimming of the magnetic field.Carefully shim the magnetic field before acquisition. Asymmetrical line shapes can indicate misadjusted Z shims.[8]
Presence of paramagnetic impurities.Treat the sample with a chelating agent like EDTA to remove paramagnetic metal ions, which can cause significant line broadening.[3]
High sample viscosity.Dilute the sample or acquire the spectrum at a higher temperature to reduce viscosity.
Inaccurate Integration Overlapping signals.Use deconvolution software to resolve and integrate overlapping peaks.[1][5]
Phasing errors.Carefully phase the spectrum to ensure accurate baseline and integration.
Incorrectly set integration limits.Manually adjust the integration regions to cover the entire signal for each peak.
Difficulty in Assigning Resonances Significant signal overlap in the 1D ¹H NMR spectrum.Acquire 2D NMR spectra such as COSY, TOCSY, HSQC, and HMBC to resolve overlapping signals and establish connectivities between protons and carbons.[6][7][9]
Lack of reference data for the specific N-acyl group.Compare the spectrum to that of N-acetylglucosamine and look for characteristic shifts of the new acyl chain protons.

Data Presentation: Chemical Shifts

The following tables summarize typical ¹H and ¹³C NMR chemical shifts for N-acetyl-β-D-glucosamine in D₂O. Chemical shifts are reported in parts per million (ppm) relative to a reference standard.

Table 1: ¹H NMR Chemical Shifts for N-acetyl-β-D-glucosamine

ProtonChemical Shift (δ) in ppm
H-1~4.6 - 4.8
H-2~3.7 - 3.9
H-3~3.7 - 3.9
H-4~3.4 - 3.5
H-5~3.4 - 3.5
H-6a, H-6b~3.8 - 3.9
N-acetyl (CH₃)~2.0 - 2.1

Note: The exact chemical shifts can vary depending on the experimental conditions such as temperature, pH, and solvent.[1][10]

Table 2: ¹³C NMR Chemical Shifts for N-acetyl-β-D-glucosamine

CarbonChemical Shift (δ) in ppm
C-1~97.6
C-2~59.4
C-3~76.6
C-4~72.8
C-5~78.7
C-6~63.4
N-acetyl (C=O)~177.5
N-acetyl (CH₃)~24.9

Source: Biological Magnetic Resonance Bank (BMRB) entry bmse000231.[10]

Experimental Protocols

Sample Preparation for NMR Analysis

  • Dissolution: Dissolve approximately 1-5 mg of the N-acylated glucosamine sample in 0.5-0.7 mL of high-purity deuterated water (D₂O). The exact concentration will depend on the sensitivity of the NMR spectrometer.[8]

  • Internal Standard (Optional but Recommended for Quantification): Add a known amount of an internal standard, such as TSP, to the sample solution.[1]

  • pH Adjustment (If Necessary): The pH of the solution can influence the chemical shifts, particularly of the amine and hydroxyl protons. If required, adjust the pH using dilute DCl or NaOD in D₂O.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.[8]

  • Filtration (If Necessary): If the solution is not clear, filter it through a small plug of glass wool into the NMR tube to remove any particulate matter.

Mandatory Visualizations

NMR_Troubleshooting_Workflow cluster_Acquisition Data Acquisition cluster_Processing Data Processing & Initial Analysis cluster_Troubleshooting Troubleshooting cluster_Final Final Steps start Prepare Sample acquire Acquire 1D NMR start->acquire check_quality Check S/N & Linewidth acquire->check_quality process Process Spectrum (FT, Phase, Baseline) check_quality->process Good Quality poor_quality Low S/N or Broad Peaks check_quality->poor_quality Poor Quality check_overlap Signal Overlap? process->check_overlap overlap Yes check_overlap->overlap no_overlap No check_overlap->no_overlap quantify Quantify Signals assign Assign Signals quantify->assign reacquire Re-acquire Data (More Scans, Re-shim) poor_quality->reacquire deconvolute Use Deconvolution overlap->deconvolute acquire_2D Acquire 2D NMR (COSY, HSQC) overlap->acquire_2D no_overlap->quantify deconvolute->quantify acquire_2D->assign reacquire->acquire report Final Report assign->report

Caption: Workflow for NMR data acquisition and troubleshooting.

Signal_Assignment_Logic cluster_Anomeric Anomeric Region (4.5-5.5 ppm) cluster_Acetyl N-Acetyl Region (~2.0 ppm) cluster_Ring Ring Proton Region (3.2-4.2 ppm) start Start with 1D ¹H Spectrum anomeric_H1 Identify H-1 (α and β anomers) start->anomeric_H1 acetyl_H Identify N-acetyl CH₃ singlet start->acetyl_H ring_protons Overlapping Ring Protons (H-2 to H-6) start->ring_protons cosy Use 2D COSY/TOCSY anomeric_H1->cosy Trace H-1 to H-2, H-3... hmbc Use 2D HMBC acetyl_H->hmbc Correlate to C-2 and C=O ring_protons->cosy Resolve connectivities hsqc Use 2D HSQC cosy->hsqc Correlate ¹H to attached ¹³C hsqc->hmbc Confirm assignments via long-range couplings assignment Complete Signal Assignment hmbc->assignment

Caption: Logical flow for assigning NMR signals of N-acylated glucosamines.

References

Troubleshooting low cell viability with N-Valeryl-D-glucosamine treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in addressing low cell viability issues that may be encountered during experiments with N-Valeryl-D-glucosamine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected effects on cells?

This compound is a derivative of D-glucosamine, an amino sugar. While specific literature on this compound is limited, based on related glucosamine (B1671600) compounds, it may influence cellular processes such as the hexosamine biosynthetic pathway, protein glycosylation, and inflammatory signaling. Depending on the cell type, concentration, and exposure time, its effects can range from cytoprotective to cytotoxic. For instance, some studies on D-glucosamine and its derivatives have shown induction of apoptosis in cancer cell lines.

Q2: How should I prepare and store this compound for cell culture experiments?

This compound is typically a powder. For cell culture use, it is recommended to prepare a concentrated stock solution in a sterile solvent such as dimethyl sulfoxide (B87167) (DMSO) or a buffered aqueous solution. It is crucial to determine the solubility of the specific lot you are using. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. When diluting the stock solution into your cell culture medium, ensure the final concentration of the solvent (e.g., DMSO) is low enough to not affect cell viability (typically ≤ 0.1%).

Q3: What are some common causes of low cell viability in cell culture experiments?

Low cell viability can stem from various factors including issues with the compound, suboptimal cell culture conditions, or problems with the viability assay itself.[1] It's important to systematically evaluate each step of your experimental workflow to pinpoint the source of the problem. Common issues include incorrect compound concentration, cell contamination, poor cell health at the time of treatment, and procedural errors during the assay.[2]

Q4: Which cell viability assay is most appropriate for this compound treatment?

The choice of assay depends on the expected mechanism of action.

  • MTT/MTS Assays: These colorimetric assays measure metabolic activity and are widely used for assessing cytotoxicity and cell proliferation.[3][4][5] They are suitable for high-throughput screening.

  • Trypan Blue Exclusion Assay: This method directly counts viable versus non-viable cells based on membrane integrity.[6][7][8][9] It is a straightforward and rapid method but may be less suitable for high-throughput applications.

  • ATP Assays: These luminescent assays quantify ATP levels as a marker of metabolically active cells and are highly sensitive.[10]

It is often recommended to use orthogonal methods (e.g., a metabolic assay and a membrane integrity assay) to confirm results.

Troubleshooting Guide for Low Cell Viability

This guide addresses common problems encountered when treating cells with this compound.

Problem 1: Massive Cell Death Observed Across All Treatment Concentrations

If you observe significantly low viability even at the lowest concentrations of this compound, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Compound-Related Issues
Calculation ErrorDouble-check all calculations for stock solution preparation and serial dilutions. Ensure the final concentration in the wells is correct.
High Solvent ConcentrationCalculate the final percentage of your solvent (e.g., DMSO) in the culture medium. Ensure it is below the cytotoxic threshold for your cell line (typically <0.5%, ideally ≤0.1%). Run a vehicle control (medium + solvent) to assess solvent toxicity.
Compound InstabilityEnsure the compound has been stored correctly. If the stock solution is old, consider preparing a fresh one. Some compounds can degrade in culture media over time.[11]
Cell Culture-Related Issues
Poor Initial Cell HealthOnly use cells that are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. Do not use cells that are over-confluent.
Suboptimal Seeding DensityOptimize the cell seeding density. Too few cells may be overly sensitive to treatment, while too many can lead to nutrient depletion and cell death.
ContaminationRegularly check your cell cultures for signs of bacterial, fungal, or mycoplasma contamination under a microscope. Discard any contaminated cultures.
Assay-Related Issues
Incorrect Reagent PreparationEnsure all assay reagents are prepared correctly and are not expired. For example, MTT solution should be protected from light.[3]
Problem 2: High Variability in Viability Results Between Replicates

High variability can mask the true effect of the compound. The following table provides guidance on how to minimize it.

Potential CauseRecommended Solution
Experimental Technique
Inconsistent Cell SeedingEnsure the cell suspension is homogenous by mixing thoroughly before and during plating. Use a calibrated pipette and consider reverse pipetting for viscous cell suspensions.[1]
Edge Effects in PlatesThe outer wells of a multi-well plate are prone to evaporation, which can concentrate the media and the compound. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier.
Pipetting InaccuracyEnsure pipettes are properly calibrated. Use fresh tips for each replicate to avoid cross-contamination and volume errors.
Assay Protocol
Incomplete Reagent MixingAfter adding viability reagents (e.g., MTT, MTS), mix the contents of the wells gently but thoroughly. A plate shaker can be used for this purpose. Avoid introducing bubbles.
Incomplete Formazan (B1609692) Solubilization (MTT Assay)After incubation with MTT, ensure the formazan crystals are completely dissolved by the solubilization buffer. Pipetting up and down or extended shaking may be necessary.
Premature Reading of SignalAllow sufficient incubation time for the colorimetric or fluorescent signal to develop as specified in the assay protocol.
Hypothetical Dose-Response Data for Troubleshooting

The table below presents hypothetical cell viability data for two different cell lines after 48 hours of treatment with this compound. Use this as a reference to evaluate if your results fall within an expected range.

Concentration (µM)Expected Viability - Cell Line A (e.g., Cancer Cell Line)Expected Viability - Cell Line B (e.g., Normal Fibroblast)
0 (Vehicle Control)100%100%
1095% ± 5%98% ± 4%
5080% ± 7%92% ± 6%
10060% ± 8%85% ± 7%
25035% ± 10%70% ± 9%
50015% ± 6%50% ± 11%

Note: This data is for illustrative purposes only. Actual results will vary depending on the cell line, experimental conditions, and the specific properties of this compound.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on metabolic activity.[4][5]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.1% NP40 in isopropanol (B130326) with 4 mM HCl) to each well. Mix thoroughly to dissolve the crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Trypan Blue Exclusion Assay

This protocol provides a direct count of viable and non-viable cells.[6][7]

  • Cell Preparation: After the desired treatment period, collect the cells from each well. For adherent cells, this will require trypsinization.

  • Cell Staining: Mix a small aliquot of your cell suspension with an equal volume of 0.4% trypan blue solution (1:1 ratio).[6]

  • Incubation: Allow the mixture to sit for 1-3 minutes at room temperature. Do not exceed 5 minutes, as this may lead to viable cells taking up the dye.[7][8]

  • Cell Counting: Load 10 µL of the mixture into a hemocytometer.

  • Microscopy: Under a light microscope, count the number of live (clear) and dead (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of Viable Cells / Total Number of Cells) x 100

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for assessing cell viability after treatment with this compound.

G cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis prep_cells Seed Cells in Plate treatment Treat Cells with Compound prep_cells->treatment prep_compound Prepare Compound Dilutions prep_compound->treatment incubation Incubate for a Set Period (e.g., 24, 48, 72h) treatment->incubation add_reagent Add Viability Reagent (e.g., MTT, Trypan Blue) incubation->add_reagent measure Measure Signal (Absorbance/Cell Count) add_reagent->measure analysis Calculate % Viability and Plot Dose-Response measure->analysis

Caption: General workflow for a cell viability experiment.

Troubleshooting Flowchart

This flowchart provides a logical path for troubleshooting unexpected low cell viability results.

G start Low Cell Viability Observed check_control Is viability low in vehicle control? start->check_control cause_solvent Potential Solvent Toxicity or Suboptimal Culture Conditions check_control->cause_solvent Yes check_dose Is viability low only at high concentrations? check_control->check_dose No solution_solvent Reduce solvent concentration. Check incubator settings, media pH, and for contamination. cause_solvent->solution_solvent cause_expected This may be the expected cytotoxic effect of the compound. check_dose->cause_expected Yes cause_compound Potential Compound Issue: - Calculation error - Degradation - High cell line sensitivity check_dose->cause_compound No solution_expected Confirm with orthogonal assay. Proceed with dose-response analysis. cause_expected->solution_expected solution_compound Verify calculations. Prepare fresh stock solution. Perform a wider dose-range study. cause_compound->solution_compound G compound This compound hbp Hexosamine Biosynthetic Pathway (HBP) compound->hbp glycosylation Increased Protein O-GlcNAcylation hbp->glycosylation er_stress ER Stress glycosylation->er_stress apoptosis Apoptosis er_stress->apoptosis viability Decreased Cell Viability apoptosis->viability

References

Technical Support Center: N-Valeryl-D-glucosamine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with N-Valeryl-D-glucosamine in cell culture applications.

Frequently Asked Questions (FAQs)

Q1: How do I dissolve this compound for my cell culture experiments?

A1: Currently, there is limited specific data available on the solubility of this compound. However, based on the properties of a similar compound, N-Acetyl-D-glucosamine, and general practices for dissolving compounds for cell culture, we recommend the following approach. It is crucial to perform small-scale solubility tests before preparing a large stock solution.

  • Recommended Solvents: Start with organic solvents such as Dimethyl Sulfoxide (DMSO) or Ethanol (EtOH). These are common solvents for dissolving hydrophobic compounds for use in cell culture.

  • Stock Solution Preparation: Prepare a high-concentration stock solution in your chosen solvent. For example, you could aim for a 10-100 mM stock. This allows for the addition of a small volume to your cell culture medium, minimizing solvent-induced cytotoxicity.

  • Working Concentration: The final concentration of the organic solvent in your cell culture medium should typically be kept below 0.5%, and ideally below 0.1%, to avoid adverse effects on the cells. You will need to determine the optimal final concentration of this compound for your specific cell type and experiment through a dose-response study.

For reference, the solubility of the related compound, N-Acetyl-D-glucosamine, is provided in the table below. This information can serve as a starting point for your own solubility tests with this compound.

CompoundSolventSolubility
N-Acetyl-D-glucosamineDMSO~10 mg/mL[1][2]
PBS (pH 7.2)~5 mg/mL[1][2]
Water10 mg/mL[3] to 50 mg/mL

Q2: What is the recommended storage condition for this compound stock solutions?

Q3: What are the potential biological activities of this compound?

A3: The valeryl group is suggested to enhance the solubility and stability of the molecule.[4] Research has indicated its potential in modulating biological pathways, particularly in the context of anti-inflammatory and anti-cancer therapies.[4] Related compounds like N-Palmitoyl-D-glucosamine have been shown to have anti-inflammatory properties by inhibiting the TLR-4/NLRP3 pathway.[5][6]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in cell culture medium upon addition of stock solution. The compound's solubility limit in the aqueous medium has been exceeded.- Lower the final concentration of this compound. - Increase the serum concentration in your medium if your experiment allows, as serum proteins can help to solubilize some compounds. - Prepare a fresh, lower concentration stock solution. - Ensure the stock solution is fully dissolved before adding it to the medium.
Observed cytotoxicity or changes in cell morphology. - The concentration of this compound is too high. - The final concentration of the organic solvent (e.g., DMSO) is toxic to the cells.- Perform a dose-response experiment to determine the optimal, non-toxic working concentration. - Ensure the final solvent concentration is below 0.5% (ideally <0.1%). Run a vehicle control (medium with the same amount of solvent) to confirm the solvent is not the cause of cytotoxicity.
Inconsistent or unexpected experimental results. - Degradation of the compound in the stock solution or in the medium. - Variability in the preparation of the stock solution.- Prepare fresh stock solutions regularly and store them properly in single-use aliquots. - Ensure the stock solution is homogeneous before each use by vortexing. - Consider the stability of the compound in your cell culture medium over the duration of your experiment. You may need to refresh the medium with a new compound at regular intervals for long-term studies.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Disclaimer: This is a general protocol and may require optimization for your specific experimental needs.

Materials:

  • This compound (Molecular Weight: 263.29 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Weigh out 2.63 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming in a 37°C water bath can aid dissolution.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: Treatment of Cells with this compound

Disclaimer: The optimal concentration and treatment time must be determined experimentally for each cell line and assay.

Materials:

  • Cultured cells in appropriate vessels (e.g., 96-well plate, 6-well plate)

  • Complete cell culture medium

  • 10 mM stock solution of this compound in DMSO

  • Vehicle control (DMSO)

Procedure:

  • Culture your cells to the desired confluency.

  • Prepare the treatment media by diluting the 10 mM stock solution of this compound into fresh, pre-warmed complete cell culture medium to achieve the desired final concentrations. For example, to make a 10 µM treatment medium, add 1 µL of the 10 mM stock solution to 1 mL of medium.

  • Prepare a vehicle control medium by adding the same volume of DMSO to the same volume of medium as used for the highest concentration of this compound.

  • Remove the existing medium from the cells.

  • Add the treatment media or vehicle control medium to the respective wells.

  • Incubate the cells for the desired treatment period.

  • Proceed with your downstream analysis.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment weigh Weigh N-Valeryl- D-glucosamine dissolve Dissolve in DMSO weigh->dissolve vortex Vortex to Mix dissolve->vortex filter Sterile Filter vortex->filter aliquot Aliquot & Store at -20°C filter->aliquot dilute Dilute Stock in Culture Medium aliquot->dilute treat Treat Cells dilute->treat incubate Incubate treat->incubate analyze Downstream Analysis incubate->analyze

Caption: Experimental workflow for dissolving and using this compound.

tlr4_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD2 LPS->TLR4_MD2 MyD88 MyD88 TLR4_MD2->MyD88 NLRP3 NLRP3 Inflammasome TLR4_MD2->NLRP3 NVG This compound (Hypothesized) NVG->TLR4_MD2 Inhibition TRAF6 TRAF6 MyD88->TRAF6 NFkB NF-κB TRAF6->NFkB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Casp1 Caspase-1 NLRP3->Casp1 ProIL1b Pro-IL-1β Casp1->ProIL1b Cleavage IL1b IL-1β ProIL1b->IL1b Gene Pro-inflammatory Gene Expression NFkB_nuc->Gene

Caption: Hypothesized inhibitory effect on the TLR4 signaling pathway.

References

N-Valeryl-D-glucosamine concentration for optimal biological activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with N-Valeryl-D-glucosamine. Due to the limited availability of published data on the specific biological activity and optimal concentrations of this compound, this guide incorporates illustrative data from closely related and more extensively studied N-acyl-D-glucosamine derivatives, such as N-Acetyl-D-glucosamine (B7767788) (NAG). This information should serve as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

A1: this compound is a derivative of D-glucosamine, an amino sugar.[1] It is recognized for its potential in the development of glycosylated drugs and as a building block in the synthesis of bioactive molecules.[1] Its valeryl group may enhance its solubility and stability, making it a candidate for drug formulation.[1] Researchers have explored its potential role in modulating biological pathways, particularly in anti-inflammatory and anti-cancer therapies.[1] It is also used in the cosmetics industry for its potential moisturizing and skin health-promoting properties.[1]

Q2: What is a recommended starting concentration for in vitro experiments with this compound?

Q3: How should I prepare and store this compound?

A3: this compound is typically a white to off-white crystalline powder.[1] For storage, it is recommended to keep it at room temperature.[1][2] For experimental use, it should be dissolved in a suitable solvent. Based on its structure, initial tests for solubility in aqueous buffers (like PBS) or common organic solvents such as DMSO or ethanol (B145695) are advised. Always refer to the manufacturer's product data sheet for specific storage and handling instructions.

Q4: What are the known signaling pathways affected by N-acyl-glucosamine derivatives?

A4: While the specific pathways modulated by this compound are not well-documented, related compounds offer insights. For instance, N-acetylglucosamine (GlcNAc) can influence cell signaling through post-translational modification of proteins. O-linked attachment of GlcNAc to serine and threonine residues can regulate intracellular proteins, including transcription factors like NF-κB. N-palmitoyl-D-glucosamine has been shown to downregulate the TLR-4/NLRP3/iNOS pathway via PPAR-α receptor signaling in mice with induced colitis.[3]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Compound precipitation in cell culture media - Low solubility of this compound in aqueous media.- High final concentration.- Prepare a concentrated stock solution in a suitable solvent (e.g., DMSO) and then dilute it in the culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1-0.5% v/v).- Perform a solubility test before starting cell-based assays.- Gently warm the media or use sonication to aid dissolution, ensuring the compound is stable at higher temperatures.
No observable biological effect - The concentration used is too low.- The experimental model is not appropriate.- The compound is inactive in the chosen assay.- Perform a dose-response study with a wider range of concentrations.- Ensure the chosen cell line or animal model is relevant to the expected biological activity.- Include positive and negative controls to validate the assay's responsiveness.- Consider screening for other potential biological activities.
Cell toxicity or death observed - The concentration used is too high.- The solvent used for the stock solution is toxic at the final concentration.- Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the non-toxic concentration range of this compound and the solvent.- Lower the concentration of the compound in your experiments.- Ensure the final concentration of the organic solvent is within the tolerated limits for your specific cell type.
Inconsistent or variable results - Inconsistent compound preparation.- Variability in cell culture conditions.- Degradation of the compound.- Prepare fresh stock solutions for each experiment or store aliquots at an appropriate temperature (e.g., -20°C or -80°C) to minimize freeze-thaw cycles.- Maintain consistent cell passage numbers, seeding densities, and incubation times.- Check the stability of this compound in your experimental buffer and temperature conditions.

Illustrative Quantitative Data (for related compounds)

Disclaimer: The following data is for N-Acetyl-D-glucosamine (NAG) and is provided as an example. Optimal concentrations for this compound may differ and must be determined experimentally.

Table 1: Effect of N-Acetyl-D-glucosamine (NAG) on Pro-inflammatory Cytokine Production in LPS-induced Mice

Treatment GroupDose (mg/kg)Serum IL-6 Reduction (%)Serum TNF-α Reduction (%)
LPS + NAG300SignificantSignificant
LPS + NAG200Not as significant as 300mg/kgNot as significant as 300mg/kg

Data is qualitative as presented in the source. A study on two new N-acetyl glucosamine (B1671600) derivatives (BNAG1 and BNAG2) showed that at 300 mg/kg, all three compounds (NAG, BNAG1, and BNAG2) significantly decreased serum levels of IL-6 and TNF-α in LPS-induced mice.[4] At a lower dose of 200 mg/kg, the novel derivatives showed stronger inhibition than NAG.[4]

Experimental Protocols (General Methodologies)

General Protocol for In Vitro Cell-Based Assay

This protocol provides a general workflow for assessing the biological activity of this compound on a mammalian cell line.

  • Cell Culture: Culture the desired mammalian cell line in the appropriate growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions of the stock solution in the cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include appropriate controls (vehicle control, positive control, and untreated control).

  • Incubation: Incubate the cells for a specific period (e.g., 24, 48, or 72 hours) depending on the assay.

  • Endpoint Analysis: Perform the desired assay to measure the biological effect. This could include:

    • Cytotoxicity Assays: MTT, XTT, or LDH assays to determine cell viability.

    • Anti-inflammatory Assays: Measure the levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the supernatant using ELISA.

    • Gene Expression Analysis: Use qPCR or Western blotting to analyze the expression of target genes and proteins.

    • Signaling Pathway Analysis: Use specific antibodies in Western blotting to detect the phosphorylation status of key signaling proteins.

Visualizations

G General Experimental Workflow for In Vitro Screening cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound stock solution C Treat cells with varying concentrations A->C B Culture and seed cells B->C D Incubate for a defined period C->D E Perform biological assay (e.g., ELISA, qPCR, Western Blot) D->E F Data analysis and interpretation E->F

Caption: A generalized workflow for in vitro experiments.

G Illustrative Signaling Pathway for N-acyl-glucosamine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB NLRP3 NLRP3 Inflammasome MyD88->NLRP3 Primes NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation Pro_IL1b Pro-IL-1β NLRP3->Pro_IL1b Cleaves to active IL-1β Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS) NFkB_nuc->Inflammatory_Genes Induces LPS LPS LPS->TLR4 Activates N_acyl_glucosamine N-acyl-glucosamine (e.g., N-Palmitoyl-D-glucosamine) N_acyl_glucosamine->TLR4 Inhibits

Caption: Potential anti-inflammatory signaling pathway.

References

Technical Support Center: Selective N-Acylation of D-Glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the selective N-acylation of D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for avoiding O-acylation during the N-acylation of D-glucosamine.

Troubleshooting Guide

This guide addresses common issues encountered during the selective N-acylation of D-glucosamine.

Problem Possible Cause Suggested Solution
Significant O-acylation observed alongside N-acylation. The hydroxyl groups are competing with the amino group for the acylating agent.- Utilize a protic solvent like methanol (B129727): This can solvate the hydroxyl groups, reducing their nucleophilicity. - Control the stoichiometry of the acylating agent: Use a slight excess (1.1-1.2 equivalents) to favor reaction with the more nucleophilic amino group. - Optimize reaction temperature: Lowering the temperature (e.g., 0-10°C) can increase the selectivity for N-acylation.[1]
Low yield of the desired N-acylated product. Incomplete reaction or degradation of the product.- Ensure complete dissolution or a fine suspension of glucosamine (B1671600): D-glucosamine hydrochloride can be suspended in a solvent like methanol and treated with a base such as sodium methoxide (B1231860) to generate a supersaturated solution of the free amine, improving reactivity.[2] - Check the purity of starting materials: Impurities in the glucosamine or acylating agent can interfere with the reaction. - Monitor the reaction progress: Use techniques like TLC or LC-MS to determine the optimal reaction time and avoid product degradation.
Difficulty in purifying the N-acylated product from starting material and byproducts. Similar polarities of the desired product, unreacted glucosamine, and O-acylated byproducts.- Crystallization: The N-acylated product can often be purified by crystallization from a suitable solvent system, such as water/ethanol (B145695)/ether.[2] - Column chromatography: If crystallization is ineffective, silica (B1680970) gel chromatography with an appropriate solvent system (e.g., ethyl acetate (B1210297)/methanol) can be used for purification.
The reaction is not proceeding to completion. Insufficient activation of the acylating agent or low reactivity of the amino group.- Use a suitable base to neutralize glucosamine hydrochloride: If starting with the hydrochloride salt, a base is required to free the amino group. Sodium methoxide in methanol is an effective option.[2] - Consider a more reactive acylating agent: For less reactive systems, an acid chloride or a pre-activated ester could be used, though this may also increase the risk of O-acylation.

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward method for selective N-acetylation of D-glucosamine without protecting groups?

A1: A widely used and effective method involves suspending D-glucosamine hydrochloride in methanol, followed by the addition of an equivalent of a base like sodium methoxide to liberate the free amine. Then, a slight excess of acetic anhydride (B1165640) is added at a controlled temperature (room temperature or below).[2] This method takes advantage of the higher nucleophilicity of the amino group compared to the hydroxyl groups in a protic solvent.

Q2: What is the role of the solvent in controlling the selectivity of N-acylation over O-acylation?

A2: The choice of solvent is critical. Protic solvents, such as methanol or ethanol, can form hydrogen bonds with the hydroxyl groups of glucosamine, making them less nucleophilic and thus favoring N-acylation.[2] In contrast, aprotic solvents may not offer this same level of selectivity. Some protocols also describe the use of pyridine (B92270) as a solvent.[3]

Q3: How can I monitor the progress of the N-acylation reaction?

A3: Thin-layer chromatography (TLC) is a convenient method to monitor the reaction. A suitable solvent system (e.g., a mixture of ethyl acetate and methanol) can be used to separate the starting material, the N-acylated product, and any O-acylated byproducts. The spots can be visualized using a suitable stain, such as ninhydrin (B49086) (for the free amino group of the starting material) or a general carbohydrate stain like p-anisaldehyde.

Q4: Is it necessary to use the hydrochloride salt of D-glucosamine?

A4: D-glucosamine hydrochloride is a common and stable starting material. However, the hydrochloride must be neutralized in situ to generate the free amino group, which is the reactive species for N-acylation. This is typically achieved by adding a base like sodium methoxide or an anion exchange resin.[2][3] Starting with the free glucosamine base is also an option and simplifies the procedure by eliminating the need for a neutralization step.[1]

Q5: What are the key parameters to control to ensure high selectivity and yield?

A5: The key parameters to control are:

  • Temperature: Lower temperatures generally favor N-acylation.[1]

  • Stoichiometry of the acylating agent: A small excess is recommended to drive the reaction to completion without promoting excessive O-acylation.

  • Solvent: A protic solvent like methanol is often preferred.[2]

  • pH: Maintaining a slightly basic to neutral pH after the initial neutralization of the hydrochloride salt is important.

Quantitative Data on N-Acylation Methods

The following table summarizes different methods for the N-acetylation of D-glucosamine, providing a comparison of reaction conditions and outcomes.

Method Starting Material Acylating Agent Solvent Base/Additive Temperature Yield Reference
Method 1D-glucosamine hydrochlorideAcetic anhydride (1.5-2 equiv.)MethanolSodium methoxide (1 equiv.)Room temperatureQuantitative (crude)[2]
Method 2D-glucosamine hydrochlorideAcetic anhydride10% MethanolDowex 1 (carbonate form)Not specified43%[3]
Method 3D-glucosamineAcetic anhydridePyridineTributylamineNot specified>70%[3]
Method 4Glucosamine base (halide-free)Acetic anhydride (1.1-1.2 equiv.)C1-C4 alcohol (e.g., isopropanol)None< 20°C, then room temp.High purity product[1]

Experimental Workflow and Decision-Making

The following diagram illustrates the decision-making process for selecting a suitable N-acylation strategy.

N_Acylation_Workflow cluster_sm Choose Starting Material start Start: Selective N-acylation of D-glucosamine choose_sm Glucosamine Starting Material? start->choose_sm glcn_hcl D-Glucosamine HCl choose_sm->glcn_hcl Hydrochloride Salt glcn_base D-Glucosamine Base choose_sm->glcn_base Free Base neutralize Neutralize with Base (e.g., NaOMe in MeOH) glcn_hcl->neutralize acylation N-Acylation (e.g., Acetic Anhydride in Methanol) glcn_base->acylation neutralize->acylation monitor Monitor Reaction (e.g., TLC) acylation->monitor workup Workup and Purification (e.g., Crystallization) monitor->workup Reaction Complete end Pure N-acyl D-glucosamine workup->end

Caption: Decision workflow for selective N-acylation of D-glucosamine.

Detailed Experimental Protocol: Selective N-Acetylation of D-Glucosamine

This protocol is adapted from a simplified and high-yield procedure.[2]

Materials:

  • D-glucosamine hydrochloride

  • Methanol (anhydrous)

  • Sodium metal

  • Acetic anhydride

  • Ethanol

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flask equipped with a drying tube, carefully dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol under a nitrogen or argon atmosphere to prepare a fresh solution of sodium methoxide.

  • Liberation of D-Glucosamine: To a suspension of D-glucosamine hydrochloride in methanol, add the freshly prepared sodium methoxide solution dropwise with gentle swirling. The formation of a sodium chloride precipitate will be observed.

  • Removal of Salt: Filter the mixture to remove the precipitated sodium chloride, and wash the precipitate with a small amount of cold methanol. The filtrate contains the D-glucosamine in a supersaturated solution.

  • N-Acetylation: Cool the filtrate in an ice bath. To the stirred solution, slowly add 1.1 to 1.5 equivalents of acetic anhydride dropwise, maintaining the temperature below 10°C.

  • Reaction Completion and Product Crystallization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The N-acetyl-D-glucosamine product will begin to crystallize out of the solution. To enhance crystallization, the flask can be stored overnight in a refrigerator.

  • Isolation and Purification: Collect the crystalline product by filtration and wash it with cold methanol, followed by diethyl ether. The crude product can be recrystallized from a minimal amount of hot water by the addition of ethanol and then ether until turbidity is observed, followed by cooling.

  • Drying: Dry the purified N-acetyl-D-glucosamine under vacuum to obtain a white, crystalline solid.

Characterization:

  • The purity of the final product can be assessed by measuring its melting point (literature value: ~201-204°C).

  • Proton and Carbon NMR spectroscopy can confirm the structure.

  • The absence of a free amino group can be confirmed by a negative ninhydrin test.

References

Removal of impurities from N-Valeryl-D-glucosamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Valeryl-D-glucosamine. Our aim is to help you identify and resolve common issues related to impurity removal during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most common impurities arise from side reactions and unreacted starting materials. These can include:

  • O-Valerylated products: Valeric anhydride (B1165640) can react with the hydroxyl groups of the glucosamine (B1671600) molecule, leading to the formation of mono-, di-, tri-, or even tetra-O-valerylated glucosamine byproducts.

  • Di-acylated products: Both the amine and one or more hydroxyl groups can be acylated.

  • Unreacted D-glucosamine: Incomplete reaction will leave residual starting material.

  • Residual valeric acid and anhydride: Excess reagents used in the reaction may remain.

  • Salts: If starting from D-glucosamine hydrochloride, inorganic salts like sodium chloride may be present as byproducts.

  • Solvents: Residual solvents from the reaction and purification steps may be present.

Q2: My final product shows a low melting point and a broad peak in the NMR spectrum. What could be the issue?

A2: A low and broad melting point, along with broad NMR peaks, typically indicates the presence of impurities. The most likely culprits are O-valerylated byproducts or a mixture of anomers. O-acylation can lead to a range of similar molecules, resulting in a heterogeneous mixture that does not crystallize well and gives complex NMR spectra.

Q3: How can I minimize the formation of O-valerylated impurities during the synthesis?

A3: To minimize O-valerylation, consider the following strategies:

  • Control of Reaction Temperature: Keep the reaction temperature low, as higher temperatures can favor O-acylation.

  • Choice of Acylating Agent: Using valeric anhydride is common, but for higher selectivity, enzymatic acylation could be explored.

  • pH Control: Maintaining a slightly alkaline pH can favor N-acylation over O-acylation.

  • Order of Reagent Addition: Slowly adding the valeric anhydride to the glucosamine solution can help maintain a low local concentration of the acylating agent, which can improve selectivity for N-acylation.

Q4: What are the recommended methods for purifying crude this compound?

A4: The primary methods for purification are:

  • Crystallization: This is often the most effective method for removing most impurities. A common solvent system is ethanol/water.

  • Column Chromatography: Silica (B1680970) gel chromatography can be used to separate this compound from O-valerylated byproducts and other impurities.

  • Ion-Exchange Chromatography: This can be effective for removing charged impurities like unreacted glucosamine and salts.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Ensure complete dissolution of D-glucosamine before adding valeric anhydride.- Increase the molar excess of valeric anhydride slightly.- Extend the reaction time.
Product loss during workup or purification.- Optimize crystallization conditions (solvent, temperature, cooling rate).- If using chromatography, ensure proper column packing and elution gradient.
Product is an oil or sticky solid, fails to crystallize High levels of O-valerylated impurities.- Attempt to remove O-valeryl groups by mild basic hydrolysis (e.g., with sodium bicarbonate solution), followed by re-purification.- Purify the crude product by silica gel chromatography before attempting crystallization.
Presence of residual solvent.- Dry the product under high vacuum for an extended period.
Multiple spots on TLC close to the product spot Presence of O-valerylated isomers.- Use a different solvent system for TLC to achieve better separation.- Purify by silica gel chromatography using a shallow elution gradient.
Presence of starting material (D-glucosamine) in the final product Insufficient acylating agent or incomplete reaction.- Ensure the correct stoichiometry of valeric anhydride is used.- Increase the reaction time and/or temperature slightly (while monitoring for O-acylation).
Final product has a bitter taste or unusual odor Residual solvents or tributylamine (B1682462) (if used).[1]- Ensure the product is thoroughly dried under vacuum.[1]- If tributylamine was used, perform an acidic wash during the workup to remove it.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for N-acylation of D-glucosamine.

  • Preparation of free D-glucosamine:

    • Suspend D-glucosamine hydrochloride in methanol (B129727).

    • Add a stoichiometric equivalent of sodium methoxide (B1231860) in methanol to the suspension.

    • Stir the mixture at room temperature. Sodium chloride will precipitate.

    • Filter off the sodium chloride and wash the solid with a small amount of methanol. The filtrate contains the free D-glucosamine.

  • N-acylation:

    • To the methanolic solution of D-glucosamine, add 1.5 to 2.0 equivalents of valeric anhydride dropwise while stirring at room temperature.

    • Continue stirring for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • The this compound may precipitate out of the solution upon formation.

  • Work-up and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Alternatively, the crude product can be purified by silica gel column chromatography using a mobile phase such as dichloromethane/methanol or ethyl acetate/methanol.

Protocol 2: Removal of O-Valeryl Groups by Mild Basic Hydrolysis
  • Dissolve the impure this compound containing O-valerylated byproducts in methanol.

  • Add a dilute aqueous solution of sodium bicarbonate.

  • Stir the mixture at room temperature and monitor the reaction by TLC until the O-valerylated spots disappear.

  • Neutralize the solution with a dilute acid (e.g., HCl).

  • Concentrate the solution under reduced pressure.

  • Purify the resulting this compound by crystallization or column chromatography as described in Protocol 1.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start D-Glucosamine HCl free_base Free D-Glucosamine (in Methanol) start->free_base NaOMe acylation N-acylation with Valeric Anhydride free_base->acylation crude_product Crude N-Valeryl- D-glucosamine acylation->crude_product crystallization Crystallization (Ethanol/Water) crude_product->crystallization chromatography Silica Gel Chromatography crude_product->chromatography pure_product Pure N-Valeryl- D-glucosamine crystallization->pure_product chromatography->pure_product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic start Problem with Final Product low_yield Low Yield? start->low_yield impure_product Impure Product? start->impure_product low_yield->impure_product No incomplete_reaction Incomplete Reaction low_yield->incomplete_reaction Yes loss_on_workup Loss during Workup low_yield->loss_on_workup Yes o_acylation O-acylation impure_product->o_acylation Yes unreacted_sm Unreacted Starting Material impure_product->unreacted_sm Yes

Caption: Troubleshooting logic for identifying issues in this compound synthesis.

References

Technical Support Center: Scaling Up the Synthesis of N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of N-Valeryl-D-glucosamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate successful synthesis and scale-up of this compound.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete liberation of free D-glucosamine: D-glucosamine hydrochloride is the common starting material and the free amine must be generated in situ for the reaction to proceed. 2. Inactive acylating agent: Valeric anhydride (B1165640) may have degraded due to moisture. 3. Insufficient reaction time or temperature: The reaction may be proceeding slowly under the current conditions.1. Ensure stoichiometric equivalent of sodium methoxide (B1231860) is used to neutralize the hydrochloride. Confirm the formation of a supersaturated solution of D-glucosamine before adding the anhydride. 2. Use a fresh bottle of valeric anhydride or purify the existing stock. 3. Monitor the reaction using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or extending the reaction time.
Formation of O-acylated Byproducts 1. Excess acylating agent: Using a large excess of valeric anhydride can lead to acylation of the hydroxyl groups. 2. Presence of a strong base: Strong bases can deprotonate the hydroxyl groups, making them more nucleophilic.1. Use a slight excess (1.1-1.2 equivalents) of valeric anhydride. 2. The use of sodium methoxide to generate the free amine is standard; ensure it is fully consumed in the neutralization of D-glucosamine HCl before adding the anhydride.
Product Fails to Precipitate 1. Insufficient product concentration: The concentration of this compound in the reaction mixture may be below its saturation point. 2. Interference from byproducts: Soluble byproducts may be inhibiting crystallization.1. Concentrate the reaction mixture under reduced pressure. 2. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If precipitation does not occur, proceed to a work-up and purification by column chromatography.
Difficulty in Filtering the Product 1. Fine particle size: The precipitated product may be too fine, clogging the filter paper. 2. Gummy or oily product: The product may have oiled out instead of crystallizing.1. Allow the product to stand in the mother liquor for a longer period to allow for crystal growth. Consider using a different grade of filter paper or a Buchner funnel with a celite bed. 2. Attempt to induce crystallization by dissolving the oil in a minimal amount of hot solvent and cooling slowly.
Low Purity After Initial Precipitation 1. Occlusion of impurities: Byproducts or unreacted starting materials may be trapped within the crystals. 2. Incomplete washing: Residual fatty acids or other soluble impurities may remain.1. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water). 2. Ensure thorough washing of the filtered product with cold methanol (B129727) and then ether to remove unreacted valeric anhydride and valeric acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the synthesis of this compound?

A1: The most common and effective method is the N-acylation of D-glucosamine with valeric anhydride. Typically, D-glucosamine hydrochloride is treated with a base like sodium methoxide in methanol to generate the free D-glucosamine in situ, which is then acylated.

Q2: Why is it necessary to start with D-glucosamine hydrochloride and not the free base?

A2: D-glucosamine free base is commercially less common and can be less stable for long-term storage. The hydrochloride salt is a stable, crystalline solid that is widely available.

Q3: Can I use valeroyl chloride instead of valeric anhydride?

A3: While valeroyl chloride can be used, it is more reactive and can lead to a higher incidence of O-acylation and other side reactions. Valeric anhydride is generally preferred for better selectivity in this synthesis.

Q4: What are the key considerations when scaling up this reaction?

A4: Key scale-up considerations include:

  • Heat Management: The reaction is exothermic. Ensure adequate cooling and temperature control to prevent runaway reactions and side product formation.

  • Mixing: Efficient mixing is crucial to ensure homogeneity, especially during the addition of reagents.

  • Solid Handling: Handling larger quantities of solids (D-glucosamine HCl and the final product) requires appropriate equipment.

  • Purification: Crystallization and filtration processes need to be optimized for larger volumes.

Q5: How can I monitor the progress of the reaction?

A5: Thin Layer Chromatography (TLC) is a convenient method. A suitable solvent system would be a mixture of dichloromethane (B109758) and methanol (e.g., 9:1 v/v). The starting material (D-glucosamine) will have a low Rf, while the product (this compound) will have a higher Rf.

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound (10g scale)

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous methanol

  • Sodium metal

  • Valeric anhydride

  • Diethyl ether

Procedure:

  • Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 80 mL of anhydrous methanol. Carefully add 1.1 g of sodium metal in small portions. Allow the sodium to react completely to form sodium methoxide.

  • Formation of Free D-glucosamine: To the sodium methoxide solution, add 10 g of D-glucosamine hydrochloride. Swirl the mixture gently. Sodium chloride will precipitate.

  • Filtration: Filter the mixture to remove the precipitated sodium chloride. Wash the precipitate with a small amount of anhydrous methanol and combine the filtrates. This filtrate contains a supersaturated solution of D-glucosamine.

  • N-acylation: To the filtrate, add 1.2 to 1.5 equivalents of valeric anhydride dropwise with stirring at room temperature.

  • Crystallization: Stir the reaction mixture for 30-60 minutes. Crystallization of the product should begin during this time. Allow the mixture to stand overnight at 4°C to complete the crystallization.

  • Isolation and Washing: Collect the crystalline product by vacuum filtration. Wash the crystals with cold methanol and then with diethyl ether to remove any remaining fatty acids.

  • Drying: Dry the product under vacuum to obtain this compound.

Data Presentation

Table 1: Typical Reaction Parameters for this compound Synthesis
ParameterLab Scale (10 g)Pilot Scale (1 kg)
D-glucosamine HCl 10 g1 kg
Anhydrous Methanol 80-100 mL8-10 L
Sodium Metal 1.1 g110 g
Valeric Anhydride (1.2 eq) ~10 mL~1 L
Reaction Temperature Room Temperature20-25 °C (with cooling)
Reaction Time 1-2 hours2-4 hours
Typical Crude Yield 85-95%80-90%
Purity after Recrystallization >98%>98%

Note: These are representative values and may vary based on specific experimental conditions.

Visualizations

experimental_workflow cluster_0 Step 1: Preparation of Free D-Glucosamine cluster_1 Step 2: N-Acylation and Isolation cluster_2 Step 3: Purification D-Glucosamine HCl D-Glucosamine HCl Reaction Flask 1 Mix and Stir D-Glucosamine HCl->Reaction Flask 1 Sodium Methoxide in Methanol Sodium Methoxide in Methanol Sodium Methoxide in Methanol->Reaction Flask 1 Filtration Filtration Reaction Flask 1->Filtration NaCl Precipitate NaCl Precipitate Filtration->NaCl Precipitate Solid Supersaturated D-Glucosamine Solution Supersaturated D-Glucosamine Solution Filtration->Supersaturated D-Glucosamine Solution Filtrate Reaction Flask 2 Add Anhydride, Stir, and Cool Supersaturated D-Glucosamine Solution->Reaction Flask 2 Valeric Anhydride Valeric Anhydride Valeric Anhydride->Reaction Flask 2 Crystallization Crystallization Reaction Flask 2->Crystallization Filtration and Washing Filtration and Washing Crystallization->Filtration and Washing Crude this compound Crude this compound Filtration and Washing->Crude this compound Recrystallization Recrystallize from Ethanol/Water Crude this compound->Recrystallization Final Filtration and Drying Final Filtration and Drying Recrystallization->Final Filtration and Drying Pure this compound Pure this compound Final Filtration and Drying->Pure this compound troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions Low_Yield Low Yield or No Reaction Cause1 Incomplete Liberation of Free Amine Low_Yield->Cause1 Cause2 Degraded Acylating Agent Low_Yield->Cause2 Cause3 Side Reactions (O-acylation) Low_Yield->Cause3 Cause4 Suboptimal Reaction Conditions Low_Yield->Cause4 Solution1 Verify Stoichiometry of Base Cause1->Solution1 Solution2 Use Fresh Anhydride Cause2->Solution2 Solution3 Limit Excess Anhydride Cause3->Solution3 Solution4 Optimize Temperature and Time Cause4->Solution4

Validation & Comparative

A Comparative Guide to the Purity Validation of Synthetic N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic compounds is a critical step in preclinical and clinical studies. This guide provides a comparative analysis of the purity validation of N-Valeryl-D-glucosamine, a derivative of D-glucosamine with potential applications in pharmaceuticals and cosmetics, against a closely related alternative, N-Butyryl-D-glucosamine.[1] This document outlines key analytical techniques, presents experimental data, and offers detailed protocols for purity assessment.

Comparative Purity Analysis

The purity of N-acyl-D-glucosamine derivatives is paramount for their use in research and development. Both this compound and its shorter-chain analogue, N-Butyryl-D-glucosamine, are commercially available with high purity, typically exceeding 98%.[2] The validation of this purity relies on a combination of chromatographic and spectroscopic techniques.

ParameterThis compoundN-Butyryl-D-glucosamineReference
Molecular Formula C11H21NO6C10H19NO6[3][4]
Molecular Weight 263.29 g/mol 249.26 g/mol [2][4]
CAS Number 63223-57-45441-12-3[3][5]
Typical Purity >98.0% (by Nitrogen Analysis)>97%[4]
Appearance White to off-white powderWhite, crystalline powder[6][7]
Solubility Enhanced solubility and stability due to the valeryl groupHighly water-soluble[1][8]

Experimental Protocols for Purity Validation

A robust assessment of purity involves multiple analytical methods to identify and quantify the target compound and any potential impurities. The following protocols are representative of the methodologies employed for the purity validation of N-acyl-D-glucosamine derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for purity determination due to its high resolution and sensitivity. A reverse-phase HPLC method with UV detection is commonly used for the analysis of glucosamine (B1671600) and its derivatives.

Objective: To determine the purity of N-Butyryl-D-glucosamine and identify any related impurities. This method can be adapted for this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 25 cm x 4.6 mm, 5 µm particle size)

  • Autosampler

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of phosphate buffer (pH 7) and acetonitrile in an 80:20 (v/v) ratio.[8] Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the N-Butyryl-D-glucosamine reference standard in the mobile phase to prepare a stock solution of known concentration. Prepare a series of working standards by serial dilution.

  • Sample Preparation: Dissolve a precisely weighed amount of the synthetic N-Butyryl-D-glucosamine sample in the mobile phase to achieve a concentration within the calibration range.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: 80:20 (v/v) Phosphate buffer (pH 7) : Acetonitrile[8]

    • Flow Rate: 1.0 mL/min[8]

    • Detection Wavelength: 245 nm (following derivatization if necessary for enhanced detection)[8]

    • Injection Volume: 20 µL

    • Column Temperature: Ambient

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution in triplicate. The two anomers (α and β) of N-Butyryl-D-glucosamine may appear as distinct peaks. For instance, on a C8 column with a 50/50 MeOH/H2O mobile phase, the anomers have been observed at retention times of 3.264 and 3.407 minutes.[7]

  • Purity Calculation: Calculate the purity of the sample by comparing the peak area of the analyte with the calibration curve. The percentage purity is determined by the ratio of the main peak area to the total area of all peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for structural elucidation and can be used to confirm the identity of the synthesized compound and assess its purity by identifying signals from impurities.

Objective: To confirm the chemical structure of N-Butyryl-D-glucosamine and detect any organic impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated solvent (e.g., D₂O)

  • N-Butyryl-D-glucosamine sample

Procedure:

  • Sample Preparation: Dissolve a few milligrams of the sample in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Analysis: The ¹H NMR spectrum of N-Butyryl-D-glucosamine in D₂O is expected to show characteristic signals, including a doublet for the anomeric proton at approximately 5.02 ppm (β-anomer, J = 3.4 Hz).[7] The presence of unexpected signals may indicate impurities.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and can be used to confirm its identity.

Objective: To confirm the molecular weight of N-Butyryl-D-glucosamine.

Instrumentation:

  • Mass Spectrometer (e.g., with electrospray ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water).

  • Analysis: Infuse the sample into the mass spectrometer.

  • Data Analysis: The mass spectrum of N-Butyryl-D-glucosamine is expected to show peaks corresponding to the protonated molecule [M+H]⁺ at m/z 250.2, the sodium adduct [M+Na]⁺ at m/z 272.1, and the potassium adduct [M+K]⁺ at m/z 288.2.[7]

Potential Impurities in Synthesis

The synthesis of N-acyl-D-glucosamines typically involves the acylation of D-glucosamine. Potential impurities may arise from starting materials or side reactions. These can include:

  • Unreacted D-glucosamine: The starting material for the synthesis.

  • Di-acylated or O-acylated products: Resulting from the acylation of hydroxyl groups in addition to the amino group.

  • Residual solvents: Solvents used in the synthesis and purification process.

  • By-products from the acylating agent: For example, the corresponding carboxylic acid.

Visualizing the Purity Validation Workflow

The following diagrams illustrate the experimental workflow and the logical framework for the comparative purity assessment of this compound.

G cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting Synthetic this compound Synthetic this compound Dissolution in appropriate solvent Dissolution in appropriate solvent Synthetic this compound->Dissolution in appropriate solvent HPLC Analysis HPLC Analysis Dissolution in appropriate solvent->HPLC Analysis Purity & Impurity Profile NMR Spectroscopy NMR Spectroscopy Dissolution in appropriate solvent->NMR Spectroscopy Structural Confirmation Mass Spectrometry Mass Spectrometry Dissolution in appropriate solvent->Mass Spectrometry Molecular Weight Verification Quantification of Purity Quantification of Purity HPLC Analysis->Quantification of Purity Identification of Impurities Identification of Impurities NMR Spectroscopy->Identification of Impurities Confirmation of Identity Confirmation of Identity Mass Spectrometry->Confirmation of Identity Purity Report Purity Report Quantification of Purity->Purity Report Identification of Impurities->Purity Report Confirmation of Identity->Purity Report

Caption: Experimental workflow for the purity validation of synthetic this compound.

G Purity_Validation Purity Validation of This compound Analytical_Methods Common Analytical Methods Purity_Validation->Analytical_Methods Alternative_Compound Alternative: N-Butyryl-D-glucosamine Alternative_Compound->Analytical_Methods HPLC HPLC Analytical_Methods->HPLC NMR NMR Analytical_Methods->NMR MS Mass Spectrometry Analytical_Methods->MS Purity_Data Comparative Purity Data HPLC->Purity_Data NMR->Purity_Data MS->Purity_Data Quantitative_Results Quantitative Purity (%) Purity_Data->Quantitative_Results Impurity_Profile Potential Impurity Profile Purity_Data->Impurity_Profile Conclusion Conclusion on Purity Quantitative_Results->Conclusion Impurity_Profile->Conclusion

Caption: Logical relationship for the comparative purity assessment.

References

A Comparative Analysis of the Biological Activities of N-Valeryl-D-glucosamine and N-Acetyl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of N-Valeryl-D-glucosamine and N-Acetyl-D-glucosamine. While N-Acetyl-D-glucosamine is a well-researched compound with a plethora of supporting experimental data, public information on the specific biological activities of this compound is currently limited. This document summarizes the available information on both compounds, highlighting the existing data for N-Acetyl-D-glucosamine and the claimed, yet largely unsubstantiated, properties of this compound.

Introduction to N-Acyl-D-glucosamine Derivatives

N-Acetyl-D-glucosamine (GlcNAc) is a naturally occurring monosaccharide that serves as a fundamental building block for various biopolymers, including chitin (B13524) and glycosaminoglycans.[1] It plays a crucial role in numerous biological processes, from cellular signaling and immune modulation to maintaining the structural integrity of tissues.[1][2] this compound is a synthetic derivative of D-glucosamine, characterized by the presence of a valeryl group instead of an acetyl group.[3] This structural modification may influence its physicochemical properties, such as solubility and stability, potentially altering its biological activity.[3]

Comparative Overview of Biological Activities

While direct comparative studies are lacking, this section contrasts the known biological activities of N-Acetyl-D-glucosamine with the purported activities of this compound.

N-Acetyl-D-glucosamine: A Multifaceted Biomolecule

N-Acetyl-D-glucosamine has demonstrated a range of biological effects in preclinical and clinical studies. Its activities are diverse, impacting cellular processes at multiple levels.

Anti-inflammatory and Immunomodulatory Effects:

N-Acetyl-D-glucosamine has been shown to possess anti-inflammatory properties.[4][5] It can modulate the production of pro-inflammatory cytokines such as IL-6 and TNF-α.[2][6] Recent research has also explored the anti-inflammatory potential of its derivatives, indicating that modifications to the core structure can enhance these effects.[2][6]

Role in Cartilage Health and Osteoarthritis Management:

N-Acetyl-D-glucosamine is a precursor for the synthesis of glycosaminoglycans, essential components of articular cartilage.[1] Studies on bovine chondrocytes have shown that, in the presence of growth factors, N-Acetyl-D-glucosamine can improve cell proliferation and proteoglycan synthesis, key processes in cartilage maintenance and repair.[7][8] However, its effects can be complex and may differ from those of other glucosamine (B1671600) derivatives like glucosamine hydrochloride.[7][8][9]

Antiviral Activity:

Recent in vitro studies have suggested that N-Acetyl-D-glucosamine, particularly in nanoformulation, can inhibit the replication of certain respiratory viruses, such as Influenza A virus and Human adenovirus.[10] This antiviral activity is coupled with a reduction in the secretion of pro-inflammatory cytokines stimulated by the viral infection.[10]

This compound: A Compound with Postulated Potential

Information regarding the biological activity of this compound is primarily derived from descriptions provided by chemical suppliers. These sources suggest potential applications in several areas, though supporting experimental data is not publicly available.

Claimed Activities:

  • Anti-inflammatory and Anti-cancer Therapies: It is proposed as a candidate for modulating biological pathways in these contexts.[3]

  • Cosmetic Applications: The presence of the valeryl group is claimed to enhance its moisturizing properties and ability to promote skin health.[3]

  • Drug Formulation: Its unique structure is suggested to improve solubility and stability, making it a potential component in drug delivery systems.[3]

It is crucial to emphasize that these are claims and require rigorous scientific investigation to be substantiated.

Quantitative Data Summary

The following table summarizes quantitative data from studies on N-Acetyl-D-glucosamine. No equivalent data was found for this compound in the public domain.

Biological ActivityTest SystemCompoundConcentrationObserved EffectReference
Anti-inflammatory LPS-stimulated mouse peritoneal macrophagesN-Acetyl-D-glucosamineNot specifiedInhibition of IL-6 and TNF-α production[6]
Chondrocyte Metabolism Bovine chondrocytes in monolayer culture (with growth factors)N-Acetyl-D-glucosamine1mMSignificantly augmented cellular metabolism[7][8]
Chondrocyte Proliferation Bovine chondrocytes in monolayer culture (with growth factors)N-Acetyl-D-glucosamine1mMSlightly increased DNA concentration[7]
Proteoglycan Synthesis Bovine chondrocytes in 3D culture (with growth factors)N-Acetyl-D-glucosamine1mMImproved proteoglycan synthesis compared to growth factors alone[7][8]
Antiviral Activity (Selectivity Index) Influenza A Virus (IAV) infected A549 cellsN-Acetyl-D-glucosamine (nano form)Not specified>128[10]
Antiviral Activity (Selectivity Index) Human Adenovirus (Adv) infected HEp-2 cellsN-Acetyl-D-glucosamine (nano form)Not specified>128[10]

Experimental Protocols

In Vitro Anti-inflammatory Assay for N-Acetyl-glucosamine Derivatives

This protocol is based on a study investigating deoxygenated N-Acetyl-glucosamine derivatives.[6]

  • Cell Culture: Mouse macrophage RAW 264.7 cells are cultured in appropriate media.

  • Induction of Inflammation: Inflammation is induced by treating the cells with lipopolysaccharide (LPS).

  • Treatment: Cells are treated with N-Acetyl-D-glucosamine or its derivatives at various concentrations.

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant are measured using ELISA.

  • Gene Expression Analysis: The expression of inflammatory markers (e.g., iNOS, COX-2, IL-1β) is analyzed by quantitative RT-PCR and Western blot.

  • Nitric Oxide Production: Nitric oxide (NO) production is quantified using the Griess reagent.

  • Cell Viability: The effect of the compounds on cell proliferation and viability is assessed using a WST-1 assay.

Bovine Chondrocyte Culture and Analysis

This protocol is adapted from a study comparing glucosamine hydrochloride and N-Acetyl-D-glucosamine.[7][8]

  • Cell Isolation and Culture: Bovine articular chondrocytes are isolated and cultured in either monolayer or three-dimensional (3D) chitosan (B1678972) scaffolds.

  • Media Supplementation: Serum-free medium is supplemented with growth factors (TGF-β3 and IGF-I) and either N-Acetyl-D-glucosamine or other glucosamine derivatives at a specified concentration (e.g., 1mM).

  • Proliferation and Metabolism Assays: Cell proliferation is assessed by measuring DNA content, and cellular metabolism is evaluated by quantifying lactate (B86563) production and using a resazurin (B115843) reduction assay.

  • Matrix Synthesis Analysis: The synthesis of proteoglycans and different types of collagen (Collagen I and II) is quantified.

Signaling Pathways and Experimental Workflows

Hexosamine Biosynthesis Pathway

Hexosamine_Biosynthesis_Pathway F6P Fructose-6-P GlcN6P Glucosamine-6-P F6P->GlcN6P GFAT GlcNAc6P N-Acetyl-Glucosamine-6-P GlcN6P->GlcNAc6P GNA1 GlcNAc1P N-Acetyl-Glucosamine-1-P GlcNAc6P->GlcNAc1P AGM1 UDPGlcNAc UDP-N-Acetyl-Glucosamine GlcNAc1P->UDPGlcNAc UAP1 Glycoproteins Glycoproteins & Glycolipids UDPGlcNAc->Glycoproteins Proteoglycans Proteoglycans UDPGlcNAc->Proteoglycans GlcNAc_ex Exogenous N-Acetyl-D-glucosamine GlcNAc_ex->GlcNAc6P NAGK NAGK NAGK

Caption: The Hexosamine Biosynthesis Pathway and the entry of exogenous N-Acetyl-D-glucosamine.

Proposed Experimental Workflow for Comparative Analysis

Comparative_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Cell_Lines Select Cell Lines (e.g., Macrophages, Chondrocytes) Treatment Treat with This compound vs. N-Acetyl-D-glucosamine Cell_Lines->Treatment Anti_Inflammatory Anti-inflammatory Assays (Cytokine Profiling, Gene Expression) Treatment->Anti_Inflammatory Cell_Proliferation Cell Proliferation & Viability Assays Treatment->Cell_Proliferation Matrix_Synthesis Extracellular Matrix Synthesis (for Chondrocytes) Treatment->Matrix_Synthesis Data_Analysis Comparative Data Analysis Anti_Inflammatory->Data_Analysis Cell_Proliferation->Data_Analysis Matrix_Synthesis->Data_Analysis Animal_Model Select Animal Model (e.g., Arthritis, Inflammation) Administration Administer Compounds Animal_Model->Administration Efficacy Evaluate Therapeutic Efficacy (e.g., Joint Swelling, Histology) Administration->Efficacy Pharmacokinetics Pharmacokinetic Analysis Administration->Pharmacokinetics Efficacy->Data_Analysis Pharmacokinetics->Data_Analysis

Caption: A proposed workflow for a comprehensive comparative study of the two compounds.

Conclusion and Future Directions

N-Acetyl-D-glucosamine is a well-characterized molecule with demonstrated biological activities, particularly in the realms of anti-inflammation and cartilage health. In stark contrast, this compound remains a compound of putative potential, with its biological effects largely uninvestigated in publicly accessible scientific literature. The structural difference—a valeryl group in place of an acetyl group—may lead to altered lipophilicity and steric hindrance, which could in turn affect cell membrane permeability, interaction with enzymes, and overall biological activity.

To bridge the knowledge gap, rigorous scientific investigation into the biological effects of this compound is warranted. Direct, head-to-head comparative studies employing standardized in vitro and in vivo models are essential to validate the claims made by suppliers and to elucidate the potential therapeutic advantages, if any, of this compound over N-Acetyl-D-glucosamine. Such studies would provide the necessary data for an evidence-based evaluation of its potential in pharmaceutical and cosmetic applications.

References

A Comparative Analysis of N-Valeryl-D-glucosamine and D-glucosamine in Chondrocyte Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Glucosamine (B1671600) (GlcN) and its derivatives are widely investigated for their potential in managing osteoarthritis and supporting cartilage health. As a fundamental building block for glycosaminoglycans (GAGs), D-glucosamine is thought to play a role in the synthesis of extracellular matrix (ECM) components by chondrocytes. However, its efficacy and mechanism of action remain subjects of ongoing research. N-acylated derivatives of glucosamine, such as the well-studied N-acetyl-D-glucosamine (GlcNAc) and the less-explored N-Valeryl-D-glucosamine, present alternative chemical profiles that may influence their biological activity in chondrocytes. This guide provides a comparative overview of D-glucosamine and N-acyl-D-glucosamine derivatives, with a focus on available experimental data in chondrocyte culture. Due to a lack of direct studies on this compound, this guide will utilize data on N-butyryl-D-glucosamine (GlcNBu), a structurally similar N-acyl derivative, as a proxy to infer potential effects.

Comparative Effects on Chondrocyte Physiology

The biological effects of D-glucosamine and its N-acylated counterparts on chondrocytes are multifaceted, influencing cell proliferation, extracellular matrix synthesis, and gene expression. Notably, the presence and nature of the N-acyl group appear to significantly modulate these effects.

Chondrocyte Proliferation and Viability

In vitro studies have demonstrated contrasting effects of D-glucosamine and its N-acylated derivatives on chondrocyte proliferation. D-glucosamine hydrochloride (GlcN.HCl) has been shown to inhibit cell proliferation in a dose-dependent manner in anchorage-dependent cultures of both bovine and human articular chondrocytes. Conversely, N-acylation of glucosamine appears to mitigate or even reverse this inhibitory effect. N-acetyl-D-glucosamine (GlcNAc) does not exhibit the same inhibitory properties, and N-butyryl-D-glucosamine (GlcNBu) has been observed to stimulate chondrocyte proliferation.[1]

CompoundCell TypeCulture ConditionConcentrationEffect on Proliferation
D-Glucosamine.HCl Bovine Articular ChondrocytesAnchorage-Dependent0.1 - 5.0 mMInhibitory, dose-dependent
Human Articular ChondrocytesAnchorage-Dependent0.1 - 5.0 mMInhibitory, dose-dependent
Bovine ChondrocytesMonolayer10 mMReduced proliferation[1]
N-Acetyl-D-glucosamine Bovine Articular ChondrocytesAnchorage-DependentNot specifiedNot inhibitory[2]
Bovine ChondrocytesMonolayerNot specifiedAugmented cellular metabolism[1]
N-Butyryl-D-glucosamine Bovine Articular ChondrocytesAnchorage-DependentNot specifiedIncreased proliferation
Extracellular Matrix Synthesis

The synthesis of key extracellular matrix components, such as proteoglycans (PG) and hyaluronic acid (HA), is a critical function of chondrocytes for maintaining cartilage integrity. D-glucosamine and its N-acylated derivatives exhibit differential effects on the production of these molecules.

At higher concentrations (5 and 10 mM), D-glucosamine has been found to inhibit the synthesis of sulfated glycosaminoglycans (sGAG) and hyaluronic acid.[3] In contrast, N-acetyl-D-glucosamine has been shown to stimulate the production of hyaluronic acid, an effect associated with the upregulation of hyaluronan synthase-2 (HAS-2).[3][4] Similarly, N-butyryl-D-glucosamine has been reported to increase proteoglycan synthesis in bovine articular chondrocytes.

CompoundCell TypeParameterConcentrationEffect
D-Glucosamine Human Articular ChondrocytessGAG Synthesis5 and 10 mMInhibitory[3]
Human Articular ChondrocytesHyaluronic Acid Synthesis5 and 10 mMInhibitory[3]
Bovine Articular ChondrocytesProteoglycan Synthesis0.1 - 5.0 mMInhibitory, dose-dependent
N-Acetyl-D-glucosamine Human Articular ChondrocytesHyaluronic Acid Synthesis10 mMStimulatory[3]
Human Articular ChondrocytessGAG SynthesisNot specifiedNo inhibition[3]
N-Butyryl-D-glucosamine Bovine Articular ChondrocytesProteoglycan SynthesisNot specifiedIncreased synthesis

Modulation of Gene Expression

The effects of D-glucosamine and its derivatives on chondrocyte function are also reflected at the level of gene expression. D-glucosamine has been shown to up-regulate the expression of transforming growth factor-β1 (TGF-β1) mRNA levels.[5] In contrast, N-butyryl-D-glucosamine at a concentration of 0.1 mM led to the upregulation of a large number of genes in human articular chondrocytes, whereas D-glucosamine at the same concentration resulted in no upregulation and one downregulated gene.

Signaling Pathways

The Wnt/β-catenin signaling pathway is a key regulator of chondrocyte proliferation and maturation.[6][7] D-glucosamine has been shown to promote chondrocyte proliferation via the activation of this pathway, leading to the upregulation of downstream targets such as cyclin D1.[3]

Wnt_Beta_Catenin_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP56 LRP5/6 Co-receptor Wnt->LRP56 Dsh Dishevelled (Dsh) Frizzled->Dsh Activation Destruction_Complex Destruction Complex (APC, Axin, GSK-3β) Dsh->Destruction_Complex Inhibition Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin Phosphorylation Beta_Catenin_p β-catenin (phosphorylated) Proteasome Proteasome Beta_Catenin_p->Proteasome Degradation Beta_Catenin_n β-catenin Beta_Catenin->Beta_Catenin_n Translocation TCF_LEF TCF/LEF Beta_Catenin_n->TCF_LEF Target_Genes Target Gene Expression (e.g., Cyclin D1) TCF_LEF->Target_Genes Activation

Wnt/β-catenin signaling pathway in chondrocytes.

Experimental Protocols

The following are generalized protocols for key experiments cited in the comparison of D-glucosamine and its derivatives.

Chondrocyte Isolation and Culture
  • Cartilage Harvest: Articular cartilage is aseptically harvested from a suitable source (e.g., bovine knee joints, human tissue).

  • Enzymatic Digestion: The cartilage is minced and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase, to isolate chondrocytes.

  • Cell Culture:

    • Anchorage-Dependent (Monolayer): Isolated chondrocytes are plated on tissue culture-treated plastic surfaces and cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum (FBS) and antibiotics.

    • Anchorage-Independent (3D Culture): For maintaining a more differentiated phenotype, chondrocytes can be encapsulated in alginate beads or cultured as micromass pellets.

Proliferation Assay
  • Chondrocytes are seeded in multi-well plates and allowed to adhere.

  • The culture medium is replaced with medium containing various concentrations of the test compounds (D-glucosamine, N-acyl-D-glucosamine derivatives).

  • After a defined incubation period (e.g., 48-72 hours), cell proliferation is assessed using methods such as:

    • DNA Quantification: Cell lysates are assayed for DNA content using a fluorescent dye (e.g., PicoGreen).

    • Metabolic Assays: Assays like MTT or WST-1 are used to measure metabolic activity as an indicator of cell viability and proliferation.

Proteoglycan Synthesis Assay
  • Chondrocytes are cultured in monolayer or 3D systems.

  • The cells are treated with the test compounds in a medium containing a radiolabeled precursor for sulfated GAGs, typically 35S-sulfate.

  • After incubation, the cell layer and medium are collected separately.

  • Radiolabeled proteoglycans are precipitated and the amount of incorporated 35S-sulfate is quantified using liquid scintillation counting.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Analysis Cartilage_Harvest Cartilage Harvest Chondrocyte_Isolation Chondrocyte Isolation (Enzymatic Digestion) Cartilage_Harvest->Chondrocyte_Isolation Cell_Culture Chondrocyte Culture (Monolayer or 3D) Chondrocyte_Isolation->Cell_Culture Compound_Addition Addition of Test Compounds (D-Glucosamine, this compound, etc.) Cell_Culture->Compound_Addition Proliferation_Assay Proliferation Assay (e.g., DNA Quantification) Compound_Addition->Proliferation_Assay ECM_Synthesis_Assay ECM Synthesis Assay (e.g., 35S-Sulfate Incorporation) Compound_Addition->ECM_Synthesis_Assay Gene_Expression_Analysis Gene Expression Analysis (e.g., RT-PCR, Microarray) Compound_Addition->Gene_Expression_Analysis Data_Interpretation Data Interpretation and Comparison Proliferation_Assay->Data_Interpretation ECM_Synthesis_Assay->Data_Interpretation Gene_Expression_Analysis->Data_Interpretation

General experimental workflow.

Conclusion and Future Directions

The available evidence from in vitro studies in chondrocyte cultures suggests that D-glucosamine and its N-acylated derivatives have distinct and, in some cases, opposing effects on chondrocyte physiology. While D-glucosamine can be inhibitory to proliferation and extracellular matrix synthesis at certain concentrations, N-acylation, as exemplified by N-acetyl-D-glucosamine and N-butyryl-D-glucosamine, appears to abolish these inhibitory effects and may even promote anabolic processes.

The stimulatory effects of N-butyryl-D-glucosamine on chondrocyte proliferation and proteoglycan synthesis suggest that other N-acyl derivatives with similar short-chain fatty acyl groups, such as this compound, may also exhibit beneficial properties in chondrocyte culture. The increased lipophilicity conferred by the valeryl group compared to the acetyl group could potentially influence cell membrane interactions and uptake, warranting further investigation.

It is crucial to emphasize that there is a significant gap in the literature regarding the direct effects of this compound on chondrocytes. Future research should focus on a systematic evaluation of a series of N-acyl-D-glucosamine derivatives with varying acyl chain lengths to elucidate structure-activity relationships. Such studies will be invaluable for the rational design of novel glucosamine-based compounds for cartilage repair and osteoarthritis management. Direct comparative studies of this compound against D-glucosamine and N-acetyl-D-glucosamine are essential to validate the hypotheses presented in this guide and to fully understand its potential as a therapeutic agent.

References

A Comparative Analysis of N-Valeryl-D-glucosamine and N-Butyryl-D-glucosamine: Biological Effects and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological effects of two N-acyl-D-glucosamine derivatives: N-Valeryl-D-glucosamine and N-Butyryl-D-glucosamine. While research into N-Butyryl-D-glucosamine has yielded specific insights into its chondroprotective and bone-preserving properties, data on the biological activities of this compound remains limited in publicly available scientific literature. This document summarizes the existing experimental data for N-Butyryl-D-glucosamine and outlines the current knowledge landscape for this compound, highlighting areas for future research.

Overview of N-Acyl-D-Glucosamine Derivatives

Glucosamine (B1671600) and its derivatives are of significant interest in the biomedical field, particularly for their potential therapeutic applications in joint and bone disorders. The N-acylation of D-glucosamine, the attachment of an acyl group to the amino group of the glucosamine molecule, can modify its biological properties. The length of the acyl chain is a key determinant of the compound's physicochemical and biological characteristics, including its hydrophobicity, cell permeability, and interaction with biological targets. This guide focuses on two such derivatives: N-Butyryl-D-glucosamine (GlcNBu), which has a four-carbon acyl chain, and this compound (GlcNVa), which has a five-carbon acyl chain.

N-Butyryl-D-glucosamine: A Profile of Chondroprotective and Bone-Preserving Effects

N-Butyryl-D-glucosamine (GlcNBu) has been the subject of several studies investigating its effects on cartilage and bone, demonstrating promising therapeutic potential for conditions like osteoarthritis and osteoporosis.

Effects on Chondrocyte Function and Gene Expression
  • Stimulation of Cartilage Matrix Synthesis: In vitro studies on neonatal rat femoral condyle chondrocytes have shown that GlcNBu significantly increases the steady-state mRNA levels of key cartilage matrix components, namely type II collagen and aggrecan.[1][2] This effect was observed after six days of treatment with 10 mM GlcNBu and was not seen with N-acetyl-D-glucosamine (GlcNAc) or N-propionyl-D-glucosamine (GlcNPr).[1][2] This suggests that the butyryl group is crucial for this stimulatory activity.

  • Anti-inflammatory Effects: GlcNBu has been shown to counteract the negative effects of the pro-inflammatory cytokine tumor necrosis factor-alpha (TNF-α) on chondrocytes. Pretreatment of chondrocytes with 10 mM GlcNBu maintained type II collagen mRNA at control levels even in the presence of TNF-α, which normally suppresses its expression.[1][2]

  • No Evidence of Cytotoxicity: Studies have indicated that GlcNBu, at concentrations effective for stimulating matrix gene expression, does not negatively impact chondrocyte viability, as measured by cell number, lactate (B86563) dehydrogenase release, and metabolic acid production.[1][2]

Effects on Bone Metabolism
  • Preservation of Bone Mineral Density: In vivo studies using an ovariectomized (OVX) rat model of postmenopausal osteoporosis have demonstrated that oral administration of GlcNBu preserves bone mineral content (BMC) and bone mineral density (BMD).[3][4] A daily oral dose of 200 mg/kg for six months was shown to have significant protective effects on the bone.[3]

  • Anti-inflammatory and Anti-erosive Effects in Arthritis: In a streptococcal cell wall-induced arthritis model in rats, oral administration of GlcNBu (at doses of 20 and 200 mg/kg/day) inhibited inflammatory ankle swelling and protected joint surfaces from erosion.[5][6] The higher dose resulted in a statistically significant average reduction in ankle swelling of 33%.[5][6]

Quantitative Data Summary for N-Butyryl-D-glucosamine
Biological EffectModel SystemTreatmentKey FindingsReference
Gene Expression Neonatal Rat Chondrocytes10 mM GlcNBu for 6 daysSignificant increase in type II collagen and aggrecan mRNA levels.[1][2]
Anti-inflammatory Neonatal Rat Chondrocytes10 mM GlcNBu pretreatmentMaintained type II collagen mRNA at control levels in the presence of TNF-α.[1][2]
Bone Preservation Ovariectomized Rat Model200 mg/kg/day oral GlcNBu for 6 monthsPreserved bone mineral content and density.[3]
Anti-arthritic Rat Arthritis Model200 mg/kg/day oral GlcNBu33% average reduction in inflammatory ankle swelling.[5][6]

This compound: An Unexplored Frontier

The lack of data prevents a direct, evidence-based comparison with N-Butyryl-D-glucosamine.

Structure-Activity Relationship of N-Acyl-D-Glucosamine Derivatives

The differing effects of N-acetyl, N-propionyl, and N-butyryl derivatives of glucosamine on chondrocyte gene expression suggest a structure-activity relationship where the length of the N-acyl chain plays a critical role. The stimulatory effect on cartilage matrix gene expression appears to increase with chain length up to the butyryl group.[1][2] It is plausible that the increased lipophilicity of the longer acyl chains enhances cell membrane permeability or influences interactions with intracellular targets.

Based on this trend, it could be hypothesized that this compound, with its five-carbon chain, might exhibit similar or potentially enhanced biological activities compared to N-Butyryl-D-glucosamine. However, without experimental validation, this remains speculative. It is also possible that further increases in chain length could lead to a decrease in activity or introduce cytotoxic effects.

Experimental Protocols

Synthesis of N-Acyl-D-Glucosamine Derivatives

A general method for the synthesis of N-acyl-D-glucosamine derivatives, including N-Butyryl-D-glucosamine, involves the reaction of D-glucosamine with the corresponding acid anhydride (B1165640).[2][8]

Materials:

  • D-glucosamine hydrochloride

  • Anhydrous methanol

  • Sodium methoxide (B1231860)

  • Butyric anhydride (for GlcNBu) or Valeric anhydride (for GlcNVa)

  • Diethyl ether

  • Ethanol

Procedure:

  • Preparation of D-glucosamine free base: D-glucosamine hydrochloride is dissolved in anhydrous methanol, and an equimolar amount of sodium methoxide is added to liberate the free D-glucosamine. The precipitated sodium chloride is removed by filtration.

  • N-acylation: The appropriate acid anhydride (e.g., butyric anhydride for GlcNBu) is added to the methanolic solution of D-glucosamine. The reaction mixture is stirred at room temperature, leading to the precipitation of the N-acyl-D-glucosamine product.

  • Purification: The crude product is collected by filtration, washed with cold methanol, ethanol, and diethyl ether, and then further purified by recrystallization or soxhlet extraction with ethanol.[2]

Synthesis_of_N_Acyl_D_Glucosamine cluster_reaction1 Step 1: Free Base Preparation cluster_reaction2 Step 2: N-acylation GlcN_HCl D-Glucosamine Hydrochloride GlcN_free D-Glucosamine (free base) GlcN_HCl->GlcN_free + NaOMe Sodium Methoxide in Methanol NaCl NaCl (precipitate) GlcN_free->NaCl forms NAcyl_GlcN N-Acyl-D-Glucosamine (precipitate) GlcN_free->NAcyl_GlcN + Acid_Anhydride Acid Anhydride (e.g., Butyric Anhydride) Purification Purification (Filtration, Washing, Recrystallization) NAcyl_GlcN->Purification Pure_Product Pure N-Acyl-D-Glucosamine Purification->Pure_Product

General synthesis workflow for N-Acyl-D-Glucosamine.
Chondrocyte Culture and Gene Expression Analysis

Cell Culture:

  • Primary chondrocytes are isolated from the femoral condyles of neonatal rats.

  • Cells are cultured in a suitable medium, such as RPMI 1640 supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).

Treatment and Gene Expression Analysis:

  • Chondrocytes are treated with various concentrations of the N-acyl-D-glucosamine derivatives (e.g., 1 mM and 10 mM) for a specified period (e.g., 6 days).

  • For anti-inflammatory studies, cells can be pre-treated with the compounds before being challenged with a pro-inflammatory stimulus like TNF-α.

  • Total RNA is extracted from the chondrocytes.

  • The expression levels of target genes (e.g., type II collagen, aggrecan) are quantified using methods such as Northern blot analysis or quantitative real-time PCR (qRT-PCR).

Chondrocyte_Gene_Expression_Workflow start Isolate Neonatal Rat Femoral Condyle Chondrocytes culture Culture Chondrocytes in Appropriate Medium start->culture treatment Treat with N-Acyl-D-Glucosamine Derivatives (e.g., GlcNBu) culture->treatment incubation Incubate for a Defined Period (e.g., 6 days) treatment->incubation rna_extraction Extract Total RNA incubation->rna_extraction analysis Analyze Gene Expression (Northern Blot / qRT-PCR) rna_extraction->analysis results Quantify mRNA Levels of Type II Collagen, Aggrecan, etc. analysis->results

Workflow for chondrocyte gene expression analysis.

Signaling Pathways

The precise signaling pathways through which N-Butyryl-D-glucosamine exerts its effects on chondrocytes are not yet fully elucidated. However, the upregulation of anabolic genes like type II collagen and aggrecan, and the counteraction of TNF-α effects, suggest potential interactions with key signaling pathways in chondrocyte homeostasis and inflammation.

Possible pathways that may be modulated by GlcNBu include:

  • TGF-β/BMP Signaling: These pathways are crucial for chondrogenesis and the synthesis of cartilage matrix proteins. GlcNBu's anabolic effects may be mediated through the activation of these pathways.

  • NF-κB Signaling: This is a key pathway in inflammatory responses. TNF-α is a potent activator of NF-κB, which in turn can suppress the expression of cartilage matrix genes. GlcNBu's ability to counteract TNF-α suggests a potential inhibitory effect on the NF-κB pathway.

Putative_Signaling_Pathways cluster_anabolic Anabolic Pathways cluster_catabolic Catabolic/Inflammatory Pathways TGF_beta TGF-β/BMP Signaling Matrix_Synthesis Increased Type II Collagen and Aggrecan Synthesis TGF_beta->Matrix_Synthesis TNF_alpha TNF-α NF_kB NF-κB Signaling TNF_alpha->NF_kB Matrix_Degradation Decreased Type II Collagen Synthesis & Inflammation NF_kB->Matrix_Degradation GlcNBu N-Butyryl-D-glucosamine GlcNBu->TGF_beta Potential Activation GlcNBu->NF_kB Potential Inhibition

Putative signaling pathways modulated by GlcNBu.

Conclusion and Future Directions

The available evidence strongly supports the chondroprotective and bone-preserving effects of N-Butyryl-D-glucosamine, making it a promising candidate for further investigation as a therapeutic agent for osteoarthritis and osteoporosis. Its ability to stimulate cartilage matrix synthesis and counteract inflammatory stimuli at the gene expression level provides a solid rationale for its potential clinical utility.

The significant gap in knowledge regarding the biological effects of this compound presents a clear opportunity for future research. A direct comparative study of N-Butyryl-D-glucosamine and this compound is warranted to determine the influence of an additional carbon in the acyl chain on biological activity. Such a study should investigate their effects on chondrocyte gene expression, anti-inflammatory potential, and in vivo efficacy in models of joint and bone disease. This research would not only provide valuable data for drug development but also contribute to a deeper understanding of the structure-activity relationships of N-acyl-D-glucosamine derivatives.

References

N-Valeryl-D-glucosamine and its Analogs: A Comparative Guide to Anti-Inflammatory Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of glucosamine (B1671600) and its derivatives in managing inflammation has been a subject of extensive research. While direct comparative efficacy studies on N-Valeryl-D-glucosamine against other anti-inflammatory agents are limited in publicly available literature, this guide provides a comprehensive comparison based on data from closely related N-acyl-D-glucosamine derivatives and glucosamine itself. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer an objective overview for research and development professionals.

Comparative Efficacy of N-Acyl-D-Glucosamine Derivatives

Recent studies have explored the anti-inflammatory properties of various N-acyl-D-glucosamine derivatives, demonstrating that modifications to the acyl group can significantly influence efficacy.

In Vitro Anti-Inflammatory Activity

The anti-inflammatory effects of two deoxygenated N-acetyl-glucosamine (NAG) derivatives, BNAG1 and BNAG2, were investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The study measured the inhibition of key inflammatory mediators.[1][2]

Table 1: In Vitro Anti-Inflammatory Effects of N-Acetyl-Glucosamine Derivatives in LPS-Stimulated RAW 264.7 Cells

CompoundConcentration% Inhibition of iNOS Expression% Inhibition of IL-6 Production% Inhibition of TNF-α Production% Inhibition of IL-1β Expression
BNAG1 0.01 mMNotableNotableNotable-
0.5 mM---Inhibition Observed
BNAG2 0.5 mM---No Suppression
NAG 0.5 mM---Inhibition Observed

Data synthesized from studies by Le et al. (2023).[1][2]

In Vivo Anti-Inflammatory Activity

The same study also evaluated the efficacy of these compounds in an in vivo mouse model of LPS-induced systemic inflammation, measuring the reduction in serum levels of pro-inflammatory cytokines.[3]

Table 2: In Vivo Anti-Inflammatory Effects of N-Acetyl-Glucosamine Derivatives in LPS-Challenged Mice

Treatment GroupDosageSerum IL-6 ReductionSerum TNF-α Reduction
LPS + BNAG1 200 mg/kgSignificantly higher than NAG or BNAG2Significantly higher than NAG or BNAG2
LPS + BNAG2 200 mg/kg--
LPS + NAG 200 mg/kg--
LPS + BNAG1 300 mg/kgSignificantSignificant
LPS + BNAG2 300 mg/kgSignificantSignificant
LPS + NAG 300 mg/kgSignificantSignificant

Data synthesized from a 2024 study on novel NAG derivatives.[3]

Another relevant derivative, N-palmitoyl-D-glucosamine (PGA), has been shown to exert its anti-inflammatory effects by downregulating the TLR-4/NLRP3/iNOS pathway.[4][5] In a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice, micronized PGA significantly reduced the disease activity index and markers of inflammation.[3][5]

Comparison with Traditional Anti-Inflammatory Agents

While direct comparisons of this compound with non-steroidal anti-inflammatory drugs (NSAIDs) are unavailable, studies on glucosamine provide valuable insights into its relative efficacy.

Glucosamine vs. Ibuprofen (B1674241)

Multiple clinical trials have compared the efficacy of glucosamine sulfate (B86663) with ibuprofen for the treatment of osteoarthritis pain. The results suggest that glucosamine is at least as effective as ibuprofen in reducing pain, with a potentially better safety profile, particularly concerning gastrointestinal side effects.[2][6]

Table 3: Comparative Efficacy of Glucosamine Sulfate and Ibuprofen for Knee Osteoarthritis Pain

Study OutcomeGlucosamine Sulfate (1500 mg/day)Ibuprofen (1200 mg/day)
Pain Reduction (4 weeks) Similar to IbuprofenSimilar to Glucosamine
Adverse Events Significantly fewer than IbuprofenMore frequent, mainly gastrointestinal

Based on a review of double-blind randomized controlled trials.[2][6]

Glucosamine vs. Celecoxib (B62257)

A network meta-analysis comparing multiple treatments for knee and/or hip osteoarthritis found that the selective COX-2 inhibitor, celecoxib, was likely the most effective option for pain relief, followed by the combination of glucosamine and chondroitin (B13769445).[7] Another study directly comparing a combination of glucosamine hydrochloride and chondroitin sulfate to celecoxib found similar improvements in pain, stiffness, and function at 6 months.[8]

Experimental Protocols

In Vitro Anti-Inflammatory Assay in RAW 264.7 Macrophages

This protocol is fundamental for screening the anti-inflammatory potential of novel compounds.

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.[9][10]

  • Cell Viability Assay: To determine non-toxic concentrations of the test compounds, a cell viability assay such as the MTT assay is performed.[9]

  • LPS Stimulation: Cells are pre-treated with various concentrations of the test compounds for a specified period (e.g., 1 hour) before being stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce an inflammatory response.[10]

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent.[9]

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): The levels of these cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[9]

    • Gene and Protein Expression (iNOS, COX-2): The expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are determined by quantitative real-time PCR (qRT-PCR) for mRNA levels and Western blotting for protein levels.[2][10]

In Vivo LPS-Induced Systemic Inflammation Mouse Model

This in vivo model is crucial for validating the systemic anti-inflammatory effects of drug candidates.

  • Animal Model: Typically, male C57BL/6 or ICR mice are used.[11][12]

  • Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

  • Drug Administration: Test compounds (e.g., BNAG1, BNAG2, NAG) are administered to the mice, often via intravenous or intraperitoneal injection, at specified doses.[3][12]

  • Induction of Inflammation: A systemic inflammatory response is induced by an intraperitoneal injection of LPS (e.g., 10 mg/kg).[11][12]

  • Sample Collection: After a specific time following LPS injection (e.g., 2-6 hours), blood samples are collected for serum separation.

  • Cytokine Analysis: Serum levels of pro-inflammatory cytokines such as TNF-α and IL-6 are measured using ELISA kits to quantify the extent of the inflammatory response and the efficacy of the test compound in suppressing it.[12]

Signaling Pathways and Mechanisms of Action

Understanding the underlying molecular mechanisms is critical for drug development.

LPS-Induced Inflammatory Signaling Pathway

Lipopolysaccharide (LPS) from Gram-negative bacteria is a potent inducer of inflammation. It primarily signals through Toll-like receptor 4 (TLR4).

LPS_Signaling cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4/MD2 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Nucleus->Genes

Caption: LPS signaling cascade via TLR4 leading to pro-inflammatory gene expression.

Mechanism of N-Palmitoyl-D-Glucosamine (PGA)

N-palmitoyl-D-glucosamine (PGA) has been identified as a TLR4 antagonist. By binding to the MD-2 co-receptor, it prevents LPS from activating the TLR4 signaling cascade, thereby inhibiting downstream inflammatory responses.[13][14]

PGA_Mechanism PGA N-Palmitoyl-D-glucosamine (PGA) TLR4 TLR4/MD2 PGA->TLR4 binds & inhibits LPS LPS LPS->TLR4 binding blocked Inflammation Inflammatory Response TLR4->Inflammation activation prevented

Caption: PGA inhibits the inflammatory response by blocking LPS binding to TLR4/MD2.

Mechanism of NSAIDs (Ibuprofen and Celecoxib)

Non-steroidal anti-inflammatory drugs (NSAIDs) primarily exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.

NSAID_Mechanism Arachidonic_Acid Arachidonic Acid COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes (Physiological) COX1->Prostaglandins_Thromboxanes Prostaglandins_Inflammation Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammation Ibuprofen Ibuprofen (Non-selective) Ibuprofen->COX1 Ibuprofen->COX2 Celecoxib Celecoxib (COX-2 selective) Celecoxib->COX2

Caption: Mechanism of action of non-selective (Ibuprofen) and COX-2 selective (Celecoxib) NSAIDs.

References

Validating the Mechanism of Action of N-Valeryl-D-glucosamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the proposed mechanism of action for N-Valeryl-D-glucosamine against established alternatives like Glucosamine (B1671600) Sulfate and N-Acetyl-D-glucosamine. Due to the limited direct experimental data on this compound, its mechanism is inferred from structurally related acyl-glucosamine compounds. This document outlines detailed experimental protocols to validate these proposed mechanisms and presents quantitative data in a comparative format.

Postulated Mechanism of Action: An Overview

This compound is hypothesized to exert its primary effects through the modulation of inflammatory pathways, a mechanism shared with other glucosamine derivatives. The addition of the valeryl group may enhance its lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets compared to less hydrophobic glucosamine salts. The central hypothesis is that this compound inhibits the activation of the transcription factor NF-κB, a key regulator of the inflammatory response.

Comparative Analysis of Glucosamine Derivatives

The following table summarizes the known and proposed mechanisms of action for this compound and its common alternatives.

FeatureThis compound (Proposed)Glucosamine SulfateN-Acetyl-D-glucosamine (NAG)
Primary Target Inhibition of NF-κB pathway activationInhibition of NF-κB pathway activationInhibition of pro-inflammatory cytokine signaling
Effect on COX-2 Putative reduction in expressionMay decrease COX-2 expressionShown to suppress IL-1β-induced COX-2 production[1]
Cytokine Modulation Expected to decrease pro-inflammatory cytokines (e.g., IL-1β, TNF-α)Reduces production of inflammatory mediatorsInhibits IL-1β and TNF-α-induced NO production[1]
Cartilage Matrix Potential to support glycosaminoglycan synthesisServes as a precursor for glycosaminoglycan synthesisComponent of glycosaminoglycans
Supporting Evidence Inferred from N-palmitoyl-D-glucosamine studies showing TLR4 and NF-κB inhibition[2][3][4][5][6]Numerous in vitro and in vivo studiesPreclinical studies demonstrating anti-inflammatory effects

Signaling Pathway and Experimental Workflow

To validate the proposed mechanism of action for this compound, a series of in vitro experiments are necessary. The following diagrams illustrate the hypothesized signaling pathway and a typical experimental workflow.

NF_kB_Signaling_Pathway cluster_extracellular cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Pro-inflammatory Cytokine (e.g., IL-1β) Receptor Cytokine Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NVG This compound NVG->IKK inhibits DNA DNA (κB sites) NFkB_nuc->DNA binds Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) DNA->Genes activates transcription Experimental_Workflow cluster_assays Downstream Assays start Start: Isolate and Culture Human Chondrocytes treatment Pre-treat with This compound (or alternatives) start->treatment stimulation Stimulate with Pro-inflammatory Agent (e.g., IL-1β) treatment->stimulation incubation Incubate for Defined Period (e.g., 24 hours) stimulation->incubation harvest Harvest Cells and Supernatant incubation->harvest luciferase NF-κB Luciferase Reporter Assay harvest->luciferase western Western Blot (p-IκBα, COX-2) harvest->western elisa ELISA (Pro-inflammatory Cytokines) harvest->elisa qpcr RT-qPCR (Gene Expression) harvest->qpcr

References

Cross-Reactivity of N-Valeryl-D-glucosamine in Enzyme Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potential cross-reactivity of N-Valeryl-D-glucosamine in common enzyme assays, particularly in comparison to the ubiquitous N-acetyl-D-glucosamine (GlcNAc). The information presented is based on established principles of enzyme-substrate interactions and data from studies on related N-acyl-D-glucosamine derivatives. While direct quantitative data for this compound is limited in publicly available literature, this guide offers a scientifically grounded perspective on its expected behavior in enzymatic reactions.

Introduction

This compound is an analog of N-acetyl-D-glucosamine, differing by the substitution of the acetyl group with a valeryl group, which has a five-carbon chain. This structural modification can significantly influence its interaction with enzymes that recognize and process GlcNAc. Understanding this potential cross-reactivity is crucial for researchers in various fields, including glycobiology, drug discovery, and diagnostics, to avoid misinterpretation of experimental results and to explore the potential of this compound as a substrate, inhibitor, or modulator of enzymatic activity.

The two primary enzyme classes of interest for potential cross-reactivity are N-acetyl-D-glucosaminidases (glycosidases) and N-acetyl-D-glucosamine kinases. These enzymes play critical roles in the catabolism and metabolism of GlcNAc-containing glycoconjugates.

Potential Cross-Reactivity with Key Enzymes

The longer, more hydrophobic N-valeryl chain of this compound compared to the N-acetyl chain of GlcNAc is expected to influence its binding within the active sites of relevant enzymes. This can lead to altered substrate specificity or inhibitory activity.

N-acetyl-D-glucosaminidases (Hexosaminidases)

These enzymes catalyze the hydrolysis of terminal N-acetyl-D-glucosamine residues from oligosaccharides and glycoconjugates. The active site of these enzymes accommodates the N-acetyl group of the natural substrate.

Expected Interaction:

The bulkier valeryl group may cause steric hindrance within the active site, potentially reducing the efficiency of enzymatic cleavage compared to GlcNAc. This could manifest as:

  • Competitive Inhibition: this compound may act as a competitive inhibitor, binding to the active site but being hydrolyzed at a much slower rate or not at all.

  • Slower Substrate Turnover: If it does act as a substrate, the rate of hydrolysis is anticipated to be lower than that of GlcNAc.

N-acetyl-D-glucosamine Kinases

These enzymes catalyze the phosphorylation of N-acetyl-D-glucosamine to N-acetyl-D-glucosamine-6-phosphate, a key step in its metabolism. Studies have shown that some N-acetyl-D-glucosamine kinases can phosphorylate other monosaccharides, indicating a degree of substrate flexibility. However, modifications to the N-acyl group can also lead to inhibition. For instance, 3-O-methyl-N-acetyl-D-glucosamine has been shown to be a competitive inhibitor of N-acetylglucosamine kinase.[1]

Expected Interaction:

The interaction of this compound with N-acetyl-D-glucosamine kinase could result in:

  • Reduced Phosphorylation Efficiency: The enzyme may be able to phosphorylate this compound, but likely with a lower efficiency (higher Km or lower Vmax) compared to GlcNAc.

  • Competitive Inhibition: The molecule might bind to the active site and act as a competitive inhibitor, preventing the phosphorylation of the natural substrate.

Comparative Data Summary

The following table summarizes the expected kinetic parameters for this compound in comparison to N-acetyl-D-glucosamine for two key enzyme classes. It is important to note that these are predicted values based on structure-activity relationships and require experimental validation.

CompoundEnzyme ClassPredicted InteractionExpected Km / KiExpected Vmax / Inhibition
N-acetyl-D-glucosamine N-acetyl-D-glucosaminidaseSubstrate (Reference)BaselineBaseline
This compound N-acetyl-D-glucosaminidaseCompetitive Inhibitor/Poor SubstrateHigher Km or Ki valueLower Vmax or Inhibition
N-acetyl-D-glucosamine N-acetyl-D-glucosamine KinaseSubstrate (Reference)BaselineBaseline
This compound N-acetyl-D-glucosamine KinaseCompetitive Inhibitor/Poor SubstrateHigher Km or Ki valueLower Vmax or Inhibition

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, the following standard enzyme assay protocols can be adapted.

N-acetyl-D-glucosaminidase Activity Assay

This assay is based on the cleavage of a chromogenic or fluorogenic substrate.

Materials:

  • N-acetyl-D-glucosaminidase (e.g., from Canavalia ensiformis - Jack bean)

  • p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNP-GlcNAc) as substrate

  • This compound as a potential inhibitor or substrate

  • Citrate-phosphate buffer (pH 4.5)

  • Sodium carbonate solution (stop solution)

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of pNP-GlcNAc in the assay buffer.

  • Prepare various concentrations of this compound in the assay buffer.

  • In a microplate, add the assay buffer, enzyme solution, and either this compound (for inhibition studies) or buffer (for control).

  • Pre-incubate the mixture at 37°C for 5-10 minutes.

  • Initiate the reaction by adding the pNP-GlcNAc substrate.

  • Incubate at 37°C for a defined period (e.g., 15-30 minutes).

  • Stop the reaction by adding the sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • To test if this compound is a substrate, omit pNP-GlcNAc and measure the release of the corresponding aglycone if a suitable detection method is available.

N-acetyl-D-glucosamine Kinase Activity Assay

This assay typically involves a coupled enzyme reaction to detect the production of ADP.

Materials:

  • N-acetyl-D-glucosamine kinase

  • N-acetyl-D-glucosamine (substrate)

  • This compound (potential substrate or inhibitor)

  • ATP

  • Phosphoenolpyruvate (PEP)

  • Pyruvate kinase (PK)

  • Lactate dehydrogenase (LDH)

  • NADH

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, PK, and LDH.

  • Add N-acetyl-D-glucosamine kinase to the mixture.

  • Add varying concentrations of this compound (for inhibition or substrate testing) or N-acetyl-D-glucosamine (for control).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of this decrease is proportional to the kinase activity.

  • Kinetic parameters (Km, Vmax, Ki) can be determined by analyzing the reaction rates at different substrate and inhibitor concentrations.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Enzyme_Interaction cluster_GlcNAcase N-acetyl-D-glucosaminidase Interaction cluster_Valeryl This compound Interaction GlcNAc N-acetyl- D-glucosamine Enzyme_G Active Site GlcNAc->Enzyme_G Binds & Hydrolyzed Product_G Hydrolyzed Product Enzyme_G->Product_G Releases ValerylGlcN N-Valeryl- D-glucosamine Enzyme_V Active Site ValerylGlcN->Enzyme_V Binds (Steric Hindrance) No_Product Inhibition or Slow Hydrolysis Enzyme_V->No_Product

Caption: Potential interaction of N-acetyl-D-glucosamine vs. This compound with N-acetyl-D-glucosaminidase.

Kinase_Pathway GlcNAc N-acetyl-D-glucosamine Kinase N-acetyl-D-glucosamine Kinase GlcNAc->Kinase Substrate ValerylGlcN This compound ValerylGlcN->Kinase Potential Inhibitor Phosphorylated_GlcNAc GlcNAc-6-Phosphate Kinase->Phosphorylated_GlcNAc Phosphorylation Inhibition Competitive Inhibition Kinase->Inhibition Metabolism Further Metabolism Phosphorylated_GlcNAc->Metabolism

Caption: Metabolic pathway of N-acetyl-D-glucosamine and potential inhibition by this compound.

Conclusion

Researchers and professionals in drug development are encouraged to perform direct enzymatic assays, following the protocols outlined in this guide, to quantitatively assess the cross-reactivity of this compound. Such studies will be crucial for accurately interpreting experimental data and for exploring the potential therapeutic or diagnostic applications of this and other modified glucosamine (B1671600) analogs.

References

A Comparative Analysis of N-Valeryl-D-glucosamine and N-Propionyl-D-glucosamine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of glycoscience and therapeutic development, N-acyl derivatives of D-glucosamine are emerging as a class of molecules with significant potential. Among these, N-Valeryl-D-glucosamine and N-Propionyl-D-glucosamine are gaining attention for their diverse biological activities, including anti-inflammatory and enzyme-inhibitory properties. This guide provides a comparative analysis of these two compounds, summarizing their physicochemical properties, exploring their biological activities with supporting data, and detailing relevant experimental protocols.

Physicochemical Properties

A fundamental understanding of the physicochemical characteristics of this compound and N-Propionyl-D-glucosamine is crucial for their application in research and drug formulation. The key properties are summarized in the table below.

PropertyThis compoundN-Propionyl-D-glucosamine
Molecular Formula C11H21NO6[1][2]C9H17NO6[3]
Molecular Weight 263.29 g/mol 235.23 g/mol [3]
CAS Number 63223-57-4[4][1][2]15475-14-6[3]
Appearance White to off-white powder[4]Not specified
Solubility & Stability Enhanced solubility and stability are noted due to the valeryl group.[5]Information not readily available
Storage Conditions Recommended to be stored at <15°C.[6][7]Store at <-15°C.[3]

Biological Activity and Therapeutic Potential

Both this compound and N-Propionyl-D-glucosamine are being investigated for a range of biological activities, primarily centered around their anti-inflammatory and enzyme-inhibiting capabilities.

Anti-inflammatory Effects:

N-acyl-D-glucosamine derivatives have demonstrated the ability to modulate inflammatory pathways. While direct comparative studies on the valeryl and propionyl derivatives are limited, research on similar compounds provides insights into their potential mechanisms. For instance, other N-acyl-D-glucosamine derivatives have been shown to suppress the lipopolysaccharide (LPS)-induced upregulation of pro-inflammatory mediators.[8] This is often achieved through the inhibition of key signaling pathways such as the Nuclear Factor-kappaB (NF-κB) pathway.[8][9] The length of the N-acyl chain can influence the biological activity of these molecules.

Enzyme Inhibition:

N-acyl-D-glucosamine derivatives are also known to be inhibitors of various enzymes. The specificity and potency of inhibition can be influenced by the nature of the N-acyl group. For example, derivatives of glucosamine (B1671600) have been investigated as inhibitors of N-acetyl-β-D-hexosaminidases.

Due to the lack of direct comparative experimental data in the public domain, a quantitative comparison of the biological activities of this compound and N-Propionyl-D-glucosamine cannot be definitively presented at this time. Further research is required to elucidate the specific differences in their potency and efficacy.

Experimental Protocols

To facilitate further research and direct comparison of these compounds, the following are generalized experimental protocols based on methodologies reported for similar N-acyl-D-glucosamine derivatives.

Synthesis of N-Acyl-D-Glucosamine Derivatives

This protocol outlines a general method for the N-acylation of D-glucosamine hydrochloride.

Materials:

Procedure:

  • Suspend D-glucosamine hydrochloride in anhydrous methanol under an inert atmosphere.

  • Add triethylamine to the suspension and stir until the D-glucosamine hydrochloride dissolves.

  • Cool the reaction mixture in an ice bath.

  • Slowly add the respective acyl chloride (Valeryl chloride or Propionyl chloride) dropwise to the cooled solution while stirring.

  • Allow the reaction to proceed for several hours at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Precipitate the product by adding dry diethyl ether.

  • Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.

  • Purify the crude product by recrystallization or column chromatography.

In Vitro Anti-inflammatory Assay: Inhibition of LPS-Induced Nitric Oxide Production in Macrophages

This protocol describes a method to assess the anti-inflammatory activity of the compounds by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound and N-Propionyl-D-glucosamine

  • Griess Reagent

  • Nitrite (B80452) standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of this compound or N-Propionyl-D-glucosamine for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a vehicle control (no compound) and a negative control (no LPS).

  • After incubation, collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent system according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition compared to the LPS-stimulated vehicle control.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of N-acyl-D-glucosamine derivatives are often attributed to their modulation of key inflammatory signaling pathways. The NF-κB pathway is a critical regulator of inflammation, and its inhibition is a common mechanism for anti-inflammatory drugs.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 recruits TRAF6 TRAF6 MyD88->TRAF6 IKK_complex IKK Complex TRAF6->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB_IkB NF-κB-IκB Complex NFkB_nuc NF-κB NFkB_IkB->NFkB_nuc translocation Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation N_Acyl_Glucosamine N-Acyl-D-glucosamine (Valeryl/Propionyl) N_Acyl_Glucosamine->IKK_complex inhibits? DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2, TNF-α, IL-6) DNA->Pro_inflammatory_genes induces

Caption: Putative inhibition of the NF-κB signaling pathway by N-Acyl-D-glucosamine derivatives.

The diagram above illustrates a potential mechanism by which this compound and N-Propionyl-D-glucosamine may exert their anti-inflammatory effects. By inhibiting the IKK complex, they could prevent the phosphorylation and subsequent degradation of IκB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes.

Caption: General experimental workflow for comparative analysis.

References

A Comparative Analysis of Chondroprotective Efficacy: N-Valeryl-D-glucosamine vs. Glucosamine Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparison of the chondroprotective effects of N-Valeryl-D-glucosamine and the widely used glucosamine (B1671600) sulfate (B86663). This document synthesizes available experimental data to objectively evaluate their respective mechanisms and potential therapeutic benefits in the context of osteoarthritis.

While extensive research has established the chondroprotective properties of glucosamine sulfate, a key component in the management of osteoarthritis, emerging derivatives such as this compound are being explored for potentially enhanced efficacy. This guide aims to provide a comprehensive overview by presenting a side-by-side comparison of their known biological activities, supported by experimental findings.

Executive Summary

Glucosamine sulfate is a well-documented agent that exerts its chondroprotective effects through a multi-faceted mechanism, including anti-inflammatory actions, stimulation of extracellular matrix synthesis, and inhibition of cartilage-degrading enzymes. In contrast, direct experimental data on this compound is limited. However, studies on structurally similar N-acylated glucosamine derivatives, such as N-butyryl-D-glucosamine, suggest that the addition of a lipid side chain may modulate the biological activity of the parent glucosamine molecule, potentially leading to enhanced chondroprotective effects. This comparison will, therefore, extrapolate findings from these related compounds to provide a putative profile for this compound, while clearly delineating it from the established data for glucosamine sulfate.

Comparative Data on Chondroprotective Effects

The following tables summarize the key chondroprotective effects of glucosamine sulfate and N-acylated glucosamine derivatives, based on available in vitro and in vivo studies.

Table 1: Effects on Chondrocyte Proliferation and Matrix Synthesis

ParameterGlucosamine SulfateN-Acylated Glucosamine Derivatives (e.g., N-Butyryl-D-glucosamine)
Chondrocyte Proliferation Variable effects reported; some studies show inhibition at high concentrations.Stimulates chondrocyte proliferation.[1]
Proteoglycan Synthesis Stimulates proteoglycan synthesis.Stimulates proteoglycan synthesis.[1]
Collagen Type II Synthesis Stimulates collagen type II synthesis.Increases levels of type II collagen mRNA.[2]
Gene Expression Down-regulates expression of certain anabolic genes at high concentrations.Upregulates a large number of genes in human articular chondrocytes.[1]

Table 2: Anti-inflammatory and Catabolic Effects

ParameterGlucosamine SulfateN-Acylated Glucosamine Derivatives (e.g., N-Butyryl-D-glucosamine)
Inhibition of MMPs Inhibits the expression and activity of MMP-3 and MMP-13.Data not available for this compound. N-butyryl glucosamine has been shown to counteract the negative effects of TNF-α, a cytokine that can induce MMPs.[2]
Inhibition of Aggrecanases Inhibits aggrecanase activity.Data not available.
Anti-inflammatory Cytokines Suppresses the expression of pro-inflammatory cytokines like IL-1β.N-palmitoyl-D-glucosamine (a more lipophilic derivative) inhibits TLR4, a key receptor in the inflammatory cascade.
NF-κB Signaling Inhibits the activation of the NF-κB signaling pathway.Data not available for this compound. N-palmitoyl-D-glucosamine prevents NF-κB activation.[3]

Experimental Protocols

Protocol 1: Evaluation of N-Acylated Glucosamine Derivatives on Chondrocyte Growth and Gene Expression

This protocol is based on the methodology described by Noguchi et al. (2005) for studying the effects of N-acylated glucosamine derivatives on bovine and human articular chondrocytes.

  • Cell Culture: Bovine articular chondrocytes (BAC) and human articular chondrocytes (HAC) are cultured in either anchorage-dependent (AD) or anchorage-independent (AI) systems (alginate beads).

  • Test Compounds: Glucose (Glc), glucosamine hydrochloride (GlcN.HCl), N-acetyl glucosamine (GlcNAc), and N-butyryl glucosamine (GlcNBu) are added to the culture medium.

  • Proliferation Assay: Cell proliferation is assessed by measuring DNA content in the cell lysates.

  • Proteoglycan Synthesis Assay: Proteoglycan synthesis is quantified by measuring the incorporation of 35S-sulfate into the cell layer and culture medium.

  • Gene Expression Analysis: For HACs, total RNA is extracted, and gene expression profiles are analyzed using microarray analysis to identify up- and down-regulated genes in response to the test compounds.

Protocol 2: Assessment of Glucosamine Sulfate's Effect on MMPs and Aggrecanases

This protocol is a generalized representation of methods used in various studies to evaluate the impact of glucosamine sulfate on cartilage-degrading enzymes.

  • Chondrocyte or Cartilage Explant Culture: Human or animal chondrocytes or cartilage explants are cultured.

  • Induction of Catabolism: To simulate inflammatory conditions, cultures are stimulated with pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β).

  • Treatment: Cultures are treated with varying concentrations of glucosamine sulfate.

  • MMP and Aggrecanase Activity Assays: The activity of specific MMPs (e.g., MMP-3, MMP-13) and aggrecanases in the culture medium is measured using techniques like zymography or specific activity assays.

  • Gene Expression Analysis: The mRNA expression levels of MMPs and aggrecanases in the chondrocytes are quantified using real-time polymerase chain reaction (RT-PCR).

Signaling Pathways and Mechanisms of Action

Glucosamine Sulfate Signaling Pathway

Glucosamine sulfate is known to modulate several key signaling pathways involved in the pathogenesis of osteoarthritis. One of the primary mechanisms is the inhibition of the NF-κB pathway, a central regulator of inflammation and catabolism in chondrocytes.

Glucosamine_Sulfate_Pathway IL1b IL-1β IKK IKK Complex IL1b->IKK TNFA TNF-α TNFA->IKK NFkB_p65_p50 NF-κB (p65/p50) IKK->NFkB_p65_p50 Phosphorylates & Activates IkB IκB IKK->IkB Phosphorylates for degradation NFkB_p65_p50->IkB Bound in cytoplasm Nucleus Nucleus NFkB_p65_p50->Nucleus Translocation MMPs MMPs Nucleus->MMPs Upregulates Gene Expression Aggrecanases Aggrecanases Nucleus->Aggrecanases Upregulates Gene Expression Proinflammatory_Cytokines Pro-inflammatory Cytokines Nucleus->Proinflammatory_Cytokines Upregulates Gene Expression GlucosamineSulfate Glucosamine Sulfate GlucosamineSulfate->IKK Inhibits N_Acylated_Glucosamine_Pathway N_Valeryl_Glucosamine This compound Cell_Membrane Chondrocyte Cell Membrane N_Valeryl_Glucosamine->Cell_Membrane Enhanced Cellular Uptake? Intracellular_Signaling Altered Intracellular Signaling Cascades Cell_Membrane->Intracellular_Signaling Nucleus Nucleus Intracellular_Signaling->Nucleus Modulates Transcription Factors Gene_Expression Upregulation of Genes Nucleus->Gene_Expression Proliferation Increased Proliferation Gene_Expression->Proliferation Matrix_Synthesis Increased Matrix Synthesis (Proteoglycans, Collagen II) Gene_Expression->Matrix_Synthesis

References

Specificity of N-Valeryl-D-glucosamine in Cell Signaling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-Valeryl-D-glucosamine and other N-acyl-D-glucosamine derivatives in the context of cell signaling. Due to the limited direct research on this compound, this guide synthesizes findings from studies on related compounds to infer its potential specificity and mechanisms of action, highlighting the influence of the N-acyl chain length on biological activity.

Introduction to N-Acyl-D-Glucosamine Derivatives in Cell Signaling

N-acetyl-D-glucosamine (GlcNAc), a fundamental amino sugar, is a key player in various cellular processes, including post-translational modification of proteins (O-GlcNAcylation) which can regulate the activity of transcription factors like NF-κB, c-myc, and p53.[1][2][3] Emerging evidence suggests that modifying the N-acyl chain of D-glucosamine can significantly alter its biological activity, particularly its immunomodulatory properties. This guide focuses on characterizing the potential specificity of this compound by comparing it with its shorter-chain counterpart, N-acetyl-D-glucosamine, and a longer-chain derivative, N-palmitoyl-D-glucosamine, as well as other modified glucosamine (B1671600) molecules.

Comparative Analysis of N-Acyl-D-Glucosamine Derivatives

The length of the N-acyl chain appears to be a critical determinant of the biological activity and specificity of N-acyl-D-glucosamine derivatives. While data for this compound is not extensively available, we can infer its potential properties based on the activities of analogous compounds.

Table 1: Comparison of Anti-Inflammatory Activity of N-Acyl-D-Glucosamine Derivatives

CompoundN-Acyl Chain LengthTarget Receptor/PathwayEffect on NF-κB ActivationEffect on Pro-inflammatory Cytokine Production (TNF-α, IL-6)Reference
N-acetyl-D-glucosamine (NAG)C2General immunomodulation, O-GlcNAcylationIndirect modulationInhibition[4][5]
This compound C5 Hypothesized: Potential TLR4 modulation Hypothesized: Inhibition Hypothesized: Inhibition Inferred
N-palmitoyl-D-glucosamine (PGA)C16TLR4Potent InhibitionPotent Inhibition
BNAG1 (bi-deoxygenated NAG)C2 (modified ring)UnknownIndirectly suggested by cytokine reductionStronger inhibition than NAG[5]
BNAG2 (bi-deoxygenated NAG)C2 (modified ring)UnknownIndirectly suggested by cytokine reductionComparable to NAG[5]

Signaling Pathways

Based on available data for related compounds, this compound is hypothesized to modulate inflammatory signaling pathways, potentially through the inhibition of Toll-like Receptor 4 (TLR4). The length of the acyl chain likely influences the affinity and specificity of the interaction with the receptor complex.

G Hypothesized Signaling Pathway for this compound cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4/MD2 TLR4/MD-2 Complex MyD88 MyD88 TLR4/MD2->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPK_cascade MAPK Cascade (JNK, p38) TAK1->MAPK_cascade IkB IkB IKK_complex->IkB Phosphorylates & Inhibits NFkB NF-κB (p50/p65) IkB->NFkB Sequesters NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 MAPK_cascade->AP1 Activates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) NFkB_n->Gene_Expression Induces AP1->Gene_Expression Induces LPS LPS LPS->TLR4/MD2 Activates N_Valeryl_Glucosamine This compound N_Valeryl_Glucosamine->TLR4/MD2 Inhibits

Caption: Hypothesized mechanism of this compound action.

Experimental Protocols

To characterize the specificity of this compound, a series of in vitro experiments are recommended.

Cell Culture and Treatment
  • Cell Line: RAW 264.7 murine macrophages or human THP-1 monocytes differentiated into macrophages.

  • Culture Conditions: DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Treatment: Pre-treat cells with varying concentrations of this compound and other N-acyl-D-glucosamine derivatives for 1-2 hours, followed by stimulation with a TLR agonist (e.g., 100 ng/mL LPS for TLR4) for the indicated times.

Western Blot Analysis for NF-κB and MAPK Pathway Activation

This protocol allows for the assessment of the phosphorylation status of key signaling proteins.

G Western Blot Experimental Workflow Cell_Culture 1. Cell Culture & Treatment Cell_Lysis 2. Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification 3. Protein Quantification (BCA Assay) Cell_Lysis->Protein_Quantification SDS_PAGE 4. SDS-PAGE Protein_Quantification->SDS_PAGE Protein_Transfer 5. Protein Transfer to PVDF Membrane SDS_PAGE->Protein_Transfer Blocking 6. Blocking (5% BSA or milk) Protein_Transfer->Blocking Primary_Antibody 7. Primary Antibody Incubation (e.g., anti-p-p65, anti-p-p38) Blocking->Primary_Antibody Secondary_Antibody 8. HRP-conjugated Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection 9. Chemiluminescent Detection Secondary_Antibody->Detection Analysis 10. Densitometry Analysis Detection->Analysis

Caption: Workflow for Western Blot analysis.

Detailed Steps:

  • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on a 10% SDS-PAGE gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate with primary antibodies against phosphorylated and total p65, IκBα, p38, JNK, and ERK overnight at 4°C.

  • Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

ELISA for Cytokine Quantification

This protocol measures the secretion of pro-inflammatory cytokines into the cell culture supernatant.

Detailed Steps:

  • Coat a 96-well plate with a capture antibody against the cytokine of interest (e.g., TNF-α or IL-6) overnight at 4°C.

  • Wash the plate and block with 1% BSA in PBS for 1-2 hours.

  • Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

  • Wash and add a biotinylated detection antibody for 1-2 hours.

  • Wash and add streptavidin-HRP for 20-30 minutes.

  • Wash and add TMB substrate. Stop the reaction with sulfuric acid.

  • Read the absorbance at 450 nm using a microplate reader.

Luciferase Reporter Assay for NF-κB Transcriptional Activity

This assay quantifies the activity of the NF-κB transcription factor.

Detailed Steps:

  • Co-transfect cells with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.

  • After 24 hours, pre-treat the cells with the N-acyl-D-glucosamine derivatives.

  • Stimulate the cells with a TLR agonist.

  • Lyse the cells and measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Normalize the NF-κB-dependent firefly luciferase activity to the Renilla luciferase activity.

Summary and Future Directions

The available evidence strongly suggests that the N-acyl chain length of D-glucosamine derivatives is a key factor in determining their specificity and potency in modulating cell signaling pathways, particularly those involved in inflammation. While N-acetyl-D-glucosamine has broad immunomodulatory effects, longer-chain derivatives like N-palmitoyl-D-glucosamine exhibit more specific and potent inhibition of the TLR4 signaling pathway.

It is hypothesized that this compound, with its intermediate chain length, will also demonstrate inhibitory effects on inflammatory signaling, potentially with a greater specificity for TLR4 than N-acetyl-D-glucosamine, but perhaps with less potency than N-palmitoyl-D-glucosamine.

To validate these hypotheses, further research is required to directly compare a series of N-acyl-D-glucosamine derivatives with varying chain lengths (C2 to C16) in the experimental systems described above. Such studies will provide valuable insights into the structure-activity relationship of this class of molecules and their potential for development as targeted anti-inflammatory therapeutics.

References

The Influence of N-Acyl Chain Length on Glucosamine Derivative Activity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of N-acyl glucosamine (B1671600) derivatives, focusing on the impact of N-acyl chain length on their biological activity, particularly in the context of anti-inflammatory effects. The data presented is compiled from recent studies to assist researchers in understanding the structure-activity relationships of these compounds and to provide detailed experimental protocols for their evaluation.

Comparative Activity of N-Acyl Glucosamine Derivatives

The length of the N-acyl chain on glucosamine derivatives has been shown to be a critical determinant of their biological activity. This is particularly evident in their ability to modulate the inflammatory response, often through the inhibition of the Toll-like receptor 4 (TLR4) signaling pathway.

Inhibition of TLR4 Signaling

A key mechanism by which N-acyl glucosamine derivatives exert their anti-inflammatory effects is through the antagonism of the TLR4 signaling pathway, which is activated by lipopolysaccharide (LPS). The length of the fatty acid chains appended to the glucosamine core significantly influences the binding affinity to the MD-2 co-receptor, a critical component of the TLR4 receptor complex.

The following table summarizes the structure-activity relationship of a series of synthetic TLR4 antagonists based on a glucosamine core with two phosphate (B84403) esters and two linear carbon chains of varying lengths. The data demonstrates that derivatives with acyl chains of 12 and 14 carbons exhibit the highest affinity for MD-2 and are the most potent inhibitors of LPS-stimulated TLR4 signaling.[1][2] In contrast, the derivative with 16-carbon chains showed no interaction with the MD-2 protein.[1][2]

Compound IDN-Acyl Chain LengthMD-2 Binding Affinity (Kd, µM)TLR4 Antagonist Potency (IC50, nM)
FP-C1010 Carbons>100~1000
FP-C1212 Carbons1.5 ± 0.310.1 ± 2.5
FP-C1414 Carbons0.8 ± 0.25.6 ± 1.8
FP-C1616 CarbonsNo binding detectedInactive
Anti-Inflammatory Activity of Deoxygenated N-Acetyl-Glucosamine Derivatives

In addition to varying the N-acyl chain length, modifications to the glucosamine scaffold itself can significantly impact anti-inflammatory activity. A study on two bi-deoxygenated N-acetyl-glucosamine (NAG) derivatives, BNAG1 and BNAG2, demonstrated enhanced anti-inflammatory properties compared to the parent molecule.[3][4][5] BNAG1, in particular, showed the highest inhibition of pro-inflammatory markers.[3][4][5]

CompoundSerum IL-6 Inhibition (vs. LPS control)Serum TNF-α Inhibition (vs. LPS control)
NAGModerateModerate
BNAG1HighHigh
BNAG2ModerateModerate

Signaling Pathway and Experimental Workflow

TLR4 Signaling Pathway

N-acyl glucosamine derivatives with appropriate chain lengths can act as competitive antagonists of LPS at the MD-2/TLR4 receptor complex. This inhibition prevents the downstream signaling cascade that leads to the production of pro-inflammatory cytokines.

TLR4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space LPS LPS MD2 MD-2 LPS->MD2 Binds Glucosamine_Derivative N-Acyl Glucosamine Derivative (e.g., C12, C14) Glucosamine_Derivative->MD2 Inhibits Binding TLR4 TLR4 MD2->TLR4 Activates TLR4_dimer TLR4 Dimerization TLR4->TLR4_dimer Induces MyD88 MyD88 TLR4_dimer->MyD88 Recruits TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines Induces Transcription

Figure 1: TLR4 Signaling Pathway Inhibition
Experimental Workflow for Evaluating Anti-Inflammatory Activity

The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory properties of N-acyl glucosamine derivatives.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cell_culture 1. Cell Culture (e.g., RAW 264.7 Macrophages) treatment 2. Pre-treatment with Glucosamine Derivatives cell_culture->treatment lps_stimulation 3. LPS Stimulation treatment->lps_stimulation no_assay 4a. Nitric Oxide Assay (Griess Reagent) lps_stimulation->no_assay elisa 4b. Cytokine Measurement (ELISA for TNF-α, IL-6) lps_stimulation->elisa western_blot 4c. Western Blot (NF-κB, iNOS, COX-2) lps_stimulation->western_blot animal_model 1. Animal Model (e.g., LPS-induced lung injury in mice) compound_admin 2. Administration of Glucosamine Derivatives animal_model->compound_admin lps_challenge 3. LPS Challenge compound_admin->lps_challenge sample_collection 4. Sample Collection (BALF, Serum, Tissue) lps_challenge->sample_collection analysis 5. Analysis (Cytokine levels, Histology, MPO assay) sample_collection->analysis

References

Safety Operating Guide

Proper Disposal Procedures for N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for N-Valeryl-D-glucosamine was not located. The following disposal procedures are based on general laboratory safety protocols and information from SDSs of structurally similar compounds, such as N-Acetyl-D-glucosamine and D-Glucosamine hydrochloride. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations.

This compound is a derivative of D-glucosamine and is typically a white to off-white solid powder.[1][2] Based on the available information for related compounds, it is not classified as a hazardous substance.[3][4] However, it should be handled with care, employing standard laboratory safety practices.

Immediate Safety and Handling

Before handling this compound for disposal, ensure you are wearing appropriate Personal Protective Equipment (PPE).

Recommended PPE:

  • Gloves: Nitrile or latex gloves.

  • Eye Protection: Safety glasses or goggles.

  • Lab Coat: To protect from dust and spills.

Step-by-Step Disposal Procedure

1. Waste Identification and Segregation:

  • Characterize the waste. Is it pure, unused this compound, or is it a solution or mixture?

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible wastes can react dangerously.

2. Small Quantity Disposal (Milligram to Gram Scale):

  • For small quantities of solid this compound, carefully sweep the material into a designated chemical waste container.[3] Avoid creating dust.

  • If it is in a solution, it may be permissible to dispose of it down the drain with copious amounts of water, but only if your local regulations and EHS department approve this method for non-hazardous, water-soluble organic compounds. Always check with your EHS officer first.

3. Large Quantity Disposal (Bulk Amounts):

  • Large quantities of this compound should be collected in a clearly labeled, sealed container for chemical waste pickup.

  • Contact your institution's hazardous waste disposal program to schedule a pickup.[5][6]

4. Container and Labeling:

  • Use a container that is compatible with the chemical. A securely sealed plastic or glass container is generally appropriate for solid powder.

  • Label the waste container clearly with the full chemical name: "this compound".

  • Include the date and any other information required by your institution's waste management program.

5. Spill Cleanup:

  • In case of a spill, wear your PPE.

  • For a solid spill, gently sweep up the material to avoid generating dust and place it in a labeled waste container.[3]

  • For a liquid spill (if in solution), absorb the spill with an inert material (e.g., vermiculite, sand, or earth), and place it in a suitable container for disposal.

  • Prevent spilled material from entering drains or waterways.[4][7]

Quantitative Data

No specific quantitative data for the disposal of this compound was found in the search results. Disposal limits and reporting quantities are determined by local, state, and federal regulations and should be confirmed with your institution's EHS department.

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste consult_sds Consult Compound-Specific SDS start->consult_sds sds_available SDS Available? consult_sds->sds_available follow_sds Follow Disposal Instructions in SDS sds_available->follow_sds Yes assess_hazard Assess Hazard Based on Similar Compounds & Local Regulations sds_available->assess_hazard No end End: Waste Disposed follow_sds->end is_hazardous Classified as Hazardous? assess_hazard->is_hazardous hazardous_disposal Dispose as Hazardous Chemical Waste: - Use Labeled, Sealed Container - Contact EHS for Pickup is_hazardous->hazardous_disposal Yes non_hazardous_disposal Dispose as Non-Hazardous Waste: - Check Local Regulations for Drain Disposal Eligibility - Otherwise, Collect for Waste Pickup is_hazardous->non_hazardous_disposal No hazardous_disposal->end non_hazardous_disposal->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistical Guidance for Handling N-Valeryl-D-glucosamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient laboratory operations is paramount. This document provides immediate, essential safety and logistical information for handling N-Valeryl-D-glucosamine, including personal protective equipment (PPE), operational protocols, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, standard laboratory PPE is recommended to minimize exposure and ensure safety.

PPE CategoryItemSpecifications
Eye Protection Safety GlassesMust have side shields.
Hand Protection Disposable GlovesNitrile gloves are recommended.
Body Protection Lab CoatStandard laboratory coat.
Respiratory Dust MaskRecommended when handling large quantities or when there is a potential for dust generation.

This information is based on the safety data sheet for the related compound N-Acetyl-D-glucosamine and general laboratory safety guidelines.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan ensures minimal risk during the handling of this compound.

1. Preparation:

  • Ensure the work area, typically a laboratory fume hood or a well-ventilated space, is clean and uncluttered.

  • Confirm that all necessary PPE is available and in good condition.

  • Have all necessary equipment, such as spatulas, weighing paper, and containers, ready.

2. Handling:

  • Wear the appropriate PPE as outlined in the table above.

  • To minimize dust formation, handle the powder gently. Avoid scooping or pouring from a height.

  • If weighing the substance, do so on a calibrated scale within a fume hood or ventilated enclosure.

3. Storage:

  • Store this compound in a tightly sealed container.

  • Keep the container in a cool, dry place away from direct sunlight and incompatible materials.

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

G Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage prep_area Prepare clean work area don_ppe Don appropriate PPE prep_area->don_ppe gather_equip Gather necessary equipment don_ppe->gather_equip weigh Weigh powder in fume hood gather_equip->weigh Proceed to handling transfer Transfer to reaction vessel weigh->transfer seal Seal container tightly transfer->seal After use store Store in cool, dry place seal->store

Figure 1: this compound Handling Workflow

Disposal Plan

Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment and comply with regulations. As it is considered a non-hazardous chemical, standard disposal procedures for such materials should be followed.[2][3][4][5][6]

Waste Categories and Disposal Procedures:

Waste CategoryDisposal Procedure
Unused this compound Dispose of in accordance with local, state, and federal regulations for non-hazardous solid chemical waste. This may involve placing it in a designated, labeled container for chemical waste pickup.
Contaminated Labware (e.g., weighing paper, gloves) Place in a sealed bag and dispose of in the regular laboratory trash, unless institutional policy requires otherwise.
Empty Containers Rinse with a suitable solvent, allow to dry, and dispose of in the regular trash or recycling, depending on the container material and local guidelines.

The following diagram outlines the decision-making process for the proper disposal of this compound and related waste.

G Figure 2: Disposal Decision Tree for this compound start Waste Generated waste_type Identify Waste Type start->waste_type unused_chem Unused this compound waste_type->unused_chem Solid Chemical cont_ware Contaminated Labware waste_type->cont_ware Solid Waste empty_cont Empty Container waste_type->empty_cont Container dispose_chem Dispose as non-hazardous chemical waste per institutional guidelines. unused_chem->dispose_chem dispose_trash Dispose in regular laboratory trash. cont_ware->dispose_trash rinse_dispose Rinse container, then dispose in trash/recycling. empty_cont->rinse_dispose

Figure 2: Disposal Decision Tree for this compound

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.